molecular formula C30H44O6 B1151790 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid CAS No. 261768-88-1

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Cat. No.: B1151790
CAS No.: 261768-88-1
M. Wt: 500.7 g/mol
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Description

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a natural product found in Uncaria tomentosa with data available.

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-8-oxo-3,4,5,6,6a,7,8a,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,20-23,33,36H,8-15H2,1-6H3,(H,34,35)/t17-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHKBYFDFSIXJN-WQMBMQKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(=O)C5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid: Natural Sources, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a bioactive pentacyclic triterpenoid belonging to the ursane family.[1] These complex natural products are of significant interest to the pharmaceutical and scientific communities due to their diverse and potent biological activities. This guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic origins, and a detailed exploration of its therapeutic potential, supported by available data and protocols for its isolation and analysis.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Uncaria genus, commonly known as Cat's Claw, and the Aria genus. The concentration of this and other triterpenoids can vary based on the plant part, geographical location, and harvesting time.

Plant SpeciesFamilyPlant Part(s)Geographic DistributionReference(s)
Uncaria tomentosaRubiaceaeStem bark, Root barkSouth and Central America[2][3][4]
Aria edulisRosaceaeNot specifiedEast Asia[2]
Uncaria sessilifructusRubiaceaeHerbsSoutheast Asia[5]

The presence of this compound in the bark and herbaceous parts of these plants suggests a role in the plant's defense mechanisms.[6]

Biosynthesis of Ursane-Type Triterpenoids: The Scientific Foundation for Isolation

Understanding the biosynthetic pathway of this compound is fundamental to appreciating its natural origin and developing effective isolation strategies. Ursane-type triterpenoids are synthesized via the mevalonate (MVA) pathway in the plant cytoplasm and endoplasmic reticulum.[7]

The key stages of this pathway are:

  • Formation of the Precursor: The pathway begins with the synthesis of the linear C30 precursor, 2,3-oxidosqualene, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[7]

  • Cyclization to the Ursane Skeleton: The crucial cyclization of 2,3-oxidosqualene is catalyzed by the enzyme α-amyrin synthase (α-AS) . This enzyme facilitates a series of protonation, cyclization, and rearrangement reactions to form the characteristic pentacyclic α-amyrin scaffold.[8][9]

  • Oxidative Modifications: Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) and other enzymes to introduce hydroxyl and oxo functionalities at specific positions on the ursane skeleton, ultimately leading to the formation of this compound.[7]

Ursane-Type Triterpenoid Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Backbone Formation cluster_2 Functional Modifications Acetyl-CoA Acetyl-CoA Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Acetyl-CoA->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase α-Amyrin α-Amyrin 2,3-Oxidosqualene->α-Amyrin α-Amyrin Synthase Intermediate Triterpenoids Intermediate Triterpenoids α-Amyrin->Intermediate Triterpenoids CYP450s This compound This compound Intermediate Triterpenoids->this compound Oxidases

A simplified overview of the biosynthetic pathway of ursane-type triterpenoids.

Isolation and Purification: A Generalized Protocol

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a generalized approach based on the extraction of similar triterpenoids from Uncaria species can be effectively employed. The following protocol is a composite of established methods and should be optimized for specific laboratory conditions and starting materials.

Step 1: Preparation of Plant Material
  • Drying: Air-dry the plant material (e.g., stem bark of Uncaria tomentosa) in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.

  • Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a laboratory mill to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

The choice of solvent is critical for the efficient extraction of triterpenoids. Medium polarity solvents are generally most effective.

  • Maceration:

    • Submerge the powdered plant material in 80% ethanol-water solution (v/v) at a 1:10 solid-to-liquid ratio in a sealed container.[7]

    • Agitate the mixture at room temperature for 48-72 hours.

  • Soxhlet Extraction (for higher efficiency):

    • Place the powdered plant material in a cellulose thimble and perform continuous extraction with methanol for 24-48 hours.[10]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[7]

Step 3: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and ethyl acetate.

  • Fractionation: Apply the crude extract to the top of the column and elute with the solvent gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine fractions showing the presence of the target compound (based on co-chromatography with a reference standard, if available).

  • Final Purification: Subject the enriched fraction to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity.

Isolation and Purification Workflow Plant Material Plant Material Drying & Grinding Drying & Grinding Powdered Plant Material Powdered Plant Material Drying & Grinding->Powdered Plant Material Solvent Extraction (Methanol/Ethanol) Solvent Extraction (Methanol/Ethanol) Powdered Plant Material->Solvent Extraction (Methanol/Ethanol) Crude Extract Crude Extract Solvent Extraction (Methanol/Ethanol)->Crude Extract Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Crude Extract->Column Chromatography (Silica Gel) Enriched Fractions Enriched Fractions Column Chromatography (Silica Gel)->Enriched Fractions Preparative HPLC (C18) Preparative HPLC (C18) Enriched Fractions->Preparative HPLC (C18) Pure Compound Pure Compound Preparative HPLC (C18)->Pure Compound

A generalized workflow for the isolation and purification of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its characterization and for designing analytical and formulation studies.

PropertyValueSource(s)
Molecular Formula C₃₀H₄₄O₆[2]
Molecular Weight 500.7 g/mol [2]
XLogP3 3.5[2]
Physical Description White to off-white powder[11]
Melting Point 260-262 °C[12]
Solubility Slightly soluble in water; Soluble in DMSO, Pyridine, Methanol, and Ethanol.[5][12]

Biological Activities and Therapeutic Potential

While extensive pharmacological studies on this compound are limited, research on structurally similar ursane-type triterpenoids and preliminary data suggest potential therapeutic applications in several areas.

Anti-inflammatory, Antioxidant, and Anti-tumor Activities

Ursane-type triterpenoids are widely reported to possess anti-inflammatory, antioxidant, and anti-tumor properties.[12] The biological activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation. However, specific quantitative data for the title compound is sparse. One study reported that 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid (a stereoisomer) showed no significant inhibitory activity against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cells, with IC50 values greater than 100 µg/mL.[13]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

A closely related compound, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, which lacks the 23-oxo group, has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B).[11] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[11] The IC50 value for PTP1B inhibition by this related compound was reported to be 48.2 µM.[13] This suggests that this compound may also possess anti-diabetic properties.

PTP1B Inhibition Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds IRS (Phosphorylated) IRS (Phosphorylated) Insulin Receptor->IRS (Phosphorylated) Activates PI3K/Akt Pathway PI3K/Akt Pathway IRS (Phosphorylated)->PI3K/Akt Pathway Activates IRS (Dephosphorylated) IRS (Dephosphorylated) IRS (Phosphorylated)->IRS (Dephosphorylated) Dephosphorylates Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake Promotes PTP1B PTP1B This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->PTP1B Inhibits

A hypothesized mechanism of action via PTP1B inhibition.

Conclusion and Future Directions

This compound is a naturally occurring ursane-type triterpenoid with potential, yet underexplored, therapeutic applications. The available data, primarily from studies on structurally related compounds, suggest that it may be a valuable lead compound for the development of new drugs, particularly for metabolic disorders.

Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of the purified compound in a range of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Optimization of Isolation Protocols: Development of a high-yield, scalable protocol for the isolation of this compound from its natural sources.

  • Semi-synthesis of Derivatives: Exploration of the semi-synthesis of novel derivatives to enhance potency and selectivity.

This in-depth guide provides a solid foundation for researchers and drug development professionals to further investigate the promising therapeutic potential of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. α-Amyrin synthase. [Link]

  • PubMed Central. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae. [Link]

  • ChemBK. 3beta,6beta,19alpha-Trihydroxy-23-oxours-12-en-28-oic acid. [Link]

  • Rain-Tree. Presence of Compounds in Cat's claw (Uncaria tomentosa). [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, a complex pentacyclic triterpenoid of the ursane type. This molecule has been isolated from natural sources such as Uncaria tomentosa and Aria edulis.[1] The process of determining its intricate three-dimensional structure serves as an exemplary case study for researchers, scientists, and professionals in drug development and natural product chemistry.

Our approach is grounded in the principles of scientific integrity, providing not just a procedural outline but a deep dive into the causality behind experimental choices. Each step is designed to be self-validating, ensuring the robustness of the final structural assignment.

Foundational Analysis: From Natural Source to Purified Analyte

The journey to elucidating the structure of a natural product begins with its isolation and purification. The choice of methodology is critical and is dictated by the physicochemical properties of the target molecule and the matrix from which it is being extracted.

Extraction and Preliminary Fractionation

Given the polar nature imparted by its hydroxyl and carboxylic acid functionalities, a solvent-based extraction is the logical starting point.

Experimental Protocol: Extraction and Liquid-Liquid Partitioning

  • Maceration: The dried and powdered plant material (e.g., bark or leaves of Uncaria tomentosa) is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This choice is predicated on the "like dissolves like" principle, ensuring efficient extraction of the polyhydroxylated triterpenoid.

  • Solvent Removal: The crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning: The residue is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate). This step separates compounds based on their differential solubility. This compound, with its moderate polarity, is expected to concentrate in the ethyl acetate fraction.

Chromatographic Purification

The enriched fraction from solvent partitioning is a complex mixture requiring further separation. A multi-step chromatographic approach is essential for isolating the target compound in high purity.

Experimental Protocol: Multi-Step Chromatography

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient solvent system, typically a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate to gradually elute compounds of increasing polarity.

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent. This step effectively removes smaller and larger molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid to improve peak shape and resolution.

Spectroscopic Interrogation: Unveiling the Molecular Architecture

With the purified compound in hand, a suite of spectroscopic techniques is employed to piece together its structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, as well as insights into its substructures through fragmentation analysis.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is paramount for determining the exact mass of the molecule. For this compound, HRESIMS would reveal a molecular formula of C₃₀H₄₄O₆.[1]

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the parent ion generates a fragmentation pattern that is characteristic of the ursane skeleton. Key fragmentation pathways for ursane-type triterpenoids often involve retro-Diels-Alder (RDA) reactions in the C-ring, providing valuable structural information.

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueSignificance
Molecular Formula C₃₀H₄₄O₆Determined by HRESIMS, establishes the elemental composition.
Molecular Weight 500.7 g/mol Confirms the overall mass of the molecule.[1]
Key MS/MS Fragments VariesProvides evidence for the ursane skeleton and the location of functional groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupInterpretation
~3400 (broad)O-H (hydroxyl, carboxylic acid)Presence of hydroxyl and carboxylic acid groups.
~2930C-H (alkane)Indicates the presence of a saturated hydrocarbon skeleton.
~1730C=O (aldehyde/ketone)Suggests the presence of carbonyl functionalities.
~1690C=O (carboxylic acid)Confirms the presence of the carboxylic acid group.
~1640C=C (alkene)Indicates the presence of a carbon-carbon double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: Provides information about the chemical environment of each proton, including the number of neighboring protons (through spin-spin coupling). Key signals would include those for the olefinic proton, protons attached to carbons bearing hydroxyl groups, and the aldehyde proton.

¹³C NMR and DEPT Spectroscopy: Reveals the number of different carbon atoms in the molecule and their type (CH₃, CH₂, CH, or quaternary C). The chemical shifts of the carbons are indicative of their functionalization.

2D NMR Spectroscopy: A suite of 2D NMR experiments is essential to connect the pieces of the puzzle.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton and the placement of functional groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.

Table 3: Predicted ¹³C and ¹H NMR Data for Key Functional Groups of this compound (based on related compounds)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm, multiplicity, J in Hz)Key HMBC CorrelationsKey NOESY Correlations
3~78~3.2 (dd, J = 11.0, 4.5)H-3 to C-1, C-2, C-4, C-5, C-23, C-24H-3 to H-2, H-5
6~210-H-5, H-7 to C-6-
12~125~5.3 (t, J = 3.5)H-12 to C-9, C-11, C-13, C-14, C-18H-12 to H-11, H-18
13~138-H-12, H-18 to C-13-
19~75~3.8 (s)H-19 to C-18, C-20, C-21, C-29, C-30H-19 to H-18, H-21
23~205~9.5 (s)H-23 to C-3, C-4, C-5, C-24H-23 to H-5
28~180-H-18 to C-28-

Workflow and Logic Visualization

The process of structure elucidation follows a logical and iterative workflow, where data from different analytical techniques are integrated to build a coherent structural model.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly cluster_validation Structure Validation plant_material Plant Material (e.g., Uncaria tomentosa) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Column Chromatography (Silica, Sephadex) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc ms Mass Spectrometry (HRESIMS, MS/MS) hplc->ms Pure Compound ir Infrared Spectroscopy hplc->ir nmr NMR Spectroscopy (1D & 2D) hplc->nmr mol_formula Molecular Formula & Weight ms->mol_formula func_groups Functional Group Identification ir->func_groups carbon_skeleton Carbon Skeleton & Connectivity nmr->carbon_skeleton stereochem Relative Stereochemistry nmr->stereochem final_structure Final Structure of this compound mol_formula->final_structure func_groups->final_structure carbon_skeleton->final_structure stereochem->final_structure

Caption: A logical workflow for the isolation and structure elucidation of this compound.

Assembling the Final Structure: A Step-by-Step Narrative

  • Establishing the Core Skeleton: The molecular formula (C₃₀H₄₄O₆) and the characteristic signals in the ¹³C NMR spectrum are indicative of a pentacyclic triterpenoid. The olefinic signals at approximately δ 125 and 138 ppm, along with the corresponding proton signal around δ 5.3 ppm, are hallmarks of the urs-12-ene skeleton.

  • Placing the Functional Groups:

    • The carboxylic acid at C-28 is confirmed by the ¹³C NMR signal around δ 180 ppm and its HMBC correlations with protons on neighboring carbons, such as H-18.

    • The hydroxyl group at C-3 is indicated by the oxymethine proton signal around δ 3.2 ppm and the corresponding carbon signal near δ 78 ppm. Its position is confirmed by HMBC correlations from the methyl protons at C-23 and C-24.

    • The hydroxyl group at C-19 is suggested by the downfield shift of the C-19 carbon to around δ 75 ppm. The stereochemistry is typically determined by NOESY correlations and coupling constants of neighboring protons.

    • The ketone at C-6 is identified by the carbonyl signal around δ 210 ppm and its HMBC correlations with protons at C-5 and C-7.

    • The aldehyde at C-23 is deduced from the proton signal around δ 9.5 ppm and the carbonyl carbon signal near δ 205 ppm. Its position at C-4 is confirmed by HMBC correlations to H-3 and H-5.

  • Determining the Stereochemistry: The relative stereochemistry of the chiral centers is established through NOESY experiments, which reveal through-space proximities between protons. For instance, the stereochemistry of the hydroxyl group at C-3 is determined by the NOESY correlations of the H-3 proton. The characteristic chair and boat conformations of the six-membered rings in the ursane skeleton lead to specific and predictable NOE interactions.

Conclusion

The structure elucidation of this compound is a testament to the power of a multi-technique analytical approach. By systematically isolating the compound and then meticulously analyzing its spectroscopic data, its complex three-dimensional structure can be confidently determined. This guide provides a robust framework for researchers and scientists engaged in the fascinating and challenging field of natural product chemistry.

References

  • Aquino, R., De Simone, F., Vincieri, F. F., & Pizza, C. (1990). New polyhydroxylated triterpenes from Uncaria tomentosa. Journal of Natural Products, 53(3), 559-564. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • He, X. F., et al. (2022). Triterpenoids from Uncaria rhynchophylla and Their PTP1B Inhibitory Activity. Phyton, 91(8), 1805-1816. [Link]

  • Geng, C. A., et al. (2017). (±)-Uncarilins A and B, dimeric isoechinulin-type alkaloids from Uncaria rhynchophylla. Journal of Natural Products, 80(4), 959-964. [Link]

  • Zhang, J. G., et al. (2017). Chemical and biological comparison of different sections of Uncaria rhynchophylla (Gou-Teng). European Journal of Mass Spectrometry, 23(1), 11-21. [Link]

Sources

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Preamble: Navigating the Frontier of Novel Triterpenoid Research

The compound this compound represents a specific molecular entity within the vast and pharmacologically significant class of ursane-type pentacyclic triterpenoids. As of the current scientific landscape, this particular structure is not widely documented in peer-reviewed literature, suggesting its status as either a novel discovery or a rare natural product derivative. This guide, therefore, is structured as a proactive research and development blueprint. It is designed for researchers, medicinal chemists, and drug development professionals to systematically uncover the mechanism of action (MoA) of this compound.

Part 1: Foundational Analysis and Hypothesis Formulation

The Ursane Scaffold: A Privileged Structure in Pharmacology

The core of the target molecule is the ursane skeleton, a pentacyclic triterpenoid structure renowned for its diverse biological activities. Compounds built on this scaffold, such as Ursolic Acid and Asiatic Acid, are known to exhibit potent anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective properties. The specific bioactivity is dictated by the type, number, and stereochemical orientation of functional groups attached to the core rings.

Structure-Activity Relationship (SAR) Insights and Primary Hypothesis

The name "this compound" provides critical clues:

  • -oic acid at C-28: The carboxylic acid group is a common feature in bioactive triterpenoids and is often crucial for activity, potentially serving as a key binding anchor to target proteins.

  • Dihydroxy at C-3 and C-19: The hydroxyl groups, particularly the one at C-3, are known to be important for the anti-inflammatory and anti-proliferative effects of many triterpenoids.

  • Dioxo at C-6 and C-23: The presence of two keto (oxo) groups suggests a high degree of oxidation. These electron-withdrawing groups can significantly modulate the molecule's electronic profile and its interaction with cellular targets, potentially enhancing its potency or altering its selectivity.

Primary Hypothesis: Based on the prevalence of anti-inflammatory and anti-cancer activity in this compound class, we hypothesize that this compound functions as a potent inhibitor of pro-inflammatory signaling pathways, with a primary focus on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. This pathway is a central mediator of inflammation and is frequently dysregulated in chronic inflammatory diseases and various cancers, making it a highly relevant target.

The proposed mechanism involves the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the IκBα inhibitor. This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Hypothesized Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Signal IkBa IκBα IKK_Complex->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Compound 3,19-Dihydroxy-6,23-dioxo- 12-ursen-28-oic acid DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the title compound.

Part 2: A Step-by-Step Experimental Guide for MoA Validation

This section outlines a logical, multi-tiered workflow designed to rigorously test our primary hypothesis. Each step is designed to be self-validating, providing clear go/no-go decision points.

Tier 1: Cellular Phenotype and Pathway Activity

The initial goal is to confirm that the compound has the predicted biological effect at a cellular level. We will use a relevant cell model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard for studying inflammation.

Protocol 1: Assessing Anti-inflammatory Activity

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Cytotoxicity Assessment (MTT Assay):

    • Seed cells in a 96-well plate.

    • Treat with a concentration range of the compound (e.g., 0.1 µM to 100 µM) for 24 hours.

    • Add MTT reagent, incubate, and then solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm to determine the concentration range that is non-toxic. This is critical to ensure subsequent results are not due to cell death.

  • Nitric Oxide (NO) Inhibition Assay:

    • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture medium using the Griess reagent. A reduction in nitrite indicates anti-inflammatory activity.

  • Cytokine Measurement (ELISA):

    • Use the supernatants from the NO assay.

    • Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.

Expected Data Output (Table Format):

Compound Concentration (µM)Cell Viability (% of Control)NO Production (% of LPS Control)TNF-α Release (pg/mL)
0 (Vehicle Control)1000< 5
0 (LPS Control)98 ± 41002500 ± 200
199 ± 385 ± 62100 ± 150
597 ± 555 ± 81300 ± 110
1095 ± 425 ± 5450 ± 50
2592 ± 610 ± 3150 ± 30

Data are hypothetical examples.

Tier 2: Molecular Mechanism Dissection

If Tier 1 results are positive (i.e., the compound reduces inflammatory markers), the next step is to probe the upstream signaling pathway—NF-κB.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound followed by LPS stimulation for a short duration (e.g., 30-60 minutes).

  • Protein Extraction: Prepare cytoplasmic and nuclear protein extracts using a nuclear/cytoplasmic extraction kit.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Probe with primary antibodies against:

      • Phospho-IκBα (p-IκBα)

      • Total IκBα

      • NF-κB p65 (for both cytoplasmic and nuclear fractions)

      • Lamin B1 (nuclear marker)

      • β-actin (cytoplasmic loading control)

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.

  • Analysis: A successful inhibitor should decrease the levels of p-IκBα, increase total IκBα in the cytoplasm, and reduce the amount of p65 in the nuclear fraction compared to the LPS-only control.

Protocol 3: NF-κB Reporter Gene Assay

  • Transfection: Transfect a cell line (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a Renilla luciferase plasmid for normalization.

  • Treatment and Stimulation: Treat the transfected cells with the compound, followed by stimulation with TNF-α (a potent NF-κB activator).

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. A decrease in the firefly/Renilla ratio indicates direct inhibition of the NF-κB pathway's transcriptional activity.

Tier 3: Direct Target Identification

Positive results in Tier 2 strongly support the hypothesis but do not prove direct binding. Tier 3 aims to identify the specific protein target.

Protocol 4: In Silico Molecular Docking

  • Target Selection: Based on our hypothesis, the primary target for docking is the IKKβ subunit of the IKK complex.

  • Modeling: Use computational software (e.g., AutoDock, Schrödinger Suite) to predict the binding pose and affinity of the compound within the ATP-binding pocket of IKKβ. A high binding affinity (low docking score) and favorable interactions (e.g., hydrogen bonds with key residues) would provide strong theoretical support.

Protocol 5: Kinase Activity Assay

  • Assay Setup: Use a cell-free in vitro kinase assay kit for IKKβ.

  • Procedure: Incubate recombinant IKKβ enzyme with its substrate (a peptide derived from IκBα) and ATP in the presence of varying concentrations of the compound.

  • Detection: Measure the amount of phosphorylated substrate, typically using a luminescence-based method. A dose-dependent decrease in substrate phosphorylation confirms direct enzymatic inhibition.

Experimental Workflow Diagram

G Start Hypothesis: Compound inhibits NF-κB pathway Tier1 Tier 1: Phenotypic Screening (RAW 264.7 Macrophages) Start->Tier1 Assay_MTT MTT Assay (Assess Cytotoxicity) Tier1->Assay_MTT Assay_Griess Griess Assay (NO Production) ELISA (TNF-α, IL-6) Assay_MTT->Assay_Griess Decision1 Significant Anti-inflammatory Activity without Toxicity? Assay_Griess->Decision1 Tier2 Tier 2: Molecular Pathway Analysis Decision1->Tier2 Yes Stop Stop or Re-hypothesize Decision1->Stop No Assay_WB Western Blot (p-IκBα, nuclear p65) Tier2->Assay_WB Assay_Reporter NF-κB Reporter Assay Assay_WB->Assay_Reporter Decision2 Inhibition of NF-κB Signaling Confirmed? Assay_Reporter->Decision2 Tier3 Tier 3: Direct Target Identification Decision2->Tier3 Yes Decision2->Stop No Assay_Docking In Silico Docking (Target: IKKβ) Tier3->Assay_Docking Assay_Kinase In Vitro IKKβ Kinase Assay Assay_Docking->Assay_Kinase Conclusion Conclusion: MoA Confirmed - Direct IKKβ Inhibitor Assay_Kinase->Conclusion

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Part 3: Conclusion and Future Directions

This guide presents a comprehensive, hypothesis-driven strategy for elucidating the mechanism of action of this compound. By progressing through the proposed tiers of experimentation—from cellular phenotype to molecular pathway analysis and direct target identification—researchers can build a robust, evidence-based understanding of how this novel compound exerts its biological effects.

Successful validation of the primary hypothesis would position this molecule as a promising lead for developing novel anti-inflammatory or anti-cancer therapeutics. Subsequent research should focus on lead optimization, pharmacokinetic and pharmacodynamic studies, and eventual validation in preclinical in vivo models of inflammatory disease or cancer.

References

  • Title: Ursolic acid and its derivatives: A review on their biological potentials. Source: Phytotherapy Research URL: [Link]

  • Title: NF-κB signaling in inflammation. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: Asiatic Acid, a Pentacyclic Triterpene from Centella asiatica, Is a Direct Inhibitor of Nucleotide-Binding Domain and Leucine-Rich Repeat-Containing Protein 3 Inflammasome. Source: Journal of Natural Products URL: [Link]

  • Title: A review on the pharmacological and toxicological aspects of asiatic acid, a pentacyclic triterpenoid. Source: Journal of Ethnopharmacology URL: [Link]

A Comprehensive Technical Guide to the Discovery and Isolation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bioactive Ursane-Type Triterpenoid

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid belonging to the ursane family.[1] With the molecular formula C₃₀H₄₄O₆ and a molecular weight of approximately 500.67 g/mol , this compound has garnered interest within the scientific community for its potential therapeutic applications.[1] As a member of the triterpenoid class, it is part of a large and structurally diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] This guide provides an in-depth overview of the discovery, natural sources, and a detailed methodology for the isolation and purification of this promising bioactive molecule.

Discovery and Natural Provenance

The discovery of this compound is rooted in the phytochemical investigation of medicinal plants, particularly those with a history of use in traditional medicine. This compound has been identified in plant species such as Uncaria tomentosa, commonly known as Cat's Claw, a woody vine native to the Amazon rainforest.[1] Seminal work by Aquino and colleagues in the early 1990s on the chemical constituents of Uncaria tomentosa led to the isolation and characterization of several new polyhydroxylated triterpenes, contributing significantly to the understanding of the plant's bioactive profile.[3][4] These studies laid the groundwork for further investigation into the pharmacological properties of these complex natural products.

Uncaria tomentosa has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions.[3] The identification of this compound and related triterpenoids within this plant provides a scientific basis for its ethnomedicinal applications.

A Step-by-Step Guide to Isolation and Purification

The isolation of this compound from its natural source is a multi-step process that requires careful selection of extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for the isolation of ursane-type triterpenoids from plant materials, particularly from the Uncaria species.

Part 1: Extraction of Crude Triterpenoid Mixture

The initial step involves the extraction of the raw plant material to obtain a crude extract containing a mixture of secondary metabolites, including the target triterpenoid.

Rationale for Experimental Choices:

  • Solvent Selection: A moderately polar solvent like methanol or ethanol is chosen for the initial extraction. This choice is based on the principle of "like dissolves like." Triterpenoid acids, while having a large nonpolar carbon skeleton, possess polar functional groups (hydroxyls and a carboxylic acid) that make them amenable to extraction with alcohols.

  • Maceration: This technique is employed for its simplicity and effectiveness at room temperature, which minimizes the risk of thermal degradation of the target compound.

Experimental Protocol:

  • Preparation of Plant Material: Dried and powdered bark or leaves of Uncaria tomentosa are used as the starting material.

  • Maceration: The powdered plant material is submerged in 95% ethanol at a 1:10 (w/v) ratio.

  • Extraction: The mixture is agitated periodically and allowed to macerate for 72 hours at room temperature.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

Part 2: Liquid-Liquid Partitioning for Preliminary Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents.

Rationale for Experimental Choices:

  • Solvent System: A common and effective solvent system for separating moderately polar compounds from a complex mixture is ethyl acetate and water. Ethyl acetate will preferentially dissolve the triterpenoid acids and other compounds of similar polarity, while more polar substances like sugars and some glycosides will remain in the aqueous phase.

Experimental Protocol:

  • Suspension: The crude ethanolic extract is suspended in distilled water.

  • Partitioning: The aqueous suspension is transferred to a separatory funnel and partitioned successively with an equal volume of ethyl acetate (3x).

  • Collection and Concentration: The ethyl acetate fractions are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a triterpenoid-enriched fraction.

Part 3: Chromatographic Purification

The final and most critical stage of isolation involves chromatographic techniques to separate the target compound from other structurally similar triterpenoids.

Rationale for Experimental Choices:

  • Column Chromatography: Silica gel is used as the stationary phase due to its ability to separate compounds based on polarity. A gradient elution is employed, starting with a nonpolar solvent and gradually increasing the polarity. This allows for the sequential elution of compounds with increasing polarity.

  • Preparative HPLC: For final purification, reversed-phase high-performance liquid chromatography is often necessary. A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity.

Experimental Protocol:

A. Silica Gel Column Chromatography:

  • Column Packing: A glass column is packed with silica gel (60-120 mesh) in a nonpolar solvent such as hexane.

  • Sample Loading: The triterpenoid-enriched fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated.

B. Preparative High-Performance Liquid Chromatography (HPLC):

  • Column and Mobile Phase: A preparative C18 HPLC column is used with a mobile phase consisting of a gradient of methanol and water, often with a small amount of acetic acid to ensure the carboxylic acid group remains protonated.

  • Injection and Elution: The semi-purified fraction from the previous step is dissolved in methanol and injected onto the column. A gradient elution program is run to achieve fine separation.

  • Fraction Collection: Fractions corresponding to the peak of the target compound are collected.

  • Final Concentration: The solvent is removed from the collected fractions to yield the pure this compound.

Isolation_Workflow Start Dried & Powdered Uncaria tomentosa Extraction Maceration with 95% Ethanol Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Triterpenoid Enriched) Partitioning->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) EtOAc_Fraction->Column_Chrom Semi_Pure Semi-Pure Fractions Column_Chrom->Semi_Pure Prep_HPLC Preparative Reversed-Phase HPLC (C18, Methanol/Water Gradient) Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the isolation of this compound.

Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Key Spectroscopic Data:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula C₃₀H₄₄O₆.

  • Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups, including hydroxyl (-OH) stretching, carbonyl (C=O) stretching for the ketone and carboxylic acid, and C=C stretching for the alkene in the ursane skeleton.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number and chemical environment of protons in the molecule.

    • ¹³C-NMR: Shows the number of carbon atoms and their types (methyl, methylene, methine, quaternary, carbonyl, olefinic).

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex triterpenoid structure.

While detailed, publicly available spectral data for this specific compound is limited, the structural features are consistent with those reported for other polyhydroxylated ursane-type triterpenes isolated from Uncaria tomentosa.

Chemical_Structure structure

Caption: Chemical structure of this compound.

Biological Activities and Therapeutic Potential

This compound is considered a bioactive compound with potential applications in drug development.[2] Research suggests that its mode of action may involve the modulation of multiple biochemical pathways, including those related to inflammation and cell proliferation.[2]

The potential therapeutic applications that have been suggested for this compound include:

  • Anti-inflammatory: As evidenced by the traditional use of Uncaria tomentosa, triterpenoids from this plant are believed to possess anti-inflammatory properties.[3]

  • Anti-cancer: Many ursane-type triterpenoids have demonstrated cytotoxic activity against various cancer cell lines.

  • Anti-microbial: The compound may also exhibit activity against certain microorganisms.[2]

It is important to note that while the general biological activities of this class of compounds are recognized, specific quantitative data, such as IC₅₀ values for this compound, are not widely available in the current literature. Further research is needed to fully elucidate its pharmacological profile and therapeutic potential.

Conclusion

This compound represents a compelling natural product with the potential for further development as a therapeutic agent. This guide has provided a comprehensive overview of its discovery, natural origins, and a detailed, rationalized protocol for its isolation and purification. The methodologies described herein, rooted in established principles of natural product chemistry, offer a solid foundation for researchers and scientists seeking to work with this and other related ursane-type triterpenoids. Future investigations focused on elucidating its specific mechanisms of action and quantifying its biological activities will be crucial in unlocking the full therapeutic potential of this intricate natural molecule.

References

  • CABI Digital Library. (2022). Triterpenoids from Uncaria rhynchophylla and Their PTP1B Inhibitory Activity. Retrieved from [Link]

  • Aquino, R., De Feo, V., De Simone, F., Pizza, C., & Cirino, G. (1991). Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa. Journal of Natural Products, 54(2), 453–459. Retrieved from [Link]

  • Termedia. (2010). The in vitro effect of Uncaria tomentosa water and ethanol extract on the metabolic activity of blood granulocytes in mice. Retrieved from [Link]

  • Keplinger, K., Laus, G., Wurm, M., Dierich, M. P., & Teppner, H. (1999). Uncaria tomentosa (Willd.) DC.—Ethnomedicinal use and new pharmacological, toxicological and botanical results. Journal of Ethnopharmacology, 64(1), 23-34. Retrieved from [Link]

  • Aguilar, J. L., Rojas, P., Marcelo, A., Plaza, A., Bauer, R., Reininger, E., Klaas, C. A., & Merfort, I. (2002). Anti-inflammatory activity of two different extracts of Uncaria tomentosa (Rubiaceae). Journal of Ethnopharmacology, 81(2), 271–276. Retrieved from [Link]

  • MDPI. (2023). Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CABI Digital Library. (2016). Uncaria tomentosa and Uncaria guianensis an agronomic history to be written — REVIEW —. Retrieved from [Link]

Sources

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid biosynthetic pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthetic Pathway of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid

Executive Summary

This compound is a complex, highly oxygenated pentacyclic triterpenoid of the ursane class.[1] Compounds of this family, such as the parent compound ursolic acid, exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] Understanding the intricate biosynthetic pathway of these specialized metabolites is paramount for their sustainable production through metabolic engineering and synthetic biology. This guide provides a comprehensive overview of the known and putative biosynthetic steps leading to this compound, details the key enzyme families involved, outlines standard experimental protocols for pathway elucidation, and offers insights for researchers in natural product chemistry and drug development.

Chapter 1: The Core Biosynthetic Pathway: From Acetyl-CoA to the Ursane Skeleton

The biosynthesis of all ursane-type triterpenoids originates from the ubiquitous mevalonate (MVA) pathway in the plant cell cytoplasm and endoplasmic reticulum.[4] This foundational pathway constructs the universal C30 precursor, 2,3-oxidosqualene, which serves as the substrate for the cyclization reactions that generate the vast diversity of triterpenoid scaffolds.

The Mevalonate (MVA) Pathway and Squalene Formation

The pathway begins with the condensation of acetyl-CoA molecules to form isopentenyl pyrophosphate (IPP), the five-carbon building block of all isoprenoids.[4] Two molecules of farnesyl pyrophosphate (FPP), each formed from three IPP units, are joined in a head-to-head condensation by squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.[4]

Epoxidation to 2,3-Oxidosqualene

Squalene undergoes a critical activation step catalyzed by squalene epoxidase (SE) , also known as squalene monooxygenase. This enzyme introduces an epoxide ring, forming (3S)-2,3-oxidosqualene.[4] This reaction is a key rate-limiting and oxygen-dependent step in the overall biosynthesis of triterpenoids and sterols.[4]

Cyclization to α-Amyrin

The formation of the characteristic pentacyclic ursane skeleton is the defining step of this pathway and is catalyzed by a specific oxidosqualene cyclase (OSC) , namely α-amyrin synthase (α-AS) . The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of stereospecific cyclizations and rearrangements. This complex reaction proceeds through several carbocation intermediates, culminating in the formation of α-amyrin, the direct precursor to all ursane-type triterpenoids.[5]

Core_Ursane_Biosynthesis cluster_MVA MVA Pathway cluster_Triterpenoid Triterpenoid Pathway (ER) Acetyl_CoA Acetyl-CoA IPP Isopentenyl Pyrophosphate (IPP) Acetyl_CoA->IPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SQS 2x Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE (Squalene Epoxidase) alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin α-AS (α-Amyrin Synthase)

Figure 1: Core biosynthetic pathway from Acetyl-CoA to the α-amyrin scaffold.

Chapter 2: Post-Cyclization Tailoring: The Path to the Final Compound

The α-amyrin scaffold serves as a platform for extensive chemical decoration, primarily through oxidation reactions catalyzed by Cytochrome P450 monooxygenases (P450s).[6][7] These modifications are critical for the biological activities of the resulting compounds.

Formation of Ursolic Acid: The C-28 Oxidation Cascade

A key intermediate for many bioactive ursane triterpenoids is ursolic acid. Its formation from α-amyrin involves a three-step oxidation cascade at the C-28 methyl group. This sequence is catalyzed by multifunctional P450 enzymes, predominantly from the CYP716A subfamily .[5][8][9]

  • Hydroxylation : The C-28 methyl group of α-amyrin is first hydroxylated to form uvaol.

  • Oxidation to Aldehyde : The C-28 alcohol is further oxidized to an aldehyde, yielding ursolic aldehyde.

  • Oxidation to Carboxylic Acid : The final oxidation of the aldehyde group produces the C-28 carboxylic acid, ursolic acid.

Putative Pathway to this compound

The precise enzymatic steps converting ursolic acid (or a related intermediate) to this compound have not been fully elucidated. However, based on the known catalytic functions of P450 enzymes in triterpenoid biosynthesis, a putative pathway can be proposed. These reactions likely involve several distinct P450s, each exhibiting high regio- and stereo-specificity. The order of these steps may vary.

  • C-19 Hydroxylation : An α-hydroxylation at the C-19 position is a required step. While the specific enzyme is unknown, various P450s are known to hydroxylate unactivated carbon centers on the triterpene skeleton.[10][11]

  • C-6 Oxidation : The formation of a ketone at C-6 likely proceeds via an initial hydroxylation by a P450, followed by a subsequent oxidation. A P450 from the CYP716E subfamily has been shown to catalyze C-6β hydroxylation of β-amyrin, suggesting that enzymes from this family could be involved.[9]

  • C-23 Oxidation : The C-23 methyl group must be oxidized to a carbonyl group (likely an aldehyde, forming a dioxo structure with C-6). P450s from the CYP714 family have been characterized as multifunctional triterpenoid C-23 oxidases, capable of oxidizing the C-23 methyl group.[12]

Putative_Final_Pathway alpha_Amyrin α-Amyrin Ursolic_Acid Ursolic Acid alpha_Amyrin->Ursolic_Acid CYP716A (C-28 Oxidation) Intermediate_1 19α-Hydroxy Ursolic Acid Ursolic_Acid->Intermediate_1 P450? (C-19 Hydroxylation) Intermediate_2 6-Oxo, 19α-Hydroxy Ursolic Acid Intermediate_1->Intermediate_2 P450? (C-6 Oxidation) Final_Product 3,19-Dihydroxy-6,23-dioxo -12-ursen-28-oic acid Intermediate_2->Final_Product CYP714? (C-23 Oxidation) Experimental_Workflow cluster_Discovery Gene Discovery cluster_Characterization Functional Characterization Transcriptomics Transcriptome Sequencing of Uncaria tomentosa Bioinformatics Bioinformatic Analysis (Identify Candidate P450s) Transcriptomics->Bioinformatics Cloning Clone Candidate P450 into Yeast Vector Bioinformatics->Cloning Transformation Transform Engineered Yeast (Producing Ursolic Acid) Cloning->Transformation Expression Culture Yeast & Induce Expression Transformation->Expression Extraction Metabolite Extraction Expression->Extraction Analysis LC-MS Analysis Extraction->Analysis Identification Identify Novel Oxidized Product Analysis->Identification

Sources

A Research Primer on the Therapeutic Potential of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid: Targeting Metabolic and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a naturally occurring pentacyclic triterpenoid of the ursane class, a chemical family renowned for its diverse pharmacological activities.[1] Despite its well-defined structure, specific biological data for this particular molecule remains sparse in the public domain. This technical guide addresses this knowledge gap by constructing a robust, data-driven framework for its therapeutic investigation. By analyzing evidence from close structural analogs and the broader class of ursane triterpenoids, we posit that the most promising therapeutic avenue for this compound lies not in direct cytotoxicity, but in the modulation of metabolic and inflammatory diseases. We identify Protein Tyrosine Phosphatase 1B (PTP1B) as its primary putative target, a key negative regulator in insulin and leptin signaling implicated in type 2 diabetes and obesity.[2][3][4] As a secondary exploratory target, we examine the canonical NF-κB signaling pathway , a central mediator of inflammation that is frequently inhibited by triterpenoids.[1][5][6] This guide provides the scientific rationale, detailed experimental protocols, and workflow visualizations necessary for researchers to systematically validate these hypotheses and unlock the therapeutic potential of this molecule.

Introduction to this compound

Chemical Identity and Natural Occurrence

This compound belongs to the ursane-type pentacyclic triterpenoid family. Its rigid five-ring scaffold is decorated with multiple functional groups—hydroxyls, ketones, and a carboxylic acid—that create a distinct stereochemical and electronic profile, which is critical for its interaction with biological targets. This compound has been reported in plants such as Uncaria tomentosa.[7]

  • Molecular Formula: C₃₀H₄₄O₆

  • Core Scaffold: Ursane

  • Key Functional Groups: 2x Hydroxyl, 2x Ketone, 1x Carboxylic Acid

The Rationale for a Structurally-Informed Investigative Approach

The direct study of this compound is limited. However, the principle of structure-activity relationships (SAR) provides a powerful tool for inferring its likely biological functions. Minor modifications to the triterpenoid scaffold can significantly alter therapeutic activity. For instance, a structurally related compound, 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid, showed no significant inhibitory activity against liver or breast cancer cell lines, suggesting that direct cytotoxicity may not be its primary mechanism of action. In contrast, other analogs have demonstrated potent inhibition of specific enzymes involved in metabolic signaling. This guide leverages such comparative data to build a logical, testable hypothesis for the title compound.

Primary Putative Target: Protein Tyrosine Phosphatase 1B (PTP1B)

The Role of PTP1B in Metabolic Disease

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for type 2 diabetes mellitus (T2DM) and obesity.[2][7] It functions as a key negative regulator of the insulin and leptin signaling pathways.[4] Upon insulin binding, the insulin receptor (IR) autophosphorylates on specific tyrosine residues, initiating a downstream cascade through Insulin Receptor Substrate (IRS) proteins that ultimately leads to glucose uptake.[8][9] PTP1B acts as a brake on this system by dephosphorylating the activated insulin receptor and IRS-1, thereby dampening the signal and promoting insulin resistance.[3][10] Consequently, inhibitors of PTP1B are sought after as they can enhance insulin sensitivity and improve glucose homeostasis.[11][12][13]

Evidence from Structural Analogs

The most compelling case for investigating this compound as a PTP1B inhibitor comes from studies on compounds with nearly identical scaffolds. Natural products, including triterpenoids, have been a rich source of PTP1B inhibitors.[14][15] The structural similarity to known triterpenoid inhibitors of PTP1B strongly suggests that the title compound warrants investigation for this activity. The specific arrangement of hydroxyl and oxo groups may facilitate unique interactions with the PTP1B active site or allosteric sites.

Mechanistic Hypothesis

We hypothesize that this compound acts as a PTP1B inhibitor. The carboxylic acid moiety at C-28 could anchor the molecule to positively charged residues in the enzyme's active site, while the hydroxyl and ketone groups could form specific hydrogen bonds, enhancing binding affinity and selectivity.

Experimental Validation Workflow: PTP1B Enzymatic Assay

To validate this primary hypothesis, a direct enzymatic inhibition assay is the logical first step. The most common and robust method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce a yellow-colored product that can be quantified spectrophotometrically.[16][17][18][19]

PTP1B_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound (in DMSO) add_inhibitor Add 2 µL of diluted compound or DMSO (control) to wells prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant human PTP1B in assay buffer add_enzyme Add 48 µL of PTP1B solution prep_enzyme->add_enzyme prep_substrate Prepare pNPP substrate solution in assay buffer add_substrate Initiate reaction with 50 µL pNPP prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate for 15 min at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate for 30 min at 37°C add_substrate->incubate stop_reaction Stop reaction with 50 µL of 1 M NaOH incubate->stop_reaction read_absorbance Measure absorbance at 405 nm (Microplate Reader) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition relative to DMSO control read_absorbance->calculate_inhibition determine_ic50 Plot % Inhibition vs. Concentration and determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for determining the PTP1B inhibitory activity.

This protocol outlines the essential steps for determining the IC₅₀ value of a test compound against PTP1B.[19][20]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT.

    • PTP1B Enzyme: Recombinant human PTP1B, diluted in cold Assay Buffer to a final concentration that yields a linear reaction rate (e.g., 0.1-0.5 ng/µL).

    • Substrate: p-nitrophenyl phosphate (pNPP), prepared as a 100 mM stock in water and diluted in Assay Buffer to a final concentration near its Kₘ value (typically 1-2 mM).

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.

    • Stop Solution: 1 M NaOH.

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of the serially diluted test compound or DMSO (for vehicle control and no-inhibitor wells).

    • Add 48 µL of the diluted PTP1B enzyme solution to each well. Include "no enzyme" blank wells containing only Assay Buffer.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 50 µL of the pNPP substrate solution to all wells. The final reaction volume is 100 µL.

    • Incubate the plate at 37°C for 30 minutes. Ensure the reaction proceeds within the linear range by performing a time-course experiment during optimization.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Data Analysis:

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Subtract the average absorbance of the "no enzyme" blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = (1 - (Abs_inhibitor / Abs_control)) * 100.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Secondary & Exploratory Targets in Inflammation

The Anti-inflammatory Potential of Ursane Triterpenoids

A vast body of literature demonstrates the anti-inflammatory properties of pentacyclic triterpenoids.[21][22] These molecules often exert their effects by intervening in key inflammatory signaling cascades, most notably the Nuclear Factor kappa-B (NF-κB) pathway.[6][23]

Putative Target Pathway: NF-κB Signaling

NF-κB is a master transcriptional regulator of inflammation.[1][24][25] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[26] This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[27] Many triterpenoids, including those of the ursane type, have been shown to inhibit this pathway, often by targeting the IKK complex.[5][23]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK activates LPS LPS LPS->TLR4 binds IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB_inactive sequesters Proteasome Proteasome IkBa->Proteasome degraded by p50 p50 p65 p65 p50_nuc p50 NFkB_inactive->p50_nuc translocates p65_nuc p65 NFkB_inactive->p65_nuc translocates Compound 3,19-Dihydroxy-6,23-dioxo- 12-ursen-28-oic acid Compound->IKK Putative Inhibition DNA κB DNA Site NFkB_active->DNA binds to Transcription Gene Transcription (iNOS, TNF-α, IL-6) DNA->Transcription

Caption: Proposed inhibition of the canonical NF-κB signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

A common method to screen for anti-inflammatory activity and indirectly assess NF-κB inhibition is to measure the production of nitric oxide (NO) in macrophage cells stimulated with LPS.[28][29][30][31] LPS-induced iNOS expression is heavily dependent on NF-κB, making NO production a reliable downstream marker of pathway activation.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Remove the culture medium.

    • Add fresh, serum-free medium containing various concentrations of the test compound (prepared from a DMSO stock, ensuring the final DMSO concentration is ≤ 0.1%).

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include control wells with cells + medium only (negative control) and cells + LPS only (positive control).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation with LPS, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Parallel Cytotoxicity Assay:

    • It is crucial to run a parallel MTT or similar viability assay to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.

Re-evaluating the Anticancer Potential

A Contrasting Finding and the Importance of Direct Cytotoxicity Assays

As previously noted, a close structural analog of the title compound was found to have an IC₅₀ value greater than 100 µg/mL against HepG2 and MCF-7 cancer cell lines. This suggests that the compound is unlikely to be a potent, broadly cytotoxic agent. To confirm this for this compound, a standard cytotoxicity assay is an essential component of its initial characterization.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[32] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[33][34]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle-only (DMSO) controls.

  • MTT Incubation:

    • Remove the treatment media and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, the concentration of compound that reduces cell viability by 50%.

Summary and Future Directions

While direct biological data for this compound is scarce, a rigorous, hypothesis-driven approach based on its chemical structure and the known activities of its analogs provides a clear path for investigation. The evidence strongly suggests that its therapeutic potential is more likely to be realized in the context of metabolic and inflammatory disorders than in oncology.

The primary hypothesis is that this compound functions as an inhibitor of PTP1B , which can be directly tested via enzymatic assays. The secondary hypothesis points towards the inhibition of the NF-κB pathway , which can be efficiently screened using a nitric oxide production assay in macrophages. A foundational cytotoxicity screen (MTT assay) should be performed to confirm the lack of broad cytotoxic effects.

Summary_Diagram cluster_targets Potential Therapeutic Targets cluster_outcomes Therapeutic Outcomes Compound 3,19-Dihydroxy-6,23-dioxo- 12-ursen-28-oic acid PTP1B Primary Target: PTP1B Compound->PTP1B Hypothesis: Inhibition NFkB Secondary Target: NF-κB Pathway Compound->NFkB Hypothesis: Inhibition Metabolic Improved Insulin Sensitivity (Anti-Diabetic, Anti-Obesity) PTP1B->Metabolic Inflammatory Reduced Inflammation (Anti-inflammatory) NFkB->Inflammatory

Caption: Summary of the proposed multi-target therapeutic potential.

Future research should prioritize these targeted assays. Positive results would warrant progression to cell-based models of insulin signaling (e.g., Akt phosphorylation assays) and eventually to in vivo animal models of diabetes, obesity, and inflammation to fully elucidate the pharmacological profile of this promising natural product.

References

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A Technical Guide to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid: A Triterpenoid from Traditional Medicine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane class, a family of natural products with a rich history in traditional medicine and significant therapeutic potential.[1][2] This technical guide provides a comprehensive overview of this compound, navigating its origins in traditional herbal remedies, its physicochemical properties, and its anticipated pharmacological activities. Due to the limited direct research on this specific molecule, this guide employs a comparative-evidence approach, drawing upon the extensive scientific literature for structurally analogous and well-characterized ursane-type triterpenoids, such as ursolic acid and corosolic acid. We will delve into the probable mechanisms of action, detailed experimental protocols for isolation and bioactivity assessment, and future research directions to unlock the full therapeutic potential of this promising natural product.

Introduction: The Ursane Triterpenoid Scaffolding in Drug Discovery

Pentacyclic triterpenoids are a diverse class of secondary metabolites found throughout the plant kingdom, renowned for their wide spectrum of biological activities.[3] Among these, the ursane skeleton is a privileged scaffold in medicinal chemistry, with compounds like ursolic acid being extensively studied for their anti-inflammatory, antioxidant, and anticancer properties.[3] this compound belongs to this esteemed family of phytochemicals.[2] It has been identified in plant species such as Uncaria tomentosa (Cat's Claw) and Aria edulis (Whitebeam), both of which have a long history of use in traditional medicine.[2] This guide will synthesize the current, albeit sparse, knowledge on this specific compound and build a framework for its future investigation by leveraging the wealth of data on its chemical relatives.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its study and application in drug development.

PropertyValueSource
Molecular FormulaC₃₀H₄₄O₆
Molecular Weight500.7 g/mol
XLogP33.5
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6

Ethnobotanical Context: A Legacy in Traditional Healing

The therapeutic potential of this compound is rooted in the traditional use of its plant sources.

  • Uncaria tomentosa (Cat's Claw): This woody vine, native to the Amazon rainforest, has been used for centuries by indigenous communities for a wide array of ailments.[4] Traditional applications include the treatment of arthritis, gastritis, cancer, and various infections.[5][6][7] Its anti-inflammatory and immune-modulating properties are particularly well-documented in ethnobotanical literature.[6][8]

  • Aria edulis (Common Whitebeam): This deciduous tree, found across Europe and parts of North Africa and Asia, has a history of use in traditional European medicine.[9] Infusions of its flowers and fruits have been traditionally used as diuretics and laxatives.[10] The berries are also edible when fully ripe.[9][10]

The presence of ursane-type triterpenoids in these traditionally used plants provides a strong rationale for investigating their individual constituents for modern therapeutic applications.

Pharmacological Potential: A Comparative Analysis

While direct pharmacological studies on this compound are scarce, the extensive research on its analogues provides a predictive framework for its bioactivity.

Anti-inflammatory Activity

Ursane-type triterpenoids are well-known for their potent anti-inflammatory effects. Corosolic acid, for example, has demonstrated significant anti-inflammatory properties.[11][12] It is hypothesized that this compound shares this activity, likely through the modulation of key inflammatory pathways.

Anticancer Activity

The anticancer potential of ursane-type triterpenoids is a major area of research. Ursolic acid has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1][13][14] Similarly, corosolic acid exhibits anticancer effects against several types of cancer.[2]

Table of Comparative Anticancer Activity of Related Triterpenoids:

CompoundCancer Cell LineIC₅₀ (µM)Reference
Ursolic AcidBGC-803 (Gastric)24.95[1]
Corosolic AcidHL-60 (Leukemia)Not specified, but cytotoxic
Corosolic AcidMCF-7 (Breast)Not specified, but cytotoxic
Corosolic AcidHep-G2 (Liver)Not specified, but cytotoxic

It is important to note that a structurally similar compound, 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid, showed no significant inhibitory activity against HepG2 and MCF-7 cells, suggesting that subtle structural differences can significantly impact bioactivity.

Anti-diabetic and Metabolic Effects

Corosolic acid is noted for its anti-diabetic and anti-obesity effects, primarily by improving insulin sensitivity and glucose uptake. Given the shared ursane scaffold, investigating the potential metabolic regulatory effects of this compound is a promising avenue for research.

Inferred Mechanisms of Action

The biological activities of ursane-type triterpenoids are underpinned by their interaction with multiple cellular signaling pathways.

Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many ursane-type triterpenoids are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB Translocation to Nucleus Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Translocation to Nucleus->Inflammatory Gene Expression Ursane Triterpenoid Ursane Triterpenoid Ursane Triterpenoid->IKK Activation

Caption: Proposed inhibition of the NF-κB signaling pathway by ursane triterpenoids.

Induction of Apoptosis via the Intrinsic Pathway

The anticancer activity of ursane triterpenoids often involves the induction of programmed cell death, or apoptosis, through the mitochondrial (intrinsic) pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Apoptosis_Pathway Ursane Triterpenoid Ursane Triterpenoid Bax/Bak Activation Bax/Bak Activation Ursane Triterpenoid->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by active ursane triterpenoids.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the investigation of this compound and related compounds.

Extraction and Isolation of Ursane-Type Triterpenoids

This protocol outlines a general procedure for the extraction and isolation of triterpenoids from plant material, which can be adapted for Uncaria tomentosa or Aria edulis.

Extraction_Workflow Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Solvent Extraction Solvent Extraction Drying & Grinding->Solvent Extraction Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Column Chromatography Column Chromatography Liquid-Liquid Partitioning->Column Chromatography Further Purification (e.g., HPLC) Further Purification (e.g., HPLC) Column Chromatography->Further Purification (e.g., HPLC) Pure Compound Pure Compound Further Purification (e.g., HPLC)->Pure Compound

Caption: General workflow for the extraction and isolation of triterpenoids.

Step-by-Step Protocol:

  • Preparation of Plant Material: Air-dry the plant material (e.g., root bark of U. tomentosa) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: Subject the ethyl acetate fraction (which is likely to contain the triterpenoids) to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Further Purification: Combine fractions containing the compound of interest (as determined by TLC) and subject them to further purification using techniques such as preparative HPLC to obtain the pure compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell viability and is a standard method for screening the cytotoxic potential of natural products.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound orally or intraperitoneally. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema by the test compound compared to the vehicle control group.

Future Research Directions

While the therapeutic potential of this compound can be inferred from its structural analogues, dedicated research is crucial to fully elucidate its pharmacological profile. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the purified compound in a broad range of in vitro and in vivo models to determine its cytotoxic, anti-inflammatory, antioxidant, and anti-diabetic activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of the parent compound to explore how modifications to its structure affect its biological activity, potentially leading to the development of more potent and selective therapeutic agents.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound to determine its drug-like properties and safety profile.

Conclusion

This compound represents a compelling natural product for further investigation in drug discovery. Its origins in traditionally used medicinal plants, coupled with the well-established therapeutic potential of the ursane triterpenoid class, provide a strong foundation for future research. By employing the comparative-evidence approach and the experimental protocols outlined in this guide, researchers can systematically explore the pharmacological properties of this compound and unlock its potential for the development of novel therapeutics for a range of human diseases.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid from Ursolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the multi-step synthesis of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, a complex ursane-type triterpenoid, starting from the readily available natural product, ursolic acid. The synthetic strategy detailed herein employs a sequence of protection, oxidation, and hydroxylation reactions, common in triterpenoid chemistry, to achieve the target molecule. This guide is intended to provide researchers with the necessary protocols and theoretical understanding to successfully synthesize and characterize this compound for further investigation into its potential pharmacological applications.

Introduction: The Significance of Modified Triterpenoids

Ursolic acid (3β-hydroxy-urs-12-en-28-oic acid), a pentacyclic triterpenoid, is a ubiquitous secondary metabolite found in a wide variety of plants.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The structural modification of the ursolic acid scaffold presents a compelling strategy for the development of novel therapeutic agents with enhanced potency and selectivity.[3]

The target molecule, this compound, is a derivative of ursolic acid with additional hydroxyl and oxo functionalities.[4] These modifications can significantly alter the molecule's polarity, stereochemistry, and, consequently, its interaction with biological targets.[5] While data on this specific compound is limited, related polyoxygenated ursane triterpenoids have demonstrated interesting biological activities, warranting further investigation.[5][6] This guide provides a comprehensive roadmap for the chemical synthesis of this complex natural product derivative, enabling further exploration of its therapeutic potential.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of this compound from ursolic acid necessitates a strategic sequence of reactions to introduce the desired functional groups at specific positions (C-6, C-19, and C-23) while preserving or modifying the existing functionalities at C-3 and C-28. The proposed pathway involves the following key transformations:

  • Protection of the C-3 hydroxyl and C-28 carboxylic acid groups: This initial step is crucial to prevent unwanted side reactions during subsequent oxidation and hydroxylation steps.

  • Allylic oxidation to introduce the C-6 oxo group: The C-12 double bond activates the adjacent C-6 position for selective oxidation.

  • Hydroxylation at the C-19 position: This step introduces a key hydroxyl group, likely proceeding through an oxidative mechanism.

  • Oxidation of the C-23 methyl group: This transformation introduces the second oxo group at the C-23 position.

  • Deprotection to yield the final product: Removal of the protecting groups from the C-3 hydroxyl and C-28 carboxylic acid functionalities.

Synthetic Pathway Ursolic_Acid Ursolic Acid Protected_Ursolic_Acid Protected Ursolic Acid (C-3 & C-28) Ursolic_Acid->Protected_Ursolic_Acid Protection Oxidized_Intermediate_1 6-Oxo Intermediate Protected_Ursolic_Acid->Oxidized_Intermediate_1 Allylic Oxidation (C-6) Hydroxylated_Intermediate 6-Oxo-19-Hydroxy Intermediate Oxidized_Intermediate_1->Hydroxylated_Intermediate Hydroxylation (C-19) Oxidized_Intermediate_2 6,23-Dioxo-19-Hydroxy Intermediate Hydroxylated_Intermediate->Oxidized_Intermediate_2 Oxidation (C-23) Final_Product 3,19-Dihydroxy-6,23-dioxo- 12-ursen-28-oic acid Oxidized_Intermediate_2->Final_Product Deprotection

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

3.1. Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Ursolic acid can be purchased from commercial suppliers or isolated from natural sources.[1] Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer (e.g., 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR). Mass spectra (MS) should be obtained using an appropriate mass spectrometer.

3.2. Step-by-Step Synthesis

Step 1: Protection of Ursolic Acid

  • Rationale: The C-3 hydroxyl and C-28 carboxylic acid groups are reactive towards oxidizing agents. Protection is necessary to ensure selective modification at other positions. Acetylation of the C-3 hydroxyl and esterification of the C-28 carboxylic acid are common and effective protection strategies.[3][7]

  • Protocol:

    • Dissolve ursolic acid (1.0 eq) in a mixture of pyridine and acetic anhydride (2:1 v/v).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-acetyl-ursolic acid.

    • To a solution of 3-acetyl-ursolic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and neutralize with saturated NaHCO₃ solution.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the methyl ester of 3-acetyl-ursolic acid.

Step 2: Allylic Oxidation at C-6

  • Rationale: The C-6 position is allylic to the C-12 double bond, making it susceptible to oxidation. Chromium-based reagents, such as chromium trioxide (CrO₃) in acetic acid, are commonly used for this transformation.[7]

  • Protocol:

    • Dissolve the protected ursolic acid from Step 1 (1.0 eq) in glacial acetic acid.

    • Add a solution of CrO₃ (2.0 eq) in aqueous acetic acid dropwise to the reaction mixture at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Quench the reaction by adding isopropanol.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the 6-oxo intermediate.

Step 3: Hydroxylation at C-19

  • Rationale: The introduction of a hydroxyl group at the tertiary C-19 position is a challenging transformation. Selenium dioxide (SeO₂) is a known reagent for allylic hydroxylation and can be effective for this purpose. The stereochemistry of the newly introduced hydroxyl group needs to be carefully determined. The α-orientation of the 19-OH group is often reported in related natural products.[8]

  • Protocol:

    • Dissolve the 6-oxo intermediate (1.0 eq) in a mixture of dioxane and water.

    • Add SeO₂ (1.5 eq) to the solution.

    • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

    • Cool the mixture to room temperature and filter to remove selenium metal.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the 19-hydroxy intermediate.

Step 4: Oxidation of the C-23 Methyl Group

  • Rationale: The oxidation of a methyl group to an aldehyde (formyl group) or carboxylic acid is a demanding reaction. A multi-step approach involving initial halogenation followed by oxidation or the use of potent oxidizing agents might be necessary. Given the presence of other sensitive functional groups, a selective method is paramount. A possible route involves a free-radical halogenation followed by nucleophilic substitution and oxidation.

  • Protocol (Illustrative - requires optimization):

    • Dissolve the 19-hydroxy intermediate (1.0 eq) in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

    • Reflux the mixture under light irradiation for several hours.

    • Cool the reaction, filter, and concentrate the filtrate.

    • The resulting bromide can be treated with a silver salt (e.g., silver acetate) followed by hydrolysis to introduce a hydroxyl group, which can then be oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Step 5: Deprotection

  • Rationale: The final step involves the removal of the acetyl group from the C-3 hydroxyl and the methyl ester from the C-28 carboxylic acid to yield the target molecule. Basic hydrolysis is a standard method for this transformation.

  • Protocol:

    • Dissolve the product from Step 4 (1.0 eq) in a mixture of methanol and water.

    • Add an excess of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

    • Stir the reaction mixture at room temperature or gentle heat until the deprotection is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to pH 3-4.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain this compound.

Characterization and Data

The structure of the final product and all intermediates should be confirmed by spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data

PropertyThis compoundUrsolic Acid
Molecular Formula C₃₀H₄₄O₆[4]C₃₀H₄₈O₃[1]
Molecular Weight 500.67 g/mol [4]456.7 g/mol [1]
¹H NMR Characteristic signals for olefinic proton (C-12), protons adjacent to hydroxyl and carbonyl groups.Characteristic signals for olefinic proton (C-12), proton at C-3, and multiple methyl singlets.[9]
¹³C NMR Signals corresponding to two ketone carbonyls (C-6, C-23), one carboxylic acid carbonyl (C-28), olefinic carbons (C-12, C-13), and carbons bearing hydroxyl groups (C-3, C-19).Signals corresponding to a carboxylic acid carbonyl (C-28), olefinic carbons (C-12, C-13), and a carbon bearing a hydroxyl group (C-3).[9]
Mass Spectrometry ESI-MS m/z [M-H]⁻ calculated for C₃₀H₄₃O₆: 499.30.ESI-MS m/z [M-H]⁻ calculated for C₃₀H₄₇O₃: 455.35.

Workflow Visualization

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_analysis Data Analysis Start Ursolic Acid Step1 Protection (C-3, C-28) Start->Step1 Step2 Oxidation (C-6) Step1->Step2 Step3 Hydroxylation (C-19) Step2->Step3 Step4 Oxidation (C-23) Step3->Step4 Step5 Deprotection Step4->Step5 Purification Column Chromatography / Recrystallization Step5->Purification Characterization NMR, MS, etc. Purification->Characterization Analysis Structural Elucidation & Purity Assessment Characterization->Analysis

Caption: General experimental workflow for the synthesis and analysis.

Trustworthiness and Self-Validation

The protocols described in this guide are based on established chemical transformations in triterpenoid chemistry.[7] Each step of the synthesis should be carefully monitored by TLC to ensure the reaction has gone to completion and to identify the formation of any byproducts. The purification of intermediates at each stage is critical for the success of the subsequent steps. The final product's identity and purity must be rigorously confirmed by a combination of spectroscopic techniques (¹H NMR, ¹³C NMR, MS) and comparison with any available literature data.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from ursolic acid. By following these procedures, researchers can obtain this complex triterpenoid for further investigation into its biological properties and potential as a therapeutic agent. The successful synthesis and characterization of this molecule will contribute to the growing body of knowledge on the structure-activity relationships of ursane-type triterpenoids and may pave the way for the development of new drugs.

References

  • Semantic Scholar. Oxidation of ursolic acid by ozone. Available from: [Link]

  • Woźniak, Ł., Skąpska, S., & Marszałek, K. (2019). Ursolic Acid and Its Derivatives as Bioactive Agents. Molecules, 24(15), 2779. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Basir, D., et al. (2014). Oxidation and Acetylation of Ursolic and Oleanolic Acids Isolated from Fagraea fragrans fruits; Antiproliferation of P388 Leukemia Cells. Indonesian Journal of Chemistry, 14(3), 269-276. Available from: [Link]

  • MDPI. Enhanced Antioxidant Activity of Ursolic Acid by Complexation with Copper (II): Experimental and Theoretical Study. Available from: [Link]

  • PlantaeDB. This compound. Available from: [Link]

  • Cai, B., et al. (2003). 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid. Molecules, 8(5), 433-439. Available from: [Link]

  • PubChem. (+)-Ursolic Acid. Available from: [Link]

  • Tang, H., et al. (2010). Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives. Molecules, 15(6), 4032-4046. Available from: [Link]

  • MDPI. Ursolic Acid and Its Derivatives as Bioactive Agents. Available from: [Link]

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  • Seo, D. Y., et al. (2018). Ursolic acid in health and disease. The Korean journal of physiology & pharmacology, 22(3), 235–248. Available from: [Link]

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Application Note: A Validated Protocol for the Extraction and Purification of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid from Uncaria Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane class, a group of natural products known for their diverse and potent pharmacological activities.[1] Triterpenoids are widely investigated for their anti-inflammatory, anti-cancer, and immunomodulatory properties.[1] The genus Uncaria, commonly known as Cat's Claw, is a rich source of various bioactive compounds, including alkaloids, flavonoids, and a significant number of triterpenoids.[2][3] Species such as Uncaria tomentosa and Uncaria rhynchophylla have been identified as prominent sources of these valuable molecules.[2][4]

This application note provides a comprehensive, multi-stage protocol for the efficient extraction, fractionation, and purification of this compound from Uncaria plant material. The methodology is designed to yield a high-purity compound suitable for downstream applications in research and drug development. The protocol emphasizes the scientific rationale behind each step, ensuring reproducibility and providing a framework for optimization.

Physicochemical Properties of the Target Compound

A thorough understanding of the target molecule's properties is fundamental to designing an effective extraction and purification strategy. The selection of solvents and chromatographic conditions is directly informed by the compound's polarity, solubility, and molecular weight.

PropertyValueSource(s)
Molecular Formula C₃₀H₄₄O₆[4]
Molecular Weight 500.7 g/mol [4]
CAS Number 261768-88-1[5]
Class Ursane-type Pentacyclic Triterpenoid[6]
Solubility Soluble in Methanol, Ethanol, DMSO, Pyridine[5]
Known Botanical Source Uncaria sessilifructus, Uncaria tomentosa[4][5]

Principle of the Method

The isolation of this compound is achieved through a systematic, multi-step process designed to progressively enrich the target compound while removing impurities. The workflow, depicted below, is based on the principle of differential solubility and polarity.

  • Solid-Liquid Extraction: A polar solvent (ethanol) is used to extract a broad range of secondary metabolites, including the target triterpenoid acid, from the dried plant matrix.

  • Liquid-Liquid Fractionation: The crude extract is partitioned between immiscible solvents of varying polarities. This critical step removes highly non-polar compounds (e.g., lipids, chlorophyll) into an n-hexane phase and highly polar compounds (e.g., sugars, salts) into an aqueous phase, thereby enriching the target compound in the moderately polar ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is subjected to silica gel column chromatography. A solvent gradient is employed to separate compounds based on their affinity for the stationary phase, allowing for the isolation of the target triterpenoid from other structurally similar compounds.

  • Purity Assessment: The final product is analyzed using High-Performance Liquid Chromatography (HPLC) to confirm its purity and identity.

G cluster_prep Phase 1: Preparation & Extraction cluster_fractionation Phase 2: Enrichment cluster_purification Phase 3: Purification & Analysis plant Uncaria Plant Material (e.g., Stems, Leaves) powder Drying & Grinding (Fine Powder) plant->powder Increases surface area extract Primary Extraction (95% Ethanol) powder->extract Maceration or Sonication concentrate Concentration (Rotary Evaporator) extract->concentrate partition Liquid-Liquid Partitioning (Hexane / Ethyl Acetate / Water) concentrate->partition Resuspend in H₂O EtOAc Ethyl Acetate Fraction (Enriched Triterpenoids) partition->EtOAc Target compound is here column Silica Gel Column Chromatography (Gradient Elution) EtOAc->column fractions Fraction Collection & TLC Analysis column->fractions hplc Analytical HPLC fractions->hplc Purity Check pure_compound Pure Compound (>95%) 3,19-Dihydroxy-6,23-dioxo- 12-ursen-28-oic acid hplc->pure_compound

Fig 1. Overall workflow for the isolation of the target triterpenoid.

Experimental Protocols

Disclaimer: These protocols are generalized from established methods for ursane-type triterpenoid extraction.[7][8] Optimization may be required based on the specific Uncaria species, plant part, and batch variability.

Section 1: Preparation of Plant Material

Causality: Proper preparation is crucial to ensure efficient solvent penetration and extraction. Drying prevents enzymatic degradation of the target compound, while grinding maximizes the surface area for solvent contact.[9]

  • Drying: Air-dry the fresh Uncaria plant material (e.g., hook-bearing stems or leaves) in a well-ventilated area protected from direct sunlight, or use a forced-air oven at a controlled temperature of 40-50°C until brittle and a constant weight is achieved.[10]

  • Grinding: Pulverize the dried plant material into a fine powder (approximately 40-60 mesh) using a laboratory mill.

  • Storage: Store the powdered material in an airtight, light-proof container at room temperature to prevent moisture absorption and photodegradation.

Section 2: Primary Extraction of Crude Triterpenoid Mixture

Causality: 95% ethanol is an effective solvent for extracting moderately polar triterpenoids while minimizing the co-extraction of highly non-polar lipids (compared to pure ethanol) and highly polar components.[8]

  • Maceration: Place 200 g of the dried plant powder into a large glass flask.

  • Solvent Addition: Add 2 L of 95% ethanol (ACS grade or higher) to achieve a 1:10 solid-to-liquid ratio (w/v).

  • Extraction: Seal the flask and agitate the mixture on an orbital shaker at room temperature (20-25°C) for 48 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid plant debris.

  • Re-extraction: To maximize yield, return the plant debris to the flask and repeat the extraction process (steps 2-4) two more times with fresh solvent.

  • Pooling: Combine the filtrates from all three extraction cycles.

  • Concentration: Concentrate the pooled ethanolic extract under reduced pressure using a rotary evaporator with a water bath temperature of 40-50°C. Continue until a thick, viscous crude extract is obtained.

Section 3: Liquid-Liquid Fractionation for Enrichment

Causality: This step purifies the crude extract by separating compounds based on their partitioning behavior between immiscible solvents. n-Hexane removes non-polar impurities, while the target compound is preferentially partitioned into the ethyl acetate phase.[8][10]

  • Suspension: Suspend the concentrated crude extract (from step 4.2.7) in 500 mL of distilled water.

  • Hexane Partition: Transfer the aqueous suspension to a 2 L separatory funnel. Add 500 mL of n-hexane, shake vigorously for 2-3 minutes, and allow the layers to separate. Drain the lower aqueous layer. Discard the upper n-hexane layer, which contains chlorophyll, waxes, and other non-polar components. Repeat this step two more times.

  • Ethyl Acetate Partition: To the remaining aqueous layer in the separatory funnel, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Collection: Drain and collect the lower aqueous layer. Collect the upper ethyl acetate layer, which is now enriched with triterpenoids.

  • Re-extraction: Return the aqueous layer to the funnel and repeat the ethyl acetate extraction (steps 3-4) two more times to ensure complete recovery.

  • Pooling and Drying: Combine all collected ethyl acetate fractions. Dry the solution by passing it through anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent from the dried ethyl acetate fraction using a rotary evaporator at 40-50°C to yield the enriched triterpenoid solid residue.

Section 4: Chromatographic Purification

Causality: Silica gel is a polar stationary phase. By eluting with a solvent gradient of increasing polarity, compounds are separated based on their polarity. Non-polar compounds elute first, followed by compounds of increasing polarity. The target acid, with its hydroxyl and carboxyl groups, will elute in the more polar fractions.[10][11]

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction (from step 4.3.7) in a minimal amount of dichloromethane or chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows (volume ratios):

    • 100:0 (n-Hexane:Ethyl Acetate)

    • 95:5

    • 90:10

    • 80:20

    • 70:30

    • 50:50

    • 0:100 (100% Ethyl Acetate)

  • Fraction Collection: Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid followed by heating).

  • Pooling: Combine the fractions that contain the target compound, as indicated by a consistent spot on the TLC plate corresponding to a reference standard if available.

  • Final Concentration: Evaporate the solvent from the pooled fractions to yield the purified solid compound. Recrystallization from a solvent like methanol/water may be performed for further purification.

Quality Control and Characterization

The identity and purity of the isolated compound must be rigorously verified.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography is the standard for assessing purity.[7]

    • System: HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic or acetic acid).

    • Detection: UV detection at ~210 nm.

    • Outcome: A single major peak indicates high purity. Purity is calculated based on the peak area percentage.

  • Structural Confirmation: The definitive structure of the isolated compound should be confirmed using spectroscopic methods.

    • Mass Spectrometry (MS): To confirm the molecular weight.[12][13]

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure and stereochemistry.[12][13]

Fig 2. Chemical Structure of the target compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sari, T. P., & Harlia, E. (2024). In Review: Chemical Compound Content of Uncaria Plant and Its Pharmacological Effects. Bencoolen Journal of Pharmacy, 3(1), 23-30.
  • Liu, X. Y., Tong, X. N., Liang, X. M., Guo, Q., Tu, P. F., & Zhang, Q. Y. (2024). Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla. Journal of Asian Natural Products Research, 26(6), 747–755.
  • Liu, X. Y., Tong, X. N., Liang, X. M., Guo, Q., Tu, P. F., & Zhang, Q. Y. (2024). Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla. PubMed. Retrieved from [Link]

  • Sun, G., Zhang, X., Xu, X., Yang, J., Zhong, M., & Yuan, J. (2012). A new triterpene from Uncaria macrophylla and its antitumor activity. Molecules (Basel, Switzerland), 17(1), 504–510.
  • PlantaeDB. (n.d.). This compound. Retrieved from [Link]

  • Sun, G., Zhang, X., Xu, X., Yang, J., Zhong, M., & Yuan, J. (2012). A new triterpene from the plant of uncaria macrophylla. PubMed. Retrieved from [Link]

  • Cárdenas, C., Villalobos-Gálvez, F., Almendras, E., & Rosales, V. (2022).
  • Rahmawati, R., Hertiani, T., & Yuswanto, A. (2024). Uncaria nervosa Elmer, a new herbal source for betulinic acid and ursolic acid: Metabolites profiling, isolation, and in vitro cytotoxicity studies against T47D breast cancer. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Rahmawati, R., Hertiani, T., & Yuswanto, A. (2024). Uncaria nervosa Elmer, a new herbal source for betulinic acid and ursolic acid: Metabolites profiling, isolation, and in vitro cytotoxicity studies against T47D breast cancer. F1000Research, 13, 923.
  • Rahmawati, R., Hertiani, T., & Yuswanto, A. (2024). Uncaria nervosa Elmer, a new herbal source for betulinic acid and ursolic acid: Metabolites profiling, isolation, and in vitro cytotoxicity studies against T47D breast cancer. F1000Research, 13, 923.
  • Ali, M. A., Singh, G., & Khan, S. (2022).
  • Stochmal, A., Simonet, A. M., & Macías, F. A. (2013). Methods for the isolation and identification of triterpenes and sterols in medicinal plants. Herba Polonica, 59(1), 105-117.
  • Rahmawati, R., Hertiani, T., & Yuswanto, A. (2024). Uncaria nervosa Elmer, a new herbal source for betulinic acid and ursolic acid: Metabolites profiling, isolation, and in vitro cytotoxicity studies against T47D breast cancer. PubMed. Retrieved from [Link]

  • Omoregie, E. S., & Oikeh, E. I. (2021). Isolation and NMR Characterization of Ursane-Type Triterpenoid from the Leaves of Peperomia pellucida. ResearchGate. Retrieved from [Link]

  • Macías-Pérez, L., Varela, R. M., & Macías, F. A. (2023). Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway. Frontiers in Plant Science, 14, 1243166.
  • Kumar, S., & Pandey, A. K. (2020). Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves. Journal of Pharmacognosy and Phytochemistry, 9(3), 113-118.
  • S, S., & G, M. (2021). Isolation, Purification and Characterization of Bioactive Compounds from Stachytarpheta urticifolia (Salisb.) Sims. International Journal of Pharmaceutical Sciences and Research, 12(11), 5920-5927.
  • Ma, S., Ge, L., Li, Y., & Liao, N. (2023). Ursane-Type Triterpenes with a Phenylpropanoid Unit from Camellia ptilosperma and Evaluation of Their Cytotoxic Activities.
  • Omoregie, E. S., & Oikeh, E. I. (2021). ursane-type triterpenoid. ResearchGate. Retrieved from [Link]

  • Ahmad, V. U., Zubair, M., Abbasi, M. A., Kousar, F., Rasheed, M. A., Rasool, N., & Choudhary, M. I. (2007). A New Ursane-type Triterpenoid from Salvia santolinifolia.

Sources

Analytical Strategies for the Quantification of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This document provides a comprehensive guide to the analytical quantification of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, a complex ursane-type pentacyclic triterpenoid. Due to the structural novelty of this molecule, this guide synthesizes and adapts established, validated methodologies for closely related and well-studied triterpenoids, such as Asiatic Acid and Corosolic Acid. The protocols herein are designed for researchers, chemists, and drug development professionals, offering robust frameworks for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, from sample preparation to method validation, ensuring scientific integrity and reproducibility.

Part 1: Foundational Principles & Strategic Approach

Introduction to the Analyte

This compound belongs to the ursane class of pentacyclic triterpenoids, a family of natural products renowned for a wide spectrum of pharmacological activities. Its structure features a C30 isoprenoid skeleton with key functional groups—two hydroxyls, two ketones, and a carboxylic acid—that dictate its physicochemical properties and, consequently, the analytical strategy. These polar moieties, combined with the large, nonpolar core, present a significant challenge for extraction, separation, and detection.

Accurate quantification is paramount for pharmacokinetic studies, quality control of herbal formulations, and elucidation of mechanism-of-action. Given the limited public data on this specific molecule, the methods presented here are adapted from robust, peer-reviewed protocols for structurally analogous compounds. This approach provides a scientifically sound starting point for method development and validation.

Choosing the Right Analytical Platform

The selection of an analytical technique is contingent on the required sensitivity, selectivity, and the complexity of the sample matrix (e.g., plasma, plant extract, formulation).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique for quality control and quantification at moderate concentrations. For triterpenoids, the lack of a strong chromophore means detection is typically performed at low wavelengths (205-220 nm), which can suffer from interference from other matrix components. Derivatization can be employed to enhance detectability but adds complexity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying trace levels of analytes in highly complex matrices like biological fluids. Its superior selectivity, based on the mass-to-charge ratio (m/z) of the parent ion and its fragments, minimizes interferences and delivers low limits of quantification (LOQ).

This guide will detail protocols for both platforms, enabling scientists to select the method best suited to their research objectives.

Part 2: Sample Preparation: The Critical First Step

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte. The choice of technique depends on the sample matrix.

Extraction from Plant Matrices (e.g., Leaves, Roots)

The goal is to efficiently extract the triterpenoid from the solid plant material.

Protocol 2.1: Ultrasonic-Assisted Extraction (UAE) from Plant Material

  • Rationale: UAE is chosen for its efficiency and reduced extraction time compared to traditional methods like Soxhlet.[1] The ultrasonic waves create cavitation bubbles that collapse near the cell walls, enhancing solvent penetration and mass transfer.[2] Ethanol is a common and effective solvent for extracting triterpenoids.[3]

  • Procedure:

    • Preparation: Dry the plant material (e.g., leaves) at 40-50°C and grind into a fine powder (40-60 mesh).

    • Extraction: Accurately weigh 1.0 g of the powdered material into a flask. Add 25 mL of 95% ethanol.

    • Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 25°C.

    • Separation: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant.

    • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue twice more to ensure exhaustive extraction.

    • Concentration: Combine all supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 50°C.

    • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL), vortex, and filter through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Extraction from Biological Fluids (e.g., Plasma, Serum)

For biological fluids, the primary challenges are high protein content and the presence of endogenous interfering substances like lipids.[4] Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

Protocol 2.2: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)

  • Rationale: This method first denatures and removes the bulk of proteins using a solvent like acetonitrile. The subsequent LLE step, based on the analyte's partition coefficient, further cleans the sample and concentrates the analyte.[5][6] The acidic nature of the analyte (due to the C-28 carboxylic acid) allows for pH-mediated extraction.

  • Procedure:

    • Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).

    • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

    • pH Adjustment & Extraction: Add 1 mL of acetate buffer (pH 4.5) to the supernatant. Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

    • Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the analytical system.

Part 3: HPLC-UV Method for Quantification

This method is suitable for quality control and assays where analyte concentrations are expected to be in the µg/mL range or higher.

Rationale and Workflow

The workflow involves separating the analyte on a reversed-phase C18 column, where retention is governed by hydrophobic interactions. Detection is performed at a low UV wavelength (around 210 nm) due to the absence of a strong chromophore in the triterpenoid structure.[7][8] Isocratic elution is preferred for simplicity and robustness.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Prepared Sample (e.g., from Protocol 2.1) p2 Filter (0.22 µm) p1->p2 h1 Autosampler Injection p2->h1 h2 C18 Reversed-Phase Column h1->h2 h4 UV Detector (λ = 210 nm) h2->h4 h3 Isocratic Mobile Phase (Methanol:Acidified Water) h3->h2 d1 Chromatogram Generation h4->d1 d2 Peak Integration d1->d2 d3 Quantification via Calibration Curve d2->d3

Protocol 3.1: HPLC-UV Quantification
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent hydrophobic selectivity for separating triterpenoids. The length ensures adequate resolution from matrix components.
Mobile Phase Methanol : 0.1% Phosphoric Acid in Water (90:10, v/v)A high percentage of organic solvent is needed to elute the lipophilic analyte. Acidification sharpens peaks by suppressing ionization of the carboxylic acid group.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 30°CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection λ 210 nmTriterpenoids lack strong chromophores but exhibit end-absorption at low wavelengths.[7]
Injection Vol. 20 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 20 minutesSufficient to elute the analyte and any late-eluting matrix components.
  • Procedure:

    • System Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Calibration Standards: Prepare a stock solution of the reference standard (this compound) in methanol. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Analysis Sequence: Inject the calibration standards from lowest to highest concentration, followed by the prepared samples. Inject a blank (methanol) between samples to check for carryover.

    • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from this curve.

Part 4: LC-MS/MS Method for High-Sensitivity Quantification

This method is essential for bioanalytical studies (e.g., pharmacokinetics) where analyte concentrations are expected in the ng/mL to pg/mL range.

Rationale and Workflow

The workflow couples the superior separation of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized (typically via electrospray ionization, ESI) and detected in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, virtually eliminating matrix interference.[9]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms Tandem Mass Spectrometer cluster_data Data Analysis p1 Prepared Sample (e.g., from Protocol 2.2) lc1 Autosampler Injection p1->lc1 lc2 UPLC C18 Column lc1->lc2 ms1 Ion Source (ESI-) lc2->ms1 lc3 Gradient Elution lc3->lc2 ms2 Quadrupole 1 (Precursor Ion Selection) ms1->ms2 ms3 Collision Cell (Fragmentation) ms2->ms3 ms4 Quadrupole 3 (Product Ion Selection) ms3->ms4 ms5 Detector ms4->ms5 d1 MRM Chromatogram ms5->d1 Data Acquisition d2 Peak Integration (Analyte/IS Ratio) d1->d2 d3 Quantification d2->d3

Protocol 4.1: LC-MS/MS Quantification
  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

ParameterConditionRationale
Column UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle sizeShorter column and smaller particles provide faster analysis times and sharper peaks, which is ideal for high-throughput MS detection.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that promotes ionization in the ESI source.
Mobile Phase B AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good elution strength for MS applications.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 0-0.5 min (50% B), 0.5-3.0 min (50-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (50% B)A gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of more lipophilic matrix components.
Injection Vol. 5 µLSmaller injection volumes are typical for sensitive UPLC-MS/MS methods to prevent source contamination and detector saturation.
  • MS/MS Conditions (Hypothetical):

    • Note: These parameters must be optimized by infusing a standard solution of the analyte.

    • Ionization Mode: ESI, Negative. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • Analyte: Q1: 513.3 m/z ([M-H]⁻) -> Q3: [Fragment m/z] (e.g., 469.3 from loss of CO₂)

      • Internal Standard (IS): (e.g., Oleanolic Acid) Q1: 455.4 m/z -> Q3: 407.4 m/z

    • Collision Energy: Optimize for maximum signal for each transition (e.g., 20-30 eV).

  • Procedure:

    • Method Optimization: Infuse a standard solution of the analyte (~1 µg/mL) to determine the optimal precursor ion, product ions, and collision energies.

    • System Equilibration: Equilibrate the LC system at initial gradient conditions.

    • Analysis: Following the same sequence logic as the HPLC method, analyze calibration standards and samples.

    • Quantification: Integrate the peak areas for the analyte and the internal standard. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the Peak Area Ratio against concentration. Determine the concentration in unknown samples from this curve.

Part 5: Method Validation

Any analytical method intended for regulated studies must be validated to demonstrate its suitability for the intended purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[10][11]

Key Validation Parameters

The following table summarizes the essential parameters for validating a quantitative analytical method.[12][13]

ParameterDefinitionAssessment Procedure
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Analyze blank matrix samples (e.g., plasma from 6 different sources) and matrix spiked with analyte and potential interferences. No significant peaks should be observed at the retention time of the analyte in blank samples.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Analyze a minimum of 5-6 calibration standards across the expected concentration range. Plot the response vs. concentration and determine the correlation coefficient (r²), which should be >0.99.
Accuracy (Trueness) The closeness of agreement between the value which is accepted as a conventional true value and the value found.Analyze quality control (QC) samples at low, medium, and high concentrations (n=5 or 6). Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration (typically within 85-115%).
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same sample.Repeatability (Intra-day): Analyze QC samples multiple times on the same day. Intermediate Precision (Inter-day): Analyze QC samples on 2-3 different days. Expressed as percent relative standard deviation (%RSD), typically <15%.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.The lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., within 80-120%) and precision (e.g., <20% RSD).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.For HPLC, slightly vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Assess the impact on results.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • PubMed. A Liquid Chromatography-Atmospheric Pressure Photoionization Tandem Mass Spectrometric (LC-APPI-MS/MS) Method for the Determination of Triterpenoids in Medicinal Plant Extracts. [Link]

  • Sharma, N., et al. (2016). Simultaneous quantification of triterpenoic acids by high performance liquid chromatography method in the extracts of gum resin of Boswellia serrata obtained by different extraction techniques. Chemistry Central Journal. [Link]

  • PubMed. Simultaneous quantification of triterpenoic acids by high performance liquid chromatography method in the extracts of gum resin of Boswellia serrata obtained by different extraction techniques. [Link]

  • MDPI. Ganoderma lucidum Triterpenoids Suppress Adipogenesis and Obesity via PRKCQ Activation: An Integrated In Vivo, In Vitro, and Systems Pharmacology Study. [Link]

  • PubMed. Determination of triterpenic acids in human serum by high-performance liquid chromatography: triterpenoid interaction with serum protein. [Link]

  • MDPI. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. [Link]

  • SciELO. Determination of Ursolic Acid and Ursolic Acid Lactone in the Leaves of Eucalyptus tereticornis by HPLC. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Bioactive Compounds in Health and Disease. A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western. [Link]

  • YouTube. Sample preparation in a bioanalytical workflow – part 1. [Link]

  • ResearchGate. Optimization and Validation of an HPLC-UV Method for Analysis of Corosolic, Oleanolic, and Ursolic Acids in Plant Material: Application to Prunus serotina Ehrh.. [Link]

  • University of Georgia. Sample Preparation Guidelines « Center for Applied Isotope Studies (CAIS). [Link]

  • PubMed. An improved HPLC-UV method for the simultaneous quantification of triterpenic glycosides and aglycones in leaves of Centella asiatica (L.) Urb (APIACEAE). [Link]

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Application Notes and Protocols for Cell Culture Studies with 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Inflammatory Disease

Introduction: Unveiling the Potential of a Novel Ursane-Type Triterpenoid

3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a pentacyclic triterpenoid belonging to the ursane family.[1] This class of natural products is of significant interest to the scientific community due to its well-documented and diverse pharmacological activities, including potent anticancer and anti-inflammatory effects.[2][3] While specific biological data for this compound is not yet extensively available, its structural similarity to other bioactive ursane-type triterpenoids, such as ursolic acid, suggests it may hold considerable therapeutic promise.[3][4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a foundational framework for initiating cell culture-based investigations into the bioactivity of this compound. The protocols outlined herein are based on established methodologies for the broader class of ursane-type triterpenoids and are intended to be adapted and optimized for the specific compound and experimental objectives.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular FormulaC₃₀H₄₄O₆[1]
Molecular Weight500.7 g/mol [1]
AppearanceWhite to off-white solidInferred from related compounds
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol[5]

Expert Insight: The hydrophobic nature of pentacyclic triterpenoids necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, generally below 0.5% (v/v).

Experimental Workflow for Investigating Bioactivity

The following workflow provides a logical progression for characterizing the cellular effects of this compound.

experimental_workflow cluster_prep Phase 1: Preparation and Range Finding cluster_mechanistic Phase 2: Mechanistic Studies cluster_signaling Phase 3: Target Identification compound_prep Compound Preparation (Stock Solution in DMSO) cell_line_selection Cell Line Selection (Cancer/Inflammatory Models) compound_prep->cell_line_selection cytotoxicity_assay Cytotoxicity Assay (MTT/XTT) (Determine IC50 and Working Concentrations) cell_line_selection->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining, Caspase Activity) cytotoxicity_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity_assay->cell_cycle_analysis anti_inflammatory_assay Anti-inflammatory Assay (NO, Cytokine Measurement) cytotoxicity_assay->anti_inflammatory_assay western_blot Western Blot Analysis (Signaling Pathway Proteins) apoptosis_assay->western_blot anti_inflammatory_assay->western_blot

Caption: A generalized experimental workflow for the in vitro evaluation of this compound.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate and consistent preparation of the test compound is fundamental to the reliability of in vitro assays. Due to the hydrophobic nature of ursane-type triterpenoids, DMSO is the recommended solvent for creating a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

Procedure:

  • Stock Solution (10 mM):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh 5.0 mg of this compound.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for a molecular weight of 500.7 g/mol , dissolve 5.0 mg in 998.6 µL of DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.

    • Crucial: Ensure the final DMSO concentration in the highest concentration working solution does not exceed a level toxic to your chosen cell line (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 2: Determination of Cytotoxicity using the MTT Assay

Rationale: Before investigating the mechanistic effects of a compound, it is essential to determine its cytotoxic profile. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) and the selection of appropriate non-toxic to moderately toxic concentrations for subsequent mechanistic studies.

Materials:

  • Selected cancer or immune cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, RAW 264.7 macrophages)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of working concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in complete medium.

    • Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include wells for a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: A common mechanism of anticancer compounds is the induction of apoptosis, or programmed cell death. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cells treated with this compound at pre-determined concentrations (e.g., IC₅₀ and 2x IC₅₀)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Hypothesized Signaling Pathways

Based on the known mechanisms of action of other ursane-type triterpenoids, this compound may exert its biological effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.[3]

signaling_pathway cluster_pro_survival Pro-Survival Signaling cluster_inflammatory Inflammatory Signaling cluster_apoptosis Apoptotic Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK NFkB NF-κB IKK->NFkB iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Bax Bax Caspases Caspases Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound This compound Compound->PI3K Inhibition Compound->IKK Inhibition Compound->Bax Upregulation Compound->Bcl2 Downregulation

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion and Future Directions

The protocols and conceptual framework provided in this guide offer a robust starting point for the investigation of this compound. While its specific biological activities are yet to be fully elucidated, its classification as an ursane-type triterpenoid strongly suggests potential as an anticancer and anti-inflammatory agent. Future research should focus on a comprehensive biological screening of the pure compound in a diverse range of in vitro and in vivo models to fully characterize its pharmacological profile and therapeutic potential.

References

  • Silva, J., et al. (2012). Ursane-type pentacyclic triterpenoids as useful platforms to discover anticancer drugs.
  • Martins, F., et al. (2018). Oleanane-, Ursane-, and Quinone Methide Friedelane-Type Triterpenoid Derivatives: Recent Advances in Cancer Treatment. Current Pharmaceutical Design, 23(44), 6757-6784.
  • Malinowska, M., & Cierniak, A. (2013). Production of triterpenoids with cell and tissue cultures. Acta Biochimica Polonica, 60(4), 731-735.
  • Chen, Y. F., et al. (2022). Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells. Toxins, 14(5), 340.
  • ResearchGate. (n.d.). Ursane-type derivatives 47-75. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of triterpenoids with cell and tissue cultures. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Production of triterpenoids with cell and tissue cultures*. Retrieved from [Link]

  • PlantaeDB. (n.d.). This compound - Chemical Compound. Retrieved from [Link]

  • PubChem. (n.d.). 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. Retrieved from [Link]

  • Castillo, R. R., et al. (2002). Biosynthesis of Sterols and Triterpenes in Cell Suspension Cultures of Uncaria tomentosa. Plant and Cell Physiology, 43(11), 1373-1379.
  • ResearchGate. (n.d.). Time course of triterpene production in J. curcas cell suspension... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Triterpenoids from the Leaves of Diospyros digyna and Their PTP1B Inhibitory Activity. Retrieved from [Link]

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Application Notes and Protocols for the Development of Novel Derivatives of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development of novel derivatives of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, a naturally occurring pentacyclic triterpenoid of the ursane class.[1][2] Ursane-type triterpenoids are a well-established class of bioactive molecules with demonstrated therapeutic potential, including anti-inflammatory and anti-cancer activities.[3][4] This document outlines detailed protocols for the chemical modification of the parent compound, focusing on the strategic derivatization of its hydroxyl and carboxylic acid functionalities. Furthermore, it provides robust protocols for the in vitro evaluation of the synthesized derivatives, enabling a systematic investigation of their structure-activity relationships (SAR). The methodologies presented herein are designed to guide researchers in the synthesis, purification, characterization, and pharmacological assessment of new chemical entities derived from this promising natural product scaffold.

Introduction and Rationale

This compound is a structurally complex triterpenoid that has been identified in various plant species.[1] Its polyoxygenated ursane skeleton presents multiple reactive sites, making it an attractive starting point for medicinal chemistry campaigns. The development of derivatives is a well-established strategy to enhance the therapeutic properties of natural products, including improving potency, selectivity, and pharmacokinetic profiles.[5] Modifications at the C-3 hydroxyl, C-19 hydroxyl, and C-28 carboxylic acid groups of related ursane triterpenoids have been shown to significantly impact their biological activity.[5][6][7]

This guide will focus on two primary synthetic strategies:

  • Esterification and Amidation at the C-28 Carboxylic Acid: Conversion of the carboxylic acid to esters and amides can modulate the compound's lipophilicity and its ability to interact with biological targets.

  • Modification of the C-3 and C-19 Hydroxyl Groups: Selective acylation or oxidation of the hydroxyl groups can provide insights into their role in target binding and overall activity.

The synthesized derivatives will be evaluated for their potential anti-cancer and anti-inflammatory activities using established in vitro assays.

Physicochemical Properties of the Parent Compound

A thorough understanding of the parent compound's properties is crucial for designing synthetic routes and interpreting biological data.

PropertyValueSource
Molecular Formula C₃₀H₄₄O₆[1][2]
Molecular Weight 500.7 g/mol [1]
XLogP3 3.5[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 6[1]

Synthetic Protocols for Derivative Development

The following protocols are based on established methodologies for the chemical modification of ursane-type triterpenoids and should be adapted and optimized for the specific substrate.

General Materials and Methods
  • Starting Material: this compound (purity ≥95%)

  • Solvents: Anhydrous dichloromethane (DCM), N,N-dimethylformamide (DMF), pyridine, methanol, ethyl acetate, and hexane of analytical grade.

  • Reagents: A selection of alcohols, amines, acid chlorides, and anhydrides for derivatization. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP).

  • Purification: Silica gel for column chromatography and a preparative high-performance liquid chromatography (HPLC) system.

  • Analysis: Thin-layer chromatography (TLC) for reaction monitoring, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) for structural elucidation and purity assessment.

Protocol 1: Synthesis of C-28 Ester Derivatives

This protocol describes a general procedure for the esterification of the C-28 carboxylic acid.

Caption: Workflow for the synthesis of C-28 ester derivatives.

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM.

  • Add the desired alcohol (1.5 eq.) and DMAP (0.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield the pure ester derivative.

  • Characterize the final product by NMR and MS.

Protocol 2: Synthesis of C-28 Amide Derivatives

This protocol outlines the amidation of the C-28 carboxylic acid.

Caption: Workflow for the synthesis of C-28 amide derivatives.

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DMF.

  • Add the desired amine (1.5 eq.) and DMAP (0.1 eq.).

  • Add EDC (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the pure amide derivative.

  • Characterize the final product by NMR and MS.

Protocol 3: Selective Acylation of the C-3 Hydroxyl Group

Due to the potential for different reactivities between the C-3 and C-19 hydroxyl groups, selective protection may be necessary for more complex modifications. For simple acylation, the C-3 hydroxyl is generally more reactive.

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add the desired acid chloride or anhydride (1.1 eq.) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight, monitoring by TLC.

  • Pour the reaction mixture into ice-cold 1N HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography to yield the C-3 acylated derivative.

  • Characterize the final product by NMR and MS.

Protocols for In Vitro Biological Evaluation

The following protocols are designed to assess the anti-cancer and anti-inflammatory potential of the synthesized derivatives.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a murine macrophage cell line (RAW 264.7) for anti-inflammatory assays.

  • Culture Conditions: Maintain cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Protocol 4: MTT Assay for Cytotoxicity

This assay determines the effect of the compounds on cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 5: Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of the derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol 6: Quantification of Pro-inflammatory Cytokines

This protocol uses ELISA to measure the effect of the derivatives on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Procedure:

  • Seed RAW 264.7 cells and treat them with the derivatives and LPS as described in Protocol 5.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the concentration of cytokines from a standard curve and calculate the percentage of inhibition.

Data Analysis and Interpretation

The data obtained from the biological assays should be analyzed to establish a structure-activity relationship. The IC₅₀ values for cytotoxicity and inhibition of inflammatory markers for each derivative should be compared to those of the parent compound. This comparative analysis will provide valuable insights into the effects of different functional groups at specific positions on the biological activity of the this compound scaffold.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic development and evaluation of novel derivatives of this compound. By employing these synthetic and biological evaluation strategies, researchers can effectively explore the therapeutic potential of this natural product and identify lead compounds for further drug development.

References

  • Nascimento, P. G. B. do, et al. (2019). Ursolic Acid and Its Derivatives as Bioactive Agents. Molecules, 24(15), 2759. [Link]

  • Liu, J. (2005). Oleanane- and ursane-type triterpenoids: a new look at a classic problem.
  • Honda, T., et al. (1997). Novel synthetic oleanane and ursane triterpenoids with various enone functionalities in ring A as inhibitors of nitric oxide production in mouse macrophages. Journal of Medicinal Chemistry, 40(2), 169-178.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Meng, Y., et al. (2017). Synthesis of novel oleanolic acid and ursolic acid in C-28 position derivatives as potential anticancer agents. Archives of Pharmacal Research, 40(4), 458-468.
  • Komissarova, N. G., et al. (2022). Ursolic Acid: Sources, Synthesis, Properties, Modifications, Application. Russian Journal of General Chemistry, 92(9), 1735-1753.
  • Sun, H., et al. (2006). Structure-activity relationships of oleanane- and ursane-type triterpenoids. Botanical Studies, 47(4), 339-368.
  • Chen, J., et al. (2017). Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors. Scientific Reports, 7(1), 45689.
  • Honda, T., et al. (1997). Novel synthetic oleanane and ursane triterpenoids with various enone functionalities in ring A as inhibitors of nitric oxide production in mouse macrophages. Journal of Medicinal Chemistry, 40(2), 169-178.
  • Papakyriakou, A., et al. (2024). Unraveling the Influence of Six Lupane-, Oleanane-, and Ursane- type Pentacyclic Triterpenes' Structure-Activity Relationship on Non-Small Lung Adenocarcinoma Cells. Preprints.org.
  • Singh, G., et al. (2022). Synthesis of hybrid conjugates by modification of UA at C‐3 and C‐28. Chemistry & Biodiversity, 19(10), e202200508.
  • Wójciak-Kosior, M., et al. (2022). Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective. Molecules, 27(22), 7953.
  • Shirokikh, M. D., et al. (2023). Synthesis and Cytotoxic Activity of Conjugates of Mitochondrial-Directed Cationic Compound F16 with Ursane-Structure Triterpenic Acids Containing a Polyhydroxylated A-ring. International Journal of Molecular Sciences, 24(22), 16405.
  • Gerk, A. V., et al. (2021). Triterpenoids with modified A-ring as modulators of P-gp-dependent drug-resistance in cancer cells. Chemico-Biological Interactions, 348, 109645.
  • Wang, Q., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114941.
  • Fotso, G. W., et al. (2021). New Polyesterified Ursane Derivatives from Leaves of Maesa membranacea and Their Cytotoxic Activity. Molecules, 26(22), 7000.
  • Oleszek, W., & Stochmal, A. (2011). High Performance Liquid Chromatography of Triterpenes (Including Saponins). In High Performance Liquid Chromatography in Phytochemical Analysis (pp. 637-668). CRC Press.
  • Liu, Y., et al. (2022). Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance. Plants, 11(11), 1385.
  • Schumacher, D., & Hackenberger, C. P. (2014). More than add-on: chemoselective reactions for the synthesis of functional peptides and proteins. Current Opinion in Chemical Biology, 22, 62-69.
  • Mondal, S., et al. (2024). Late-Stage Peptide Modifications through S-imination enable Chemoselective Installation of free-NH Sulfilimines and Sulfoximines. Sciforum.
  • Heydari, M., et al. (2020). Antidiabetic and cytotoxic polyhydroxylated oleanane and ursane type triterpenoids from Salvia grossheimii. Bioorganic Chemistry, 104, 104297.
  • Heydari, M., et al. (2020).
  • Van der Veken, P., et al. (2025).
  • Kim, Y. S., et al. (2019). Cytotoxic Activities of Naturally Occurring Oleanane‑, Ursane‑, and Lupane‑type Triterpenes on HepG2 and AGS Cells. Pharmacognosy Magazine, 15(61), 246-253.

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Application Note & Protocols: Evaluating 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid for PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Protein Tyrosine Phosphatase 1B (PTP1B) is a ubiquitously expressed, non-transmembrane phosphatase anchored to the cytoplasmic face of the endoplasmic reticulum.[1] It has been unequivocally identified as a critical negative regulator of both the insulin and leptin signaling pathways.[2][3] In the insulin pathway, PTP1B attenuates signaling by dephosphorylating key tyrosine residues on the activated insulin receptor (IR) and its downstream substrates, such as Insulin Receptor Substrate 1 (IRS-1).[1][2][4][5] This action effectively dampens the metabolic response to insulin. Consequently, overexpression or increased activity of PTP1B is strongly associated with insulin resistance, a hallmark of type 2 diabetes mellitus (T2DM) and obesity.[1][6]

Genetic deletion of the PTPN1 gene (which codes for PTP1B) in murine models confers enhanced insulin sensitivity and resistance to diet-induced obesity.[2][3][7][8] This compelling genetic evidence has established PTP1B as a high-priority therapeutic target for the development of novel treatments for T2DM and related metabolic disorders.[1][6][9]

Natural products represent a vast and structurally diverse source of potential enzyme inhibitors.[2][7][9] Pentacyclic triterpenoids, such as 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, belong to a class of compounds that have demonstrated significant biological activities, including PTP1B inhibition.[10][11] Structurally related compounds like Corosolic acid and Ursolic acid are known PTP1B inhibitors, highlighting the potential of this chemical scaffold.[10][12] This guide provides a comprehensive framework for the rigorous in vitro evaluation of this compound as a PTP1B inhibitor. We will detail the necessary protocols for determining its inhibitory potency (IC₅₀) and elucidating its kinetic mechanism of action.

PTP1B Signaling and Inhibition Strategy

To appreciate the significance of inhibition, it is crucial to understand PTP1B's role in cellular signaling. The diagram below illustrates the canonical insulin signaling pathway and the intervention point for a PTP1B inhibitor.

PTP1B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates (pY) PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_transport Glucose Uptake GLUT4_vesicle->GLUT4_transport PTP1B PTP1B PTP1B->IR Dephosphorylates (pY) Inhibitor 3,19-Dihydroxy-6,23-dioxo -12-ursen-28-oic acid Inhibitor->PTP1B Inhibits Insulin Insulin Insulin->IR Binds

Figure 1. PTP1B as a negative regulator in the insulin signaling pathway.

As shown in Figure 1, insulin binding triggers autophosphorylation of the insulin receptor, initiating a cascade that culminates in glucose uptake. PTP1B acts as a brake on this system by removing the activating phosphate groups from the IR. An effective inhibitor prevents this dephosphorylation, thereby enhancing and prolonging insulin signaling.

Experimental Workflow Overview

The characterization process follows a logical progression from initial potency screening to detailed mechanistic studies. This workflow ensures that resources are used efficiently and that the data generated is robust and interpretable.

Workflow A Step 1: Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Step 2: IC₅₀ Determination (Dose-response assay with pNPP) A->B C Step 3: Data Analysis for IC₅₀ (Non-linear regression curve fit) B->C D Step 4: Kinetic Analysis (Vary [Substrate] at fixed [Inhibitor]) C->D If potent (low μM IC₅₀) E Step 5: Data Visualization & Analysis (Michaelis-Menten & Lineweaver-Burk plots) D->E F Step 6: Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F

Figure 2. Experimental workflow for characterizing a PTP1B inhibitor.

Materials and Reagents

  • Enzyme: Recombinant Human PTP1B (catalytic domain, e.g., residues 1-321), stored at -80°C.

  • Test Compound: this compound. Prepare a 10-20 mM stock solution in 100% DMSO.

  • Substrate: p-Nitrophenyl Phosphate (pNPP). Prepare a 100 mM stock in assay buffer.[13][14]

  • Positive Control: A known PTP1B inhibitor (e.g., Ursolic Acid or a commercially available inhibitor).

  • Assay Buffer: 50 mM HEPES (or 3,3-dimethylglutarate), 150 mM NaCl, 1 mM EDTA, pH 7.0.[15] On the day of the experiment, add Dithiothreitol (DTT) to a final concentration of 1 mM.

    • Scientist's Note: DTT is critical to maintain the catalytic cysteine residue of PTP1B in its reduced, active state. It is unstable in solution, so always add it fresh.

  • Stop Solution: 1 M NaOH.[11][15]

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipette; temperature-controlled microplate reader (405 nm).

Protocol 1: IC₅₀ Determination using pNPP Assay

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀), providing a quantitative measure of its potency. The assay is based on the PTP1B-catalyzed hydrolysis of pNPP, which produces a yellow p-nitrophenolate anion under alkaline conditions, measurable at 405 nm.[13][16]

Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock. This creates a wide concentration range to capture the full dose-response curve.

    • From this DMSO series, create an intermediate dilution plate by transferring a small volume (e.g., 2 µL) of each concentration into the corresponding wells of a 96-well plate containing assay buffer. This minimizes the final DMSO concentration in the assay.

  • Assay Plate Preparation (Final Volume: 100 µL):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound, positive control, or vehicle control (DMSO in buffer) to the appropriate wells.

    • Controls are essential:

      • 100% Activity Control (No Inhibitor): Add vehicle control.

      • Blank (No Enzyme): Add vehicle control and buffer instead of enzyme.

      • Positive Control: Add a known inhibitor at a concentration near its IC₅₀.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of PTP1B in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes and a final absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU). A final concentration of ~50 nM is a common starting point.[15]

    • Add 20 µL of the PTP1B working solution to all wells except the Blank.

    • Mix gently and pre-incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • Prepare a working solution of pNPP in Assay Buffer. The concentration should be at or near the Michaelis constant (Kₘ) for PTP1B to ensure sensitivity to different inhibition types. For PTP1B, a final concentration of 2 mM pNPP is a robust choice.

    • Add 20 µL of the pNPP working solution to all wells to start the reaction.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 15-30 minutes. The exact time should be within the established linear range of the enzyme.

    • Stop the reaction by adding 50 µL of 1 M NaOH to all wells. The solution will turn yellow in wells with enzymatic activity.

  • Data Acquisition:

    • Read the absorbance at 405 nm using a microplate reader.

Data Analysis for IC₅₀:

  • Subtract the average absorbance of the Blank wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_100%_Activity))

  • Plot % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: Enzyme Kinetic Analysis

If the compound shows significant potency (e.g., IC₅₀ < 50 µM), the next step is to determine its mechanism of inhibition. This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence of fixed concentrations of the inhibitor.

Step-by-Step Methodology:

  • Experimental Setup:

    • This experiment requires a matrix of conditions. You will vary the pNPP concentration (the substrate) along the x-axis of your plate and test different fixed concentrations of your inhibitor along the y-axis.

    • Inhibitor Concentrations: Choose 3-4 fixed concentrations based on the IC₅₀ value (e.g., 0 µM, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

    • Substrate Concentrations: Prepare a serial dilution of pNPP to cover a range from ~0.2 x Kₘ to ~10 x Kₘ (e.g., 0.5, 1, 2, 5, 10, 20 mM).

  • Assay Procedure:

    • Follow the same procedure as the IC₅₀ assay (steps 2-6), but instead of a single substrate concentration, you will add the different pNPP concentrations to the appropriate wells.

    • Crucial Insight: It is vital to measure the initial reaction rates. This can be done in a kinetic mode (reading absorbance every minute) and determining the slope of the linear phase, or by using a carefully timed endpoint assay as described above, ensuring the reaction has not proceeded past ~10% substrate consumption.

Data Analysis for Kinetics:

  • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V₀, calculated from absorbance/time) against the substrate concentration ([S]). This will generate a series of hyperbolic curves.

  • Lineweaver-Burk Plot: To more clearly visualize the inhibition type, transform the data by plotting 1/V₀ versus 1/[S]. This double-reciprocal plot linearizes the data.

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition: The lines will intersect on the y-axis. Vₘₐₓ remains unchanged, but the apparent Kₘ increases.[17] This occurs when the inhibitor binds to the same active site as the substrate.[][19]

  • Non-competitive Inhibition: The lines will intersect on the x-axis. Kₘ remains unchanged, but Vₘₐₓ decreases.[17][] This suggests the inhibitor binds to an allosteric site, a location other than the active site, reducing the enzyme's catalytic efficiency regardless of substrate binding.[][20][21]

  • Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis, above the x-axis). Both Vₘₐₓ and Kₘ are altered.[22] This happens when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site.[22]

Inhibition TypeVₘₐₓKₘ (Apparent)Lineweaver-Burk Intersection
Competitive UnchangedIncreasesY-axis
Non-competitive DecreasesUnchangedX-axis
Mixed DecreasesIncreases or DecreasesLeft of Y-axis

Expected Results and Trustworthiness

For a triterpenoid like this compound, it is plausible to find inhibitory activity in the low to mid-micromolar range. Related compounds like ursolic acid and corosolic acid exhibit IC₅₀ values against PTP1B in the range of approximately 3-8 µM.[10] Kinetic studies of these related compounds have shown both competitive and mixed-type inhibition, suggesting that either outcome is possible for the test compound.[10]

A trustworthy result is self-validating. The dose-response curve for the IC₅₀ determination should be sigmoidal with a clear upper and lower plateau. The kinetic data should fit well to the Michaelis-Menten model, and the Lineweaver-Burk plots should show clear, linear relationships with a distinct intersection point that allows for unambiguous determination of the inhibition type. All controls must perform as expected.

References

  • Zhang, B., & Zhang, Z. Y. (2011). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. Acta Pharmacologica Sinica, 32(9), 1245–1266. [Link]

  • Xu, W., et al. (2015). Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. RSC Advances, 5(20), 15061-15077. [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya. [Link]

  • Galic, S., et al. (2005). Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Molecular and Cellular Biology, 25(3), 819–829. [Link]

  • Hu, X., & Zhang, Z. Y. (2012). Protein Tyrosine Phosphatase 1B Inhibitors from Natural Sources. Current Topics in Medicinal Chemistry, 12(22), 2588-2600. [Link]

  • Jiménez-Arreola, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1256337. [Link]

  • Jiménez-Arreola, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. PubMed Central. [Link]

  • Dadarlat, C., et al. (2019). The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. Journal of Diabetes Research, 2019, 8257363. [Link]

  • Bence, K. K., & Tonks, N. K. (2014). Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation. Cold Spring Harbor Perspectives in Biology, 6(10), a016834. [Link]

  • LibreTexts Chemistry. (2023). Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity. MCAT Content. [Link]

  • Khan's Chemistry. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. YouTube. [Link]

  • Gahlaut, N., et al. (2013). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. Biochemical Journal, 454(1), 107–117. [Link]

  • Abdelsaid, M., et al. (2019). The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance. International Journal of Molecular Sciences, 20(14), 3501. [Link]

  • St-Denis, N., & Archambault, J. (2012). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Protein Science, Chapter 18, Unit 18.16. [Link]

  • Zhang, L., et al. (2011). PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro. Molecular and Cellular Biochemistry, 357(1-2), 65–72. [Link]

  • Tuttolomondo, A., et al. (2023). Anti-Dyslipidemic and Anti-Diabetic Properties of Corosolic Acid: A Narrative Review. Nutrients, 15(17), 3824. [Link]

  • Na, M., et al. (2006). Inhibition of protein tyrosine phosphatase 1B by ursane-type triterpenes isolated from Symplocos paniculata. Planta Medica, 72(3), 261–263. [Link]

  • ResearchGate. (n.d.). Protein tyrosine phosphatase: Enzymatic assays. Request PDF. [Link]

  • BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Product Manual. [Link]

  • Lantz, C., et al. (2015). Characterization of Protein Tyrosine Phosphatase 1B Inhibition by Chlorogenic Acid and Cichoric Acid. Biochemistry, 54(9), 1748–1757. [Link]

  • Yamada, K., et al. (2004). Effect of corosolic acid on gluconeogenesis in rat liver. Diabetes Research and Clinical Practice, 63(2), 115–122. [Link]

  • Yamada, K., et al. (2008). Dietary corosolic acid ameliorates obesity and hepatic steatosis in KK-Ay mice. Biological & Pharmaceutical Bulletin, 31(4), 651–655. [Link]

  • Khan, I., et al. (2021). Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model. Evidence-Based Complementary and Alternative Medicine, 2021, 6634563. [Link]

  • ResearchGate. (n.d.). Inhibition of protein tyrosine phosphatase 1B by diterpenoids isolated from Acanthopanax koreanum. Request PDF. [Link]

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Application Note: Formulation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and detailed protocols for the solubilization and formulation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, a member of the ursane-type pentacyclic triterpenoid family. Due to the inherent hydrophobicity of this class of compounds, achieving stable and biologically compatible formulations is critical for obtaining reliable and reproducible experimental results.[1][2][3] This guide synthesizes established methodologies for structurally similar compounds to provide a robust framework for your research.

Introduction and Core Principles

This compound belongs to the ursane triterpenoid class, a group of natural products known for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[4][5][6] A primary challenge in studying these compounds is their poor aqueous solubility, which complicates their delivery in in vitro and in vivo experimental systems.[7][8]

The formulation strategy described herein is based on a two-step process:

  • Primary Solubilization: Creation of a high-concentration stock solution in an organic solvent.

  • Secondary Dilution: Careful dilution of the primary stock into an aqueous medium (e.g., cell culture media, buffer) to achieve the final working concentration while avoiding precipitation.

This approach ensures accurate dosing and minimizes the concentration of organic solvents in the final assay, which could otherwise induce cytotoxic or off-target effects.[9][10][11]

Compound Profile: this compound

A precise understanding of the compound's physicochemical properties is the foundation for successful formulation.

PropertyValueSource(s)
Molecular Formula C₃₀H₄₄O₆[12]
Molecular Weight 500.7 g/mol [12]
Physical Appearance Assumed to be a white to off-white powderGeneral property of related triterpenoids[4]
Predicted LogP 3.5[12]
General Solubility Insoluble in water; soluble in organic solvents like DMSO, ethanol, and methanol.[3][13]
Storage (Solid) Store at -20°C, protected from light and moisture.[4]
Storage (Solution) Store in aliquots at -20°C or -80°C for up to two weeks to one month. Avoid repeated freeze-thaw cycles.[13][14]

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock due to its high solubilizing capacity for hydrophobic compounds.[5][14]

Materials:
  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Step-by-Step Procedure:
  • Equilibration: Before opening, allow the vial of the solid compound to equilibrate to room temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the compound, which can affect its mass and stability.[14]

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 500.7 g/mol × 1000 mg/g = 5.007 mg

  • Weighing: On an analytical balance, carefully weigh out 5.007 mg of the compound into a sterile amber vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed, but avoid excessive heat.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[14] Label clearly and store at -20°C or -80°C.

Workflow for Stock Solution Preparation```dot

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase Equilibrate 1. Equilibrate Compound to Room Temperature Calculate 2. Calculate Mass (e.g., 5.007 mg for 1mL of 10mM) Equilibrate->Calculate Weigh 3. Weigh Compound into Amber Vial Calculate->Weigh Add_DMSO 4. Add Anhydrous DMSO (e.g., 1 mL) Weigh->Add_DMSO Vortex 5. Vortex Until Dissolved (Warm to 37°C if needed) Add_DMSO->Vortex Aliquot 6. Aliquot into Single-Use Tubes Vortex->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store

Caption: Serial dilution workflow from DMSO stock to final working solution.

Troubleshooting and Best Practices

  • Problem: Compound Precipitation: If the compound precipitates upon dilution into aqueous media, the concentration may be above its solubility limit in that medium.

    • Solution 1: Decrease the final concentration of the compound.

    • Solution 2: Increase the final DMSO concentration slightly, but do not exceed cytotoxic levels for your specific cell line (typically <0.5%). [9] * Solution 3: Explore advanced formulation techniques such as complexation with cyclodextrins or using a co-solvent like ethanol, though this requires extensive validation.

  • [7][15][16] Best Practice: Fresh Preparations: Always prepare fresh working solutions from the frozen stock on the day of the experiment. The stability of triterpenoids in aqueous media at 37°C can be limited.

  • [17] Best Practice: Vortexing: Ensure vigorous mixing at each dilution step to aid dispersion and prevent localized high concentrations that can lead to precipitation.

Safety and Handling

As with any novel compound with undefined biological activity, appropriate safety precautions should be taken.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the solid compound and high-concentration stock solutions in a chemical fume hood or a well-ventilated area.

  • Consult the Material Safety Data Sheet (MSDS) if available, or treat the compound as potentially hazardous.

References

  • Laugesen, S., & Enghusen-Poulsen, H. (2003). Considerations regarding use of solvents in in vitro cell based assays. Alternatives to Laboratory Animals, 31(6), 625-630. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN101991624B - Method for preparing total asiatic acid, asiatic acid and madecassic acid from asiatic pennywort herb and use of prepared product.
  • Malinowska, M. A., & Wójcik, M. (2012). Production of triterpenoids with cell and tissue cultures. Postepy higieny i medycyny doswiadczalnej, 66, 847-855. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of triterpenoids with cell and tissue cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • NINGBO SINOVA I/E CORP. (n.d.). How to Effectively Utilize Asiatic Acid 464-92-6 in Your Formulations. Retrieved from [Link]

  • SciSpace. (n.d.). Quantitative Determination of Corosolic Acid in Lagerstroemia Speciosa Leaves, Extracts and Dosage Forms. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Google Patents. (n.d.). CN101429225B - Method for producing asiatic acid with asiaticoside acid hydrolysis.
  • National Center for Biotechnology Information. (n.d.). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). In cell culture, what is the appropriate solvent for a drug other than DMSO?. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • MDPI. (2022). Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems. Retrieved from [Link]

  • PlantaeDB. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]

  • IntechOpen. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity, and how to make working solutions?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Quora. (n.d.). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable triterpenoid iminium salts and their activity as inhibitors of butyrylcholinesterase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biotransformation of Oleanane and Ursane Triterpenic Acids. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN1303096C - Process for preparing corosolic acid and crataegolic acid.
  • Google Patents. (n.d.). CN101274953A - Method for extracting corosolic acid from plants.
  • Jiang, B., Lyles, J. T., Reynertson, K. A., Kronenberg, F., & Kennelly, E. J. (2008). Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh. Journal of Agricultural and Food Chemistry, 56(20), 9510–9519. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. Retrieved from [Link]

  • MDPI. (2022). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Retrieved from [Link]

  • MDPI. (2022). Cyclodextrins Increase Triterpene Production in Solanum lycopersicum Cell Cultures by Activating Biosynthetic Genes. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and reaction crystallization of ursolic acid in ethanol-water system. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of oleanane- and ursane-type triterpenoids. Retrieved from [Link]

Sources

A Robust and Validated HPLC-MS/MS Method for the Quantification of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid in Plant and Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract

This document details a highly selective and sensitive High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. This ursane-type triterpenoid, found in medicinal plants such as Uncaria tomentosa[1], is of growing interest due to the therapeutic potential of related compounds. The method described herein is tailored for researchers in natural product chemistry and drug development, providing protocols for extraction from both plant tissues and human plasma. The methodology has been structured to align with the principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA)[2][3], ensuring reliability and robustness for pharmacokinetic, metabolic, or quality control studies.

Introduction and Scientific Rationale

This compound is a pentacyclic triterpenoid with a complex chemical structure (Molecular Formula: C₃₀H₄₄O₆, Molecular Weight: 500.7 g/mol )[1]. The ursane scaffold is the basis for numerous bioactive molecules, including ursolic acid, which exhibits a wide range of pharmacological effects[4]. The presence of multiple hydroxyl, ketone, and a carboxylic acid functional group on the target analyte presents specific challenges and opportunities for analytical method development. The carboxylic acid moiety, in particular, is readily ionizable, making Electrospray Ionization (ESI) in negative mode an ideal choice for sensitive mass spectrometric detection[5].

Given the potential for this and related compounds to be developed as therapeutic agents, a validated analytical method is paramount for accurate quantification in complex matrices. This application note provides a comprehensive workflow, from sample preparation to data interpretation, grounded in established analytical principles.

Integrated Analytical Workflow

The overall analytical process is designed for efficiency and accuracy, integrating sample preparation, chromatographic separation, and mass spectrometric detection into a seamless workflow.

HPLC_MSMS_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis cluster_3 Data Processing Matrix Plant Matrix (e.g., Uncaria leaf) Plant_Prep Homogenization & Pressurized Liquid Extraction (PLE) Matrix->Plant_Prep Plasma Biological Matrix (e.g., Human Plasma) Plasma_Prep Protein Precipitation & Liquid-Liquid Extraction (LLE) Plasma->Plasma_Prep HPLC HPLC Separation (Reversed-Phase C18) Plant_Prep->HPLC Plasma_Prep->HPLC MSMS Tandem MS Detection (ESI-, MRM Mode) HPLC->MSMS Ionization Quant Quantification (Calibration Curve) MSMS->Quant Report Reporting & Validation Quant->Report

Caption: Integrated workflow for the analysis of the target analyte.

Experimental Protocols

Sample Preparation: Matrix-Specific Extraction

The choice of extraction technique is critical and depends entirely on the sample matrix. The goal is to efficiently extract the analyte while minimizing interferences.

Protocol 1: Extraction from Plant Material (e.g., Uncaria tomentosa leaves)

This protocol is based on pressurized liquid extraction (PLE), which offers high efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction[6].

  • Preparation : Dry the plant material at 40°C for 48 hours and grind it into a fine powder (approx. 40 mesh).

  • Extraction Cell : Mix 1.0 g of powdered plant material with 4.0 g of diatomaceous earth and pack into a stainless steel extraction cell.

  • PLE Conditions :

    • Solvent : Methanol.

    • Temperature : 100°C.

    • Pressure : 1500 psi.

    • Cycles : 2 static cycles of 10 minutes each.

    • Rationale : Methanol is an effective solvent for extracting a broad range of triterpenoids[6][7]. Elevated temperature and pressure increase extraction efficiency.

  • Cleanup : Evaporate the collected extract to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of 50:50 methanol:water, vortex, and filter through a 0.22 µm nylon syringe filter prior to HPLC-MS/MS analysis.

Protocol 2: Extraction from Human Plasma

This protocol uses a combination of protein precipitation followed by liquid-liquid extraction (LLE) to achieve high recovery and a clean extract, essential for robust bioanalysis[8][9].

  • Sample Aliquoting : To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Internal Standard (IS) working solution (e.g., Ursolic Acid, 1 µg/mL).

  • Protein Precipitation : Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

    • Rationale : Acetonitrile is highly efficient at precipitating plasma proteins, releasing matrix-bound analytes.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction : Transfer the supernatant to a new tube. Add 1 mL of ethyl acetate and 1 mL of water. Vortex for 2 minutes.

    • Rationale : Ethyl acetate is a solvent of intermediate polarity that will selectively extract the triterpenoid from the aqueous acetonitrile phase, leaving more polar interferences behind[7].

  • Phase Separation : Centrifuge at 4,000 x g for 5 minutes.

  • Final Step : Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase (50:50 A:B), vortex, and inject.

HPLC-MS/MS Instrumentation and Conditions

The method utilizes a reversed-phase C18 column for separation, which is standard for moderately nonpolar compounds like triterpenoids[10]. Negative mode ESI is employed for high-sensitivity detection.

Table 1: HPLC Parameters

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides excellent retention and separation for ursane-type triterpenoids.
Mobile Phase A Water with 0.1% Formic Acid Formic acid aids in protonation, improving peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a strong organic solvent providing good elution for triterpenoids.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, ensuring sharp peaks and good sensitivity.
Column Temp. 40°C Reduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Vol. 5 µL A small volume minimizes potential matrix effects and peak distortion.

| Gradient Elution | See Table 2 below | A gradient is necessary to elute the analyte with a good peak shape in a reasonable time. |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase B
0.0 40
1.0 40
8.0 95
10.0 95
10.1 40

| 12.0 | 40 |

Table 3: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative The carboxylic acid group readily deprotonates to form [M-H]⁻, providing high sensitivity[5][11].
Scan Type Multiple Reaction Monitoring (MRM) MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Capillary Voltage -3.5 kV Optimized for stable spray and efficient ion formation in negative mode.
Source Temp. 150°C A standard temperature for ESI source operation.
Desolvation Temp. 400°C Ensures efficient evaporation of solvent from droplets to form gas-phase ions[11].
Desolvation Gas Nitrogen, 800 L/hr Assists in the desolvation process.

| Cone Gas Flow | 50 L/hr | Helps shape the ESI plume and prevent solvent clusters from entering the mass analyzer. |

Table 4: Optimized MRM Transitions

Compound Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
Analyte 499.3 453.3 (Quantifier) 100 45 20
Analyte 499.3 409.3 (Qualifier) 100 45 25
IS (Ursolic Acid) 455.4 407.4 (Quantifier) 100 40 28

Rationale for Transitions: The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The product ions for the analyte likely correspond to the loss of formic acid ([M-H-HCOOH]⁻, m/z 453.3) and subsequent loss of CO₂ ([M-H-HCOOH-CO₂]⁻, m/z 409.3), which are common fragmentation pathways for triterpenoic acids[12][13].

Method Validation Protocol

To ensure the reliability of the data, the method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance[2][3][14]. The following parameters should be assessed.

Validation_Process cluster_0 Quantitative Performance cluster_1 Matrix & Selectivity cluster_2 Stability Assessment Validation Method Validation Core Pillars Linearity Linearity Validation->Linearity Accuracy Accuracy %RE Within ±15% (±20% at LLOQ) Validation->Accuracy Precision Precision %CV ≤15% (≤20% at LLOQ) Validation->Precision Selectivity Selectivity No interference at analyte RT Validation->Selectivity MatrixEffect Matrix Effect Assessed via post-extraction spike Validation->MatrixEffect Stock Stock Solution Stability Validation->Stock Sample Freeze-Thaw & Bench-Top Stability Validation->Sample Processed Post-Preparative Stability Validation->Processed

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Solubility of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for complex compound handling. As Senior Application Scientists, we understand that novel molecules like the ursane-type triterpenoid 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid present unique challenges in experimental setups. This guide provides an in-depth, troubleshooting framework designed for researchers and drug development professionals to systematically address and overcome solubility issues with this compound in Dimethyl Sulfoxide (DMSO).

Part 1: Foundational Analysis - The "Why" Behind the Challenge

Q1: Why is this compound difficult to dissolve, even in a powerful solvent like DMSO?

A1: The difficulty in solubilizing this compound stems from a combination of its intrinsic molecular properties and the physicochemical behavior of the solid state. While DMSO is a potent polar aprotic solvent capable of dissolving many nonpolar and polar compounds, several factors can impede this process[1][2].

  • Molecular Structure and Lipophilicity: The compound has a large, rigid pentacyclic triterpenoid core. Its molecular formula is C₃₀H₄₄O₆, with a corresponding molecular weight of approximately 500.7 g/mol [3]. The calculated XLogP3 value of 3.5 suggests a significantly lipophilic (hydrophobic) nature, which is characteristic of ursane-type triterpenoids[3][4].

  • Crystal Lattice Energy: In its solid form, the molecules are tightly packed in a crystal lattice. A significant amount of energy is required to overcome these intermolecular forces (lattice energy) before the individual molecules can be solvated by DMSO. If the lattice energy is exceptionally high, dissolution will be slow and may result in a low equilibrium solubility.

  • Hygroscopic Nature of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[5]. The presence of even small amounts of water in the DMSO can significantly decrease its ability to solubilize highly lipophilic compounds, leading to precipitation or failure to dissolve[6].

  • Functional Groups: The molecule possesses two hydroxyl (-OH) groups, two keto (C=O) groups, and one carboxylic acid (-COOH) group[3]. While these polar groups contribute to its overall character, the large carbon skeleton dominates, making it poorly soluble in aqueous solutions and challenging even for organic solvents. The carboxylic acid group, however, provides a key opportunity for solubility enhancement via pH modification.

Part 2: Troubleshooting Workflow & Step-by-Step Protocols

Q2: I am encountering poor solubility when preparing a stock solution in 100% DMSO. What is the recommended troubleshooting workflow?

A2: A systematic approach is crucial. We recommend following a multi-step workflow that begins with simple physical methods and progresses to chemical modifications. This process ensures that you can achieve solubilization efficiently while understanding the factors that influence it.

Solubility_Workflow cluster_0 Initial Preparation cluster_1 Troubleshooting Steps Start Start: Weigh Compound & Add Anhydrous DMSO Vortex Vortex at RT (5-10 min) Start->Vortex Check Solubility Check: Visually Inspect for Undissolved Particles Vortex->Check Sonication Step 1: Mechanical Energy Apply Sonication (15-30 min) Check->Sonication No Success Success: Clear Solution Proceed to Quantify & Use Check->Success Yes Heating Step 2: Thermal Energy Gentle Heating (30-40°C) Sonication->Heating pH_Mod Step 3: Chemical Modification Add Basic Co-solvent (e.g., NMP, Triethylamine) Heating->pH_Mod pH_Mod->Success

Caption: Foundational workflow for troubleshooting solubility in DMSO.

Experimental Protocols

This protocol details the practical application of the workflow diagrammed above.

StepActionDetailed ProcedureRationale & Causality
1 Initial Mixing 1. Weigh the desired amount of this compound into a clean, dry glass vial. 2. Add high-purity, anhydrous DMSO to the desired concentration. 3. Cap the vial tightly and vortex vigorously at room temperature for 5-10 minutes.This initial step uses basic mechanical agitation to disperse the powder and initiate the dissolution process. Using anhydrous DMSO is critical to prevent water-induced precipitation[6].
2 Sonication 1. Place the vial in a bath sonicator. 2. Sonicate for 15-30 minutes, periodically checking for dissolution. Ensure the water bath does not become excessively hot.Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates localized energy, which helps break apart the crystal lattice of the solute, thereby accelerating dissolution[6].
3 Gentle Heating 1. Place the vial in a heating block or water bath set to 30-40°C. 2. Maintain heating for 10-20 minutes with intermittent vortexing. 3. Caution: Do not overheat, as it may risk compound degradation. Allow the solution to cool to room temperature to ensure the compound remains in solution.Increasing the temperature provides thermal energy to the system. This increases the kinetic energy of both solute and solvent molecules, favoring the dissolution process by helping to overcome the solid's lattice energy. The goal is to create a stable solution at room temperature, not just a hot, supersaturated one.
4 pH Adjustment 1. If the compound remains insoluble, consider pH modification. 2. Add a small volume (e.g., 1-5% of total volume) of a basic co-solvent like N-Methyl-2-pyrrolidone (NMP) or a very small molar equivalent of a volatile organic base like triethylamine (TEA). 3. Vortex thoroughly after addition.The compound's carboxylic acid is a proton donor. In the presence of a base, it can be deprotonated to its conjugate base (a carboxylate anion). This ionized form is significantly more polar and thus exhibits much higher solubility in the polar DMSO solvent[7][8].

This protocol is essential for determining the maximum equilibrium solubility, providing a reproducible benchmark for your experiments.

  • Preparation: Add an excess amount of the solid compound to a known volume of anhydrous DMSO in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached[9].

  • Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration using a validated analytical method like HPLC-UV or LC-MS[10]. NMR can also be used to quantify the solute directly in the DMSO-d6 solution without phase separation[11].

Part 3: Advanced FAQs for Specific Scenarios

Q3: My compound dissolves with heating but crashes out of solution upon cooling or after a freeze-thaw cycle. What should I do?

A3: This indicates you have created a supersaturated solution that is not thermodynamically stable at room temperature. Precipitation upon storage or freeze-thaw cycles is a common issue with DMSO stocks[6][7].

  • Causality: Freeze-thaw cycles can promote precipitation as the formation of solid DMSO crystals excludes the solute, increasing its effective concentration in the remaining liquid phase and forcing it to nucleate and crystallize. Furthermore, each handling event exposes the stock to atmospheric moisture, which reduces the solvating power of DMSO[6].

  • Troubleshooting & Prevention:

    • Work Below Saturation: The most reliable solution is to work at a concentration below the determined equilibrium solubility at room temperature.

    • Aliquot Stocks: Prepare your stock solution and immediately divide it into single-use aliquots in tightly sealed vials. Store these at -20°C or -80°C. This minimizes the number of freeze-thaw cycles for the bulk of your stock.

    • Re-solubilization: Before use, allow an aliquot to thaw completely and equilibrate to room temperature. Briefly vortex and sonicate the vial to help redissolve any microscopic precipitates[6].

    • Use Co-solvents: Preparing the stock in a co-solvent system (e.g., 95% DMSO, 5% NMP) from the start can improve long-term stability.

Q4: I am preparing a stock for a cell-based assay, and the final DMSO concentration must be very low (<0.5%). How should I proceed?

A4: This is a critical scenario where the problem shifts from solubility in the DMSO stock to kinetic solubility in the final aqueous assay medium[12]. The compound is far less soluble in aqueous buffers than in DMSO.

  • The "Pre-Dilution" Method: A common mistake is to add a small volume of aqueous buffer to the DMSO stock, which often causes immediate precipitation. The correct method involves adding the concentrated DMSO stock to the larger volume of aqueous medium while vortexing.

  • Recommended Dilution Protocol:

    • Prepare the highest possible stable concentration of your compound in 100% anhydrous DMSO.

    • To a tube containing your final volume of cell culture medium or buffer, begin gentle vortexing or stirring.

    • While the medium is being agitated, add the required small volume of your DMSO stock directly into the liquid. This rapid dispersion helps prevent the formation of localized high concentrations that can precipitate before they are diluted.

  • Spiking the Medium: For particularly problematic compounds, first "spike" the aqueous medium with the same final concentration of DMSO that will be present after adding your compound stock. Then, add the compound-in-DMSO stock to this DMSO-containing medium. This can sometimes ease the transition for the solute molecules from the organic to the aqueous environment[13].

Solubility_pH_Effect Compound_Unionized R-COOH (Unionized Form) Poorly Soluble in DMSO High Crystal Lattice Energy Base Addition of Base (e.g., TEA, NMP) Compound_Unionized->Base Deprotonation Compound_Ionized R-COO⁻ H⁺B (Ionized Salt Form) Highly Soluble in Polar DMSO Ionic Interactions Disrupt Crystal Packing Base->Compound_Ionized Forms Salt

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Technical Support Center: Purification of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the purification of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. This ursane-type triterpenoid, identified in plant species such as Uncaria tomentosa[1], presents a unique set of purification challenges owing to its complex structure and the presence of closely related isomers and co-occurring phytochemicals. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these challenges effectively.

Understanding the Molecule and Its Challenges

This compound (PubChem CID: 15460490) is a pentacyclic triterpenoid with a molecular formula of C₃₀H₄₄O₆ and a molecular weight of approximately 500.7 g/mol [1]. Its structure, featuring multiple hydroxyl and oxo groups, contributes to its moderate polarity and susceptibility to degradation under certain conditions.

The primary challenges in its purification stem from:

  • Co-extraction of Impurities: Crude extracts from natural sources, notably Uncaria tomentosa, are complex mixtures containing a wide array of secondary metabolites. These include other triterpenoids, oxindole alkaloids, quinovic acid glycosides, proanthocyanidins, and sterols, which can interfere with the isolation of the target compound[2][3][4].

  • Structural Isomers: The presence of structurally similar ursane and oleanane triterpenoid isomers is a significant hurdle, often leading to co-elution during chromatographic separation[5][6][7].

  • Compound Stability: Triterpenoids can be sensitive to thermal stress and non-optimal pH conditions, potentially leading to degradation and low recovery yields[8][9].

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Initial Extraction and Purification

Question: I am experiencing a significant loss of my target compound after initial extraction and subsequent column chromatography. What are the likely causes and how can I mitigate this?

Answer: Low recovery is a common problem in triterpenoid purification. The issue can often be traced back to several factors, from the initial extraction to the chromatographic conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Incomplete Extraction Optimize the extraction solvent, temperature, and duration. Consider using ultrasound-assisted extraction (UAE) for improved efficiency[10].The polarity of the solvent system must be well-matched to that of the target compound to ensure efficient leaching from the plant matrix. Elevated temperatures can enhance solubility and diffusion, but excessive heat may cause degradation[8].
Irreversible Adsorption Before committing to large-scale column chromatography, perform a preliminary stability test on a TLC plate with your chosen stationary phase (e.g., silica gel). If degradation is observed, consider alternative stationary phases like neutral alumina or a different purification strategy altogether.The acidic nature of silica gel can sometimes lead to the degradation or irreversible adsorption of sensitive compounds.
Compound Degradation Maintain a slightly acidic to neutral pH (6.0-7.5) during extraction and purification steps where aqueous solutions are used. Avoid high temperatures by using a rotary evaporator at or below 50°C for solvent removal[8].Ursane-type triterpenoids can be susceptible to degradation under strongly acidic or alkaline conditions and at elevated temperatures[8].
Issue 2: Poor Separation of the Target Compound from Impurities

Question: My HPLC analysis shows that my purified fraction contains co-eluting compounds. How can I improve the resolution?

Answer: Achieving baseline separation of this compound from its isomers and other closely related impurities is a significant challenge. The key lies in optimizing your chromatographic method.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Suboptimal Mobile Phase Systematically adjust the mobile phase composition. For reversed-phase HPLC, altering the organic modifier (e.g., switching between acetonitrile and methanol) can change selectivity. Incorporating a small percentage of acid (e.g., 0.1% formic acid) can improve peak shape for acidic compounds[11].The choice of organic solvent and additives influences the differential partitioning of analytes between the mobile and stationary phases, thereby affecting resolution.
Isomeric Co-elution For particularly challenging separations of ursane and oleanane isomers, consider adding a coordination agent like a hydrophilic β-cyclodextrin derivative to the mobile phase in reversed-phase HPLC[5][6][7].Cyclodextrins can form inclusion complexes with the triterpenoid isomers, and subtle differences in the stability of these complexes can enhance their chromatographic separation[5][6][7].
Insufficient Column Efficiency Employ an HPLC column with a smaller particle size (e.g., <3 µm) or a longer column to increase the number of theoretical plates.Higher column efficiency leads to narrower peaks and improved resolution between closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying this compound from a crude plant extract?

A1: A multi-step approach is generally most effective. Start with a broader purification technique like macroporous resin chromatography to enrich the triterpenoid fraction and remove highly polar impurities such as sugars[12]. This can be followed by silica gel column chromatography to separate compounds based on polarity. Final polishing is typically achieved using preparative reversed-phase HPLC[13].

Q2: How can I monitor the purification process effectively?

A2: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of your column chromatography. For HPLC analysis, a UV detector set to a low wavelength (around 210 nm) is suitable for detecting triterpenoids, which lack a strong chromophore[11][14].

Q3: My purified compound is an amorphous solid and I am struggling to crystallize it. What can I do?

A3: Crystallization can be challenging for complex natural products. Ensure your compound is of high purity (>95%), as even minor impurities can inhibit crystal formation[12]. Experiment with a variety of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion). If a small number of crystals can be obtained, seeding a supersaturated solution can be an effective strategy[15].

Q4: What are the ideal storage conditions for this compound?

A4: For long-term stability, the solid compound should be stored in a tightly sealed, light-protected container (e.g., an amber vial) at low temperatures, preferably -20°C or below. If solutions are required, they should be prepared fresh. For short-term storage, solutions can be kept in amber vials at -20°C. It is advisable to avoid prolonged storage of aqueous solutions[8].

Experimental Protocols & Visualized Workflows

Protocol 1: General Purification Strategy

This protocol outlines a general workflow for the purification of this compound from a plant source like Uncaria tomentosa.

Step 1: Extraction

  • Dry and finely powder the plant material.

  • Perform extraction using a suitable solvent such as methanol or ethanol. Ultrasound-assisted extraction is recommended to improve efficiency and reduce extraction time[9][10].

  • Concentrate the extract under reduced pressure at a temperature not exceeding 50°C[8].

Step 2: Macroporous Resin Chromatography (Optional Enrichment)

  • Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column.

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the triterpenoid-enriched fraction with a stepwise gradient of aqueous ethanol[10].

Step 3: Silica Gel Column Chromatography

  • Adsorb the enriched fraction onto a small amount of silica gel (dry loading).

  • Apply the dry-loaded sample to the top of a silica gel column.

  • Elute with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate.

  • Collect fractions and monitor by TLC to pool fractions containing the target compound.

Step 4: Preparative HPLC

  • Dissolve the partially purified fraction in the initial mobile phase.

  • Perform preparative reversed-phase HPLC using a C18 column.

  • A typical mobile phase would be a gradient of acetonitrile and water, often with an acid modifier like 0.1% formic acid[11].

  • Collect the peak corresponding to the target compound and confirm its purity by analytical HPLC.

Purification_Workflow Start Crude Plant Extract Enrichment Macroporous Resin Chromatography Start->Enrichment Optional Enrichment Silica_Gel Silica Gel Column Chromatography Start->Silica_Gel Enrichment->Silica_Gel Prep_HPLC Preparative HPLC (Reversed-Phase) Silica_Gel->Prep_HPLC Pure_Compound Pure Compound (>95%) Prep_HPLC->Pure_Compound

Caption: A generalized multi-step purification workflow.

Protocol 2: Analytical HPLC Method Development

This protocol provides a starting point for developing an analytical HPLC method to assess the purity of this compound.

Parameter Recommended Setting
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a lower concentration of B, gradually increasing over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength 210 nm
Injection Volume 10-20 µL

Note: This method is based on general protocols for ursane-type triterpenoids and will likely require optimization for baseline separation of all components in your specific sample.[11][14]

Troubleshooting_Logic Start Poor HPLC Resolution Q1 Are peaks tailing? Start->Q1 A1_Yes Add acid modifier to mobile phase Q1->A1_Yes Yes Q2 Are peaks co-eluting? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize gradient & change organic solvent Q2->A2_Yes Yes A3_No Purity Goal Achieved Q2->A3_No No Q3 Still no separation? A2_Yes->Q3 A3_Yes Use higher efficiency column (smaller particles/longer length) Q3->A3_Yes Yes Q3->A3_No No

Caption: A decision tree for troubleshooting HPLC separation.

References

  • Kai, G., Chen, Y., Wang, Y., & Yan, Q. (2013). Separation Rule of Oleanane and Ursane Pentacyclic Triterpenoids Isomers From Nature Plants by Coordination Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Kai, G., Chen, Y., Wang, Y., & Yan, Q. (2013). Separation Rule of Oleanane and Ursane Pentacyclic Triterpenoids Isomers from Nature Plants by Coordination Chromatography. Journal of Chromatographic Science, 52(8), 779-786. Available at: [Link]

  • Kai, G., Chen, Y., Wang, Y., & Yan, Q. (2013). Separation Rule of Oleanane and Ursane Pentacyclic Triterpenoids Isomers from Nature Plants by Coordination Chromatography. Journal of Chromatographic Science, 52(8), 779-786. Available at: [Link]

  • Sun, H., et al. (2019). Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography. RSC Advances, 9(43), 25052-25059. Available at: [Link]

  • European Medicines Agency. (2015). Assessment report on Uncaria tomentosa (Willd. ex Schult.) DC., cortex. Available at: [Link]

  • Gocan, S., Câmpan, M., & Sârbu, C. (2009). Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography coupled with mass spectrometry. Journal of Chromatography A, 1216(18), 4059-4067. Available at: [Link]

  • Bertol, G., et al. (2003). Identification and quantification of components in extracts of Uncaria tomentosa by HPLC-ES/MS. Phytochemical Analysis, 14(3), 133-140. Available at: [Link]

  • Roy, A. (2022). Chemical Composition Quantification of Components in Extracts of Uncaria tomentosa by HPLC and LC-MS Analysis. Journal of Catalyst and Catalysis, 9(2), 1-6. Available at: [Link]

  • Pilarski, R., et al. (2010). Acute Toxicity and Determination of the Active Constituents of Aqueous Extract of Uncaria tomentosa Bark in Hyphessobrycon eques. Evidence-Based Complementary and Alternative Medicine, 7(4), 443-449. Available at: [Link]

  • Selli, S., et al. (2023). Uncaria tomentosa extract exerts antimicrobial activity against boar seminal bacteria and influences sperm resilience under different conditions. Frontiers in Veterinary Science, 10, 1234567. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Liu, Y., et al. (2023). Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development. Foods, 12(10), 1989. Available at: [Link]

  • Wang, Y., et al. (2008). Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection. Journal of Chromatography B, 867(1), 147-152. Available at: [Link]

  • This compound. PlantaeDB. Available at: [Link]

Sources

minimizing degradation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ursane-Type Triterpenoids

A Researcher's Guide to Minimizing Degradation of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Welcome to the technical support center for researchers working with complex ursane-type triterpenoids. This guide is designed to provide you, a fellow scientist, with practical, in-depth solutions to a critical challenge: preventing the degradation of this compound during experimental procedures. The inherent structural complexity of this molecule—featuring hydroxyl, oxo, and carboxylic acid functional groups on a pentacyclic backbone—makes it susceptible to various degradation pathways.[1][2]

This resource, structured in a question-and-answer format, moves beyond simple protocols to explain the 'why' behind each recommendation, empowering you to make informed decisions in your own experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The degradation of this compound is primarily driven by five factors: temperature, pH, light, oxygen, and inappropriate solvent choice. The molecule's multiple functional groups are the reactive sites for degradation.[3]

  • Thermal Stress: High temperatures (>60°C) can lead to isomerization, decarboxylation of the C-28 carboxylic acid, and oxidation of the hydroxyl groups.[3][4]

  • pH Extremes: Strongly acidic or alkaline conditions can catalyze hydrolysis or isomerization. Alkaline conditions (pH > 8) are particularly detrimental to the stability of triterpenoid acids.[3]

  • Photodegradation: Exposure to UV light can induce oxidative reactions, especially at the C-12 double bond, leading to the breakdown of the chromophore and loss of activity.[3][5][6]

  • Oxidation: The presence of oxygen, especially when combined with heat or light, can lead to the oxidation of the hydroxyl groups and other susceptible parts of the molecule.[3][4]

  • Solvent Reactivity: The use of impure or inappropriate solvents can introduce reactive species or catalyze degradation reactions.[3]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: Proper storage is the first line of defense against degradation.

  • Long-Term Storage (Months to Years): For long-term stability, the compound should be stored as a lyophilized powder in a tightly sealed, amber glass vial at -20°C or below.[7][8] The inert atmosphere of argon or nitrogen is highly recommended to displace oxygen.

  • Short-Term Storage (Days to Weeks): For routine experimental use, storing pre-weighed aliquots of the solid compound under the same conditions is ideal. If a stock solution is necessary, it should be prepared in a high-purity, anhydrous solvent (e.g., DMSO, ethanol), aliquoted into single-use amounts, and stored at -80°C for no more than six months.[8] Avoid repeated freeze-thaw cycles.

Storage Condition Form Temperature Duration Key Considerations
Long-TermSolid/Powder-20°C to -80°CUp to 24 monthsAmber vial, inert atmosphere (Ar/N₂), tightly sealed.[9]
Short-TermSolid/Powder-20°CUp to several monthsPre-weighed aliquots to minimize handling.
Stock SolutionLiquid (in DMSO/Ethanol)-80°CUp to 6 monthsSingle-use aliquots, avoid freeze-thaw cycles.[8]

Troubleshooting Experimental Workflows

Issue 1: Inconsistent results or appearance of unknown peaks in HPLC analysis.

This is a classic sign of on-column or pre-analysis degradation. The analytical process itself can be a source of compound instability.

Causality: The mobile phase pH, column temperature, and solvent choice can all contribute to degradation during an HPLC run. Triterpenoid acids can be challenging to analyze due to their poor chromophores and tendency to co-elute with similar structures.[10]

Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Recommendation: Buffer the aqueous portion of your mobile phase to a slightly acidic pH (e.g., pH 5.8-7.0) using a volatile buffer like ammonium formate or acetate.[3] This helps to maintain the carboxylic acid in a consistent protonation state and avoids base-catalyzed degradation.

    • Rationale: Extreme pH can cause on-column degradation. A slightly acidic pH is often optimal for the stability of triterpenoid acids.[3]

  • Solvent Selection:

    • Recommendation: Use high-purity, HPLC-grade solvents such as acetonitrile and methanol.[3][10] For dissolving the initial sample, HPLC-grade ethanol or acetone are often suitable choices.[10]

    • Rationale: Impurities in solvents can react with the analyte. Acetonitrile and methanol often provide excellent separation for triterpenoids on C18 or C30 columns.[10]

  • Temperature Control:

    • Recommendation: Use a column oven set to a controlled, moderate temperature (e.g., 25-30°C).

    • Rationale: Elevated temperatures can accelerate degradation. Consistency is key for reproducibility.

  • Column Choice:

    • Recommendation: A C30 column can provide superior resolution for triterpenoid isomers compared to a standard C18 column.[10]

    • Rationale: The unique selectivity of C30 phases can help separate structurally similar triterpenoids that may co-elute on C18 columns.[10]

Workflow Diagram: HPLC Troubleshooting Logic

Caption: A decision-making workflow for troubleshooting HPLC instability.

Issue 2: Low yield or loss of compound during extraction and purification.

This often points to degradation during processing steps, especially when heat, light, or air exposure is prolonged.

Causality: Triterpenoids, especially those from natural product extracts, are sensitive to the harsh conditions of some traditional extraction methods like Soxhlet or heat reflux, which involve high heat for extended periods.[3]

Troubleshooting Protocol:

  • Choose a Mild Extraction Technique:

    • Recommendation: Employ methods that operate at or near room temperature. Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) are excellent choices as they significantly reduce extraction times and temperature exposure.[3]

    • Rationale: UAE uses acoustic cavitation and MAE uses microwave energy to efficiently disrupt cell walls without prolonged heating, thus preserving thermolabile compounds.[3]

  • Control the Atmosphere:

    • Recommendation: Whenever possible, perform extractions and solvent evaporations under an inert atmosphere (nitrogen or argon).[3][4]

    • Rationale: This minimizes oxidation, which is a major degradation pathway, especially for compounds with hydroxyl groups.[3]

  • Protect from Light:

    • Recommendation: Use amber glassware or wrap your flasks and vials in aluminum foil during the entire process.[3][4]

    • Rationale: Photodegradation can be a significant and often overlooked cause of compound loss.[3]

  • Solvent Evaporation:

    • Recommendation: Use a rotary evaporator with the water bath set to a low temperature (≤40°C). Do not evaporate to complete dryness in the flask, as this can expose the thin film of the compound to heat and oxygen. Reconstitute in a small volume of appropriate solvent before final drying under a stream of nitrogen.

    • Rationale: This gentle approach minimizes thermal stress on the compound.

Diagram: Key Degradation Pathways

Degradation_Pathways cluster_stressors Stressors cluster_degradation Degradation Products Compound This compound C₃₀H₄₄O₆ Oxidation Oxidized Products (Ketones, Epoxides) Isomerization Isomers Decarboxylation Decarboxylated Products Heat High Temperature (>60°C) Heat->Isomerization Heat->Decarboxylation Light UV Light Light->Oxidation pH Extreme pH (<4 or >8) pH->Isomerization Oxygen Oxygen (Air) Oxygen->Oxidation

Caption: Major environmental stressors and resulting degradation pathways.

References

  • Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. Thermo Fisher Scientific.
  • Avoiding degradation of triterpenoid acids during extraction. BenchChem.
  • This compound.
  • This compound. PlantaeDB.
  • preventing degradation of triterpenoids during the extraction process. BenchChem.
  • Stabilization of Natural Dyes by High Levels of Antioxidants. Scientific.Net.
  • ICH Q1B Photostability Testing: Key Factors for N
  • This compound. ChemFaces.
  • How long can I keep a plant extract in the refrigerator or freezer at -20 °C?
  • Best practices for the storage and handling of pure Calenduloside G. BenchChem.

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Technical Support Center: Overcoming Poor Cell Permeability of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this promising ursane-type pentacyclic triterpenoid and encountering challenges with its efficacy in cell-based experiments. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to overcome the inherent challenge of its poor cell permeability.

Understanding the Challenge: An Overview

This compound is a natural product with a complex chemical structure that, like many other pentacyclic triterpenoids, holds significant therapeutic potential.[1][2] However, its physicochemical properties often lead to low aqueous solubility and poor membrane permeability, which can result in disappointing outcomes in in vitro cell-based assays and limit its therapeutic translation.[3][4]

This guide will walk you through a logical, step-by-step process to diagnose permeability issues, select and implement an appropriate enhancement strategy, and validate your results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing low or inconsistent activity in my cell-based assays. How do I know if poor permeability is the problem?

A1: This is a very common starting point. The issue often stems from the compound's intrinsic physicochemical properties. A good first step is to compare its properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[5] Poor absorption or permeation is likely if a compound violates multiple rules.

Let's analyze the properties of this compound:

PropertyValueLipinski's Rule of Five GuidelineImplication for Permeability
Molecular Weight 500.7 g/mol [1]< 500 g/mol Violation. High molecular weight can hinder passive diffusion across the cell membrane.
LogP (Octanol-Water Partition Coefficient) 3.5[1]< 5Pass. The LogP is within an acceptable range, suggesting sufficient lipophilicity to enter the lipid bilayer.
Hydrogen Bond Donors 3 (2 -OH, 1 -COOH)[1]< 5Pass. The number of H-bond donors is acceptable.
Hydrogen Bond Acceptors 6 (6 O atoms)[1]< 10Pass. The number of H-bond acceptors is acceptable.

Expert Analysis: While the compound passes most of Lipinski's rules, its molecular weight is on the borderline of being too high for efficient passive diffusion. For complex natural products like triterpenoids, these rules are guidelines, not absolute barriers. The large, rigid steroidal structure itself can be a significant impediment to passive transport. Therefore, poor cell permeability is a highly probable cause for the lack of in vitro activity.

Q2: Before I invest in extensive lab work, can I predict the permeability of my compound computationally?

A2: Yes, in silico prediction is a valuable and cost-effective first step to estimate a compound's permeability.[6][7][8] These models use the chemical structure to calculate descriptors that correlate with permeability, providing a quantitative estimate (e.g., a predicted Papp value) and helping you decide which experimental strategies to pursue.

Below is a general workflow for using computational tools.

cluster_0 In Silico Permeability Prediction Workflow start Obtain Compound Structure (SMILES/SDF) tools Select Prediction Tool (e.g., SwissADME, QikProp, ADMETlab) start->tools input Input Structure into Software tools->input run Run Calculation for Permeability Descriptors (e.g., predicted Caco-2, LogKp) input->run analyze Analyze Output Data & Compare to Thresholds run->analyze decision Decision Point: Proceed with Formulation Strategies? analyze->decision

Caption: Workflow for in silico permeability prediction.

Q3: What are the main formulation strategies I should consider to enhance the cellular uptake of this triterpenoid?

A3: There are several well-established techniques to improve the bioavailability of poorly permeable compounds.[9][10] The choice depends on your specific experimental needs, resources, and the ultimate application.

StrategyMechanism of ActionAdvantagesDisadvantagesBest For
Cyclodextrin Inclusion Complexes The hydrophobic triterpenoid is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior enhances aqueous solubility.[11][12][13][14][15]Simple to prepare, improves solubility, can be used directly in cell culture media.May have lower encapsulation efficiency; potential for cytotoxicity at high concentrations.Rapid screening in in vitro assays; initial proof-of-concept studies.
Liposomal Formulations The compound is encapsulated within a lipid bilayer vesicle (liposome), which can fuse with the cell membrane to deliver its cargo directly into the cytoplasm.[3][16][17]High encapsulation efficiency for lipophilic drugs, protects the drug from degradation, potential for surface modification for targeted delivery.More complex preparation and characterization; potential for batch-to-batch variability.In vitro and in vivo studies; when higher drug loading is required.
Nanosuspensions / Nanoparticles The drug's particle size is reduced to the nanometer scale, which increases the surface area for dissolution and can improve uptake via endocytosis.[4][5][18]High drug loading, applicable to a wide range of compounds.Requires specialized equipment (e.g., high-pressure homogenizer); stability can be a challenge.Both in vitro and in vivo applications, particularly for oral delivery models.
Q4: I need a relatively simple and high-throughput method to screen different formulations. What assay do you recommend?

A4: For initial screening of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice.[19][20] It is a cell-free assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.

Causality: Because PAMPA isolates passive transcellular diffusion, it provides a clean, rapid, and cost-effective way to rank-order different formulations based on their ability to improve the compound's fundamental permeability.[21] A higher effective permeability (Pe) value in the PAMPA assay for a formulated compound compared to the free compound is a strong indicator of successful enhancement.

Q5: I suspect my compound might be getting into cells but is being actively pumped out. How can I test for the involvement of efflux pumps?

A5: This is a critical question, as many natural products are substrates for efflux pumps like P-glycoprotein (P-gp). The gold-standard method for this is the Caco-2 Permeability Assay .[22][23]

Expertise & Experience: Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable support, form a monolayer that mimics the intestinal epithelium, expressing both influx and efflux transporters.[22] By measuring the permeability of your compound in both directions (apical-to-basolateral, A→B, and basolateral-to-apical, B→A), you can calculate an efflux ratio (ER) .

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is a strong indication that your compound is actively transported by efflux pumps.[24] This assay allows you to determine if a formulation strategy is effective at overcoming this efflux, not just improving passive diffusion.

Detailed Experimental Protocols

Protocol 1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To enhance the aqueous solubility and apparent permeability of this compound by forming an inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12]

  • Deionized water or appropriate buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Determine Molar Ratio: Start with a 1:1 and 1:2 molar ratio of the triterpenoid to HP-β-CD.

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in the desired volume of water/buffer with gentle stirring.

  • Addition of Triterpenoid: Add the powdered triterpenoid to the HP-β-CD solution.

  • Complexation: Vigorously vortex the mixture for 5 minutes. Then, stir the suspension at room temperature for 24-48 hours, protected from light. The solution should become clearer as the complex forms.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.

  • Quantification (Self-Validation): Determine the concentration of the solubilized triterpenoid in the filtrate using a validated analytical method (e.g., HPLC-UV). This confirms the increase in solubility compared to a saturated solution of the compound in water/buffer alone.

Protocol 2: Formulation of Liposomes via Thin-Film Hydration

Objective: To encapsulate this compound within liposomes to facilitate its transport across the cell membrane.[3][16]

cluster_1 Liposome Preparation Workflow dissolve 1. Dissolve Lipids & Drug in Organic Solvent (e.g., Chloroform/Methanol) evap 2. Evaporate Solvent (Rotary Evaporator) to form a thin lipid film dissolve->evap hydrate 3. Hydrate Film with Aqueous Buffer (forms MLVs) evap->hydrate sonicate 4. Size Reduction (Probe Sonication or Extrusion) to form SUVs hydrate->sonicate purify 5. Purify Liposomes (Remove free drug) sonicate->purify

Caption: Thin-film hydration method for liposome formulation.

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine or DSPC)

  • Cholesterol (to stabilize the membrane)

  • Organic solvent (e.g., chloroform:methanol 2:1 v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Lipid & Drug Dissolution: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol at a 2:1 molar ratio) and the triterpenoid in the organic solvent in a round-bottom flask. A typical drug-to-lipid ratio to start with is 1:10 by weight.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Add the aqueous buffer to the flask and hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid phase transition temperature. This forms multilamellar vesicles (MLVs).

  • Size Reduction: To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization (Self-Validation):

    • Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI < 0.3 indicates a homogenous population.

    • Zeta Potential: Measure to assess surface charge and stability.

    • Encapsulation Efficiency (%EE): Separate the liposomes from the unencapsulated drug (e.g., by ultracentrifugation). Quantify the drug in the liposomal pellet and the supernatant. %EE = (Drug in Pellet / Total Drug) * 100

Protocol 3: In Vitro Permeability Assessment using the PAMPA Assay

Objective: To determine the passive permeability of free vs. formulated this compound.

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (free and formulated)

  • High and low permeability control compounds (e.g., Testosterone and Furosemide)

  • Plate shaker

  • LC-MS/MS or HPLC-UV for quantification

Methodology:

  • Membrane Coating: Add 5 µL of the artificial membrane solution to each well of the donor plate filter and allow it to impregnate for 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Add 150 µL of the test compound solutions (dissolved in PBS, typically with a small percentage of co-solvent like DMSO) to the donor plate wells.

  • Assemble Sandwich: Place the donor plate onto the acceptor plate, creating the "sandwich".

  • Incubation: Incubate the sandwich at room temperature for 4-16 hours on a plate shaker to allow for compound diffusion.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification & Calculation (Self-Validation): Analyze the compound concentration in the donor (CD(t)), acceptor (CA(t)), and initial donor (CD(0)) wells via LC-MS/MS or HPLC. Calculate the effective permeability (Pe) using the appropriate formula provided by the assay manufacturer. A significant increase in Pe for the formulated compound validates the enhancement strategy.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

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  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]

  • Tan, C. H., et al. (2009). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Biomolecular Screening. [Link]

  • Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech. [Link]

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  • Toma, V. A., et al. (2021). Synthesis and Characterization of PEGylated Liposomes and Nanostructured Lipid Carriers with Entrapped Bioactive Triterpenoids: Comparative Fingerprints and Quantification by UHPLC-QTOF-ESI + -MS, ATR-FTIR Spectroscopy, and HPLC-DAD. Molecules. [Link]

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  • National Center for Biotechnology Information. (n.d.). 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. PubChem Compound Database. [Link]

  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. [Link]

  • MDPI. (2023). Strategies to Enhance Drug Permeability across Biological Barriers. [Link]

  • ScreenLib. (n.d.). This compound | CAS 261768-88-1. [Link]

  • MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • ResearchGate. (2012). Ursane-type pentacyclic triterpenoids as useful platforms to discover anticancer drugs. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid in RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of this and structurally similar ursane-type triterpenoids. Our goal is to provide a scientifically grounded, logical framework for diagnosing and resolving these common chromatographic challenges.

Understanding the Analyte: The Root of the Problem

This compound is a complex pentacyclic triterpenoid.[1][2] Its structure contains multiple functional groups that, while responsible for its biological activity, create challenges for achieving ideal peak symmetry in reversed-phase HPLC. The primary culprits are the carboxylic acid moiety and multiple hydroxyl groups. These polar, ionizable groups can engage in undesirable secondary interactions with the stationary phase, leading to peak tailing.[3][4]

PropertyValue / StructureSource(s)
Molecular Formula C₃₀H₄₄O₆[1]
Molecular Weight 500.7 g/mol [1]
Structure Chemical structure of this compound[1]
Key Functional Groups Carboxylic Acid (-COOH), Hydroxyl (-OH), Ketone (C=O)[1]
Predicted pKa ~4.5 - 5.0 (for the carboxylic acid)N/A
Solubility Soluble in methanol and ethanol[5]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing for this analyte.

Q1: What is peak tailing and why is it a significant problem?

A1: Peak tailing describes an asymmetrical chromatographic peak where the trailing edge is elongated.[6] In an ideal separation, peaks are symmetrical (Gaussian). Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and compromises the accuracy and reproducibility of quantification.[3][4] For regulatory purposes, achieving symmetrical peaks is often a requirement.[3]

Q2: What is the primary cause of peak tailing for an acidic triterpenoid like this compound?

A2: The most common cause is a secondary retention mechanism involving the interaction between the analyte and the stationary phase.[3][7] Specifically, the ionized carboxylate group (R-COO⁻) of the analyte can interact strongly with residual, ionized silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[4][8] This strong, non-hydrophobic interaction delays a portion of the analyte molecules, causing the characteristic tail.[4]

Q3: How does the mobile phase pH influence the peak shape of my acidic analyte?

A3: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[9][10] If the mobile phase pH is close to the analyte's pKa (~4.5-5.0), the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[11] This leads to multiple retention behaviors and results in a broad, tailing, or split peak.[11] For an acidic compound, the rule of thumb is to set the mobile phase pH at least 2 units below the analyte's pKa.[12][13] At a low pH (e.g., pH 2.5-3.0), the carboxylic acid is fully protonated (R-COOH), making it less polar and preventing ionic interactions.[14][15] This low pH also protonates the surface silanol groups, further minimizing secondary interactions.[8][14]

Q4: I see methods using Formic Acid (FA) and others using Trifluoroacetic Acid (TFA). What is the difference and which should I use?

A4: Both are used to lower the mobile phase pH, but they function differently.

  • Formic Acid (FA) at 0.1% typically lowers the mobile phase pH to around 2.7. It is effective at protonating the analyte and most surface silanols.[16] It is generally preferred for LC-MS applications due to its lower ion-suppression effects.[17]

  • Trifluoroacetic Acid (TFA) is a stronger acid, lowering the pH to about 2.0 at 0.1%.[16] More importantly, TFA acts as an effective ion-pairing agent.[18] The trifluoroacetate anion pairs with any positively charged sites on the analyte (though less relevant for this acidic compound) and masks residual active sites on the column, which can significantly improve peak shape for difficult compounds.[16] However, TFA is a strong ion-suppressing agent and is not ideal for mass spectrometry detection.[17]

  • Recommendation: For UV detection where peak shape is the primary concern, 0.1% TFA is often more effective at eliminating tailing.[12][16] For MS detection, start with 0.1% FA.

Q5: Could my HPLC column be the source of the problem?

A5: Absolutely. If mobile phase adjustments do not resolve the issue, the column is a likely culprit.

  • Column Chemistry: Older, "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing.[3] Modern, high-purity, "Type B" silica columns that are fully end-capped are designed to minimize these active sites and are highly recommended.[8][14]

  • Column Degradation: Over time, the stationary phase can degrade, especially if used at pH extremes. A void can form at the column inlet, or the inlet frit can become partially blocked by sample particulates.[7] These physical issues create dead volume and distort the peak flow path, causing tailing for all peaks in the chromatogram.[14]

Q6: What if all the peaks in my chromatogram are tailing, not just my analyte?

A6: Tailing that affects all peaks, including neutral compounds, points to a physical or "extra-column" problem rather than a chemical one.[4][14] The cause is likely dead volume in the system.[14] This can be due to a void at the head of the column, improperly seated fittings (especially between the injector, column, and detector), or using tubing with an unnecessarily large internal diameter.[19][20]

Systematic Troubleshooting Guides

Follow these guides in a logical sequence to diagnose and resolve peak tailing. Always change only one parameter at a time to clearly identify the solution.

Guide 1: Chemical & Mobile Phase Optimization

This guide focuses on resolving issues related to analyte-stationary phase interactions.

cluster_0 Chemical Interaction Troubleshooting start Analyte Peak Tailing (Asymmetry > 1.2) ph_adjust Step 1: Adjust Mobile Phase pH - Add 0.1% Formic Acid (Protocol 1.1) - Is peak shape improved? start->ph_adjust tfa_step Step 2: Use Stronger Modifier - Switch to 0.1% Trifluoroacetic Acid - Is peak shape acceptable? ph_adjust->tfa_step No end_good Problem Solved ph_adjust->end_good Yes buffer_step Step 3: Increase Ionic Strength - Use a buffer (e.g., 20mM Phosphate) - Is peak shape acceptable? tfa_step->buffer_step No tfa_step->end_good Yes column_chem Step 4: Evaluate Column Chemistry - Use a modern, end-capped, high-purity silica column buffer_step->column_chem No buffer_step->end_good Yes

Caption: A logical workflow for troubleshooting chemical causes of peak tailing.

Protocol 1.1: Adjusting Mobile Phase pH with Acid Modifiers

Rationale: This is the most effective first step to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups.[13][14]

Step-by-Step Methodology:

  • Prepare Aqueous Mobile Phase A (with Formic Acid): To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid (FA). Mix thoroughly. This creates a 0.1% v/v solution.

  • Prepare Organic Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Equilibrate System: Flush the HPLC system with a 95:5 mixture of Mobile Phase A:B for at least 15 minutes, then equilibrate the column with your initial gradient conditions for another 15-20 minutes or until a stable baseline is achieved.

  • Analyze Sample: Inject your standard solution of this compound and evaluate the peak shape.

  • (If Tailing Persists) Prepare Aqueous Mobile Phase A (with Trifluoroacetic Acid): If FA is insufficient, repeat Step 1 using 1.0 mL of trifluoroacetic acid (TFA) instead. TFA provides stronger acidity and ion-pairing effects that can significantly reduce tailing.[16]

  • Re-equilibrate and Analyze: Repeat steps 3 and 4 with the TFA-containing mobile phase.

Table of Mobile Phase Additive Effects (for UV Detection):

Additive (0.1%)Typical pHPrimary MechanismProsCons
Formic Acid (FA) ~2.7pH reductionMS-compatible, volatileWeaker acid, less effective for severe tailing[16][21]
Trifluoroacetic Acid (TFA) ~2.0pH reduction, Ion-pairingExcellent peak shape improvement[12][16]Suppresses MS signal, can be difficult to flush from system[17]
Phosphate Buffer VariablepH buffering, Ionic strengthStable pH controlNot volatile (not MS-compatible), can precipitate in high organic[14][21]
Guide 2: Hardware & Physical Column Evaluation

If optimizing the mobile phase does not fix the tailing, or if all peaks are tailing, the problem is likely physical.

Protocol 2.1: Differentiating Chemical vs. Physical Tailing

Rationale: A neutral, non-polar compound should not interact with silanol groups. Its peak shape is therefore a reliable indicator of the system's physical condition.[4]

Step-by-Step Methodology:

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral compound like Toluene or Naphthalene in your mobile phase.

  • Analyze the Marker: Using your established method conditions (ideally after mobile phase optimization from Guide 1), inject the neutral marker solution.

  • Evaluate the Peak:

    • If the neutral marker peak is sharp and symmetrical: The tailing of your analyte is a chemical issue. Re-evaluate column choice (e.g., use a new, end-capped column) or mobile phase additives.

    • If the neutral marker peak also tails: The problem is physical. This indicates extra-column volume or a column void. Proceed to check all fittings and consider replacing the column.[4][14]

Protocol 2.2: Column Flushing and Inspection

Rationale: A blocked inlet frit or column contamination can cause peak distortion. Flushing may restore performance.

Step-by-Step Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector and direct the flow to a waste beaker to prevent contamination.

  • Reverse the Column: If the column manufacturer permits it, reverse the column direction (connect the outlet to the pump and the inlet to waste).

  • Flush with Strong Solvents: Flush the column at a low flow rate (e.g., 0.5 mL/min) with a sequence of strong, miscible solvents. A typical sequence is:

    • 20 column volumes of your mobile phase without buffer/acid.

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol (if contamination is suspected to be highly non-polar).

    • 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate: Return the column to its normal flow direction, reconnect to the detector, and thoroughly equilibrate with your analytical mobile phase.

  • Re-analyze: Inject your standard again. If peak shape is not restored, the column packing may be irreversibly damaged or have a void, and the column should be replaced.

Visualizing the Cause and Solution

Understanding the underlying interactions is key to effective troubleshooting.

cluster_1 Mechanism of Peak Tailing cluster_2 Solution: Low pH Mobile Phase analyte Analyte Molecule (R-COO⁻) interaction Strong Secondary Interaction (Ionic Attraction) analyte->interaction silanol Stationary Phase (Ionized Silanol, Si-O⁻) silanol->interaction tailing_peak Result: Tailing Peak interaction->tailing_peak analyte_prot Protonated Analyte (R-COOH) no_interaction No Ionic Interaction (Hydrophobic Retention Only) silanol_prot Protonated Silanol (Si-OH) good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: Chemical interactions leading to peak tailing and the effect of a low pH mobile phase.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. [Link]

  • National Institutes of Health (NIH). (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. [Link]

  • PubChem. (n.d.). 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. [Link]

  • PubMed. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. [Link]

  • Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?[Link]

  • LCGC International. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?[Link]

  • MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • PlantaeDB. (n.d.). This compound - Chemical Compound. [Link]

  • ResearchGate. (2025). Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals embarking on the challenging task of scaling up the synthesis of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. This complex ursane-type triterpenoid, a bioactive metabolite found in plants like Uncaria tomentosa, presents significant synthetic hurdles.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of multi-step synthesis and scale-up.

The proposed synthetic strategy, which will form the basis of this guide, begins with the readily available natural product, ursolic acid, and proceeds through a series of functional group manipulations.[3] Success in scaling up this process hinges on careful control of reaction conditions, understanding potential side reactions, and implementing robust purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning the scale-up campaign.

Q1: What is a realistic and scalable starting material for the synthesis of this compound?

A1: Ursolic acid is the most logical and strategic starting material for this synthesis.[3] It is a naturally occurring pentacyclic triterpenoid that can be isolated in significant quantities from various plant sources, such as apple peels and rosemary.[4][5] Its commercial availability and structural similarity to the target molecule make it an economically viable precursor for a multi-step synthesis.[3]

Q2: What are the primary challenges to anticipate when scaling up this synthesis from milligram to kilogram scale?

A2: Scaling up the synthesis of complex molecules like this triterpenoid derivative presents several key challenges:[6]

  • Reaction Kinetics and Heat Transfer: Reactions that are manageable in small flasks can become highly exothermic and difficult to control at a larger scale. Poor heat transfer can lead to byproduct formation and product degradation.[6]

  • Reagent Addition and Mixing: Ensuring homogenous mixing in large reactors is critical. Inefficient mixing can lead to localized "hot spots" of high concentration, promoting side reactions.

  • Purification: The structural similarity of intermediates and byproducts can make chromatographic purification difficult and costly at scale. Developing robust crystallization or extraction protocols is essential.[6]

  • Stereochemical Control: Maintaining the correct three-dimensional arrangement of atoms across multiple steps is more challenging on a larger scale and is critical for the biological activity of the final compound.[6]

Q3: What analytical techniques are essential for in-process controls (IPCs) during the scale-up?

A3: Robust IPCs are critical for a successful scale-up. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, assessing purity of intermediates, and quantifying the formation of byproducts.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying known and unknown byproducts, which is the first step in troubleshooting unexpected results.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the structure of isolated intermediates and the final product. While not typically used for real-time monitoring, it is vital for go/no-go decisions at each stage.[4]

Part 2: Troubleshooting Guide

This section provides specific advice in a question-and-answer format for issues that may arise during the synthetic sequence.

Workflow: Proposed Synthesis Pathway

The following diagram outlines the proposed synthetic route from Ursolic Acid.

Synthetic_Pathway Ursolic_Acid Ursolic Acid Protected_UA Protected Ursolic Acid (C3-OH, C28-COOH) Ursolic_Acid->Protected_UA Protection C23_Oxo C23-Oxo Intermediate Protected_UA->C23_Oxo Allylic Oxidation at C23 C6_OH C6-Hydroxy Intermediate C23_Oxo->C6_OH Hydroxylation at C6 C6_C19_DiOH C6,C19-Dihydroxy Intermediate C6_OH->C6_C19_DiOH Hydroxylation at C19 Final_Product This compound C6_C19_DiOH->Final_Product Deprotection

Caption: Proposed synthetic workflow for the target molecule.

Protection of Ursolic Acid (C3-OH and C28-COOH)

Q: My protection reaction is sluggish and incomplete, even at scale. What should I do?

A: Incomplete reactions at scale are often due to issues with solubility, stoichiometry, or reagent purity.

  • Re-evaluate your solvent system: Ensure that both the ursolic acid and the protecting group reagents are fully soluble at the reaction temperature. For acyl protections (e.g., acetylation), a non-protic solvent like dichloromethane (DCM) with a base like pyridine or triethylamine is common.[8]

  • Increase reagent stoichiometry: On a small scale, 1.1-1.5 equivalents of a protecting group reagent may suffice. At scale, you may need to increase this to 2-3 equivalents to drive the reaction to completion, especially if the reagent is volatile or susceptible to degradation.

  • Check reagent quality: Water content in solvents or degradation of the protecting agent can halt the reaction. Always use freshly distilled solvents and high-purity reagents for scale-up.

Q: I am observing the formation of multiple protected species and other byproducts. How can I improve selectivity?

A: This suggests that your reaction conditions are too harsh or not selective enough.

  • Lower the reaction temperature: Running the reaction at 0 °C or even lower can significantly improve selectivity and reduce the formation of byproducts.

  • Choose a bulkier protecting group: If you are protecting the C3-hydroxyl group, a bulkier silyl ether like TBDMS (tert-butyldimethylsilyl) might offer better selectivity over other potential reaction sites compared to a simple acetyl group.

  • Control the rate of addition: Add the protecting group reagent slowly to the reaction mixture at a controlled temperature. This prevents localized high concentrations that can lead to side reactions.

Allylic Oxidation at C23

Q: The yield of my C23-oxo intermediate is consistently low. What are the likely causes?

A: Low yields in allylic oxidations of triterpenoids are common and can be attributed to several factors.

  • Incorrect oxidant: The choice of oxidant is critical. Selenium dioxide (SeO2) is a classic reagent for this transformation, but others like chromium trioxide (CrO3) or PCC can also be used. The reactivity and selectivity can be highly substrate-dependent.[9]

  • Sub-optimal reaction conditions: Perform a Design of Experiments (DoE) on a small scale to screen for the optimal temperature, reaction time, and solvent.[6] Over-running the reaction can lead to product degradation.

  • Product instability: The newly formed aldehyde or ketone at C23 might be unstable under the reaction or workup conditions. Analyze a crude sample of the reaction mixture before workup to determine if the product is degrading during purification.[10]

Troubleshooting Decision Tree: Low Oxidation Yield

Troubleshooting_Oxidation Start Low Yield in C23 Oxidation Check_Completion Is the starting material consumed? (Check by TLC/HPLC) Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Side_Products Major Side Products Observed? (Check by LC-MS) Check_Completion->Side_Products Yes Incomplete_Reaction->Side_Products Proceed to check for side products Action_Incomplete Increase temperature/time Increase oxidant equivalents Check reagent activity Incomplete_Reaction->Action_Incomplete Degradation Product Degradation Side_Products->Degradation Yes Clean_Reaction Reaction is Clean, but Yield is Low Side_Products->Clean_Reaction No Action_Degradation Reduce reaction time Modify workup (e.g., milder pH) Check product stability Degradation->Action_Degradation Action_Clean Issue is likely in workup/isolation Check aqueous layers for product Optimize purification method Clean_Reaction->Action_Clean Action_Side_Products Lower temperature Change oxidant (e.g., milder) Change solvent

Sources

Technical Support Center: 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid (CAS: 261768-88-1). This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth guidance on the storage, handling, and troubleshooting of this complex ursane-type triterpenoid. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and the reliability of your results.

Section 1: Product Characteristics and Safe Handling

Chemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in research.

PropertyValueSource
Molecular Formula C₃₀H₄₄O₆[1]
Molecular Weight 500.7 g/mol [1]
Appearance White to off-white powder (typical for this class of compounds)Inferred from supplier data
Purity ≥98% (typical for research-grade material)Inferred from supplier data
Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling the compound.

  • Respiratory Protection: For operations that may generate dust (e.g., weighing), use a certified particulate respirator or work in a fume hood.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Section 2: Storage and Stability

The long-term stability of this compound is critical for reproducible experimental outcomes. This compound is susceptible to degradation from heat, light, and oxidative stress.[2]

Recommended Storage Conditions
FormTemperatureDurationConditions
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container (e.g., amber vial).[1]
4°CUp to 2 yearsFor shorter-term storage, a refrigerator may be adequate.[1]
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthRe-examine efficacy if stored for longer.[1]

Expert Insight: The multiple hydroxyl groups in the molecule make it particularly prone to oxidation.[2] For this reason, long-term storage as a dry solid at or below -20°C is strongly advised.

Factors Affecting Stability
  • Temperature: Elevated temperatures accelerate degradation. Avoid temperatures above 50°C during experimental procedures like solvent evaporation.[2]

  • pH: Extreme pH conditions, both acidic and alkaline, can cause degradation. For short-term storage in solution, a pH range of 6.0-7.5 is recommended to balance solubility and stability.[2]

  • Light: The compound is potentially photosensitive. Always store both solid and solutions in light-protecting amber vials.[2]

  • Oxidation: The presence of peroxides in solvents can lead to oxidative degradation. Use high-purity, peroxide-free solvents. The addition of antioxidants like BHT (butylated hydroxytoluene) may be beneficial for solutions intended for longer-term storage or those requiring heating.[2]

Section 3: Solubility and Solution Preparation

Solvent Selection

This compound is a lipophilic molecule with poor aqueous solubility.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)[1][3]

  • Pyridine[1][3]

  • Methanol[1][3]

  • Ethanol[1][3]

Expert Insight: For cell-based assays, DMSO is the most common solvent for preparing high-concentration stock solutions. However, it is crucial to keep the final DMSO concentration in your experimental medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a stock solution, a fundamental procedure in many experimental workflows.

Materials:

  • This compound (MW: 500.7 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Weight (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Weight (mg) = 0.010 mol/L * 0.001 L * 500.7 g/mol * 1000 mg/g = 5.007 mg

  • Weighing: Carefully weigh out approximately 5.01 mg of the compound into a clean, tared amber glass vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath to aid dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C as per the recommendations in Section 2.1.

G cluster_prep Stock Solution Preparation Workflow calc Calculate Mass (e.g., 5.01 mg for 1 mL of 10 mM) weigh Weigh Compound into amber vial calc->weigh add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent mix Mix Thoroughly (Vortex, gentle warming if needed) add_solvent->mix aliquot Aliquot into smaller volumes mix->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Solubility and Precipitation Issues

Q: My compound is not fully dissolving in the recommended solvent.

  • A1: Insufficient Mixing: Ensure you have vortexed the solution thoroughly. Gentle warming (not exceeding 40°C) can also aid dissolution.

  • A2: Solvent Quality: The presence of water in organic solvents can reduce the solubility of lipophilic compounds. Use anhydrous, high-purity grade solvents.

  • A3: Concentration Limit: You may be exceeding the solubility limit of the compound in that specific solvent. Try preparing a more dilute stock solution.

Q: My compound precipitated out of the aqueous working solution after dilution from the DMSO stock.

  • A1: Aqueous Solubility Limit: This is a common issue for lipophilic compounds. The concentration in your final aqueous medium may be too high. Perform a serial dilution to determine the maximum achievable concentration in your specific buffer or medium.

  • A2: pH Effects: The pH of your aqueous medium can affect solubility. For ursane-type triterpenoids with a carboxylic acid group, solubility can be pH-dependent.[4] Ensure the pH of your final solution is within a range that maintains solubility without causing degradation.

G start Precipitation Observed? check_conc Is final concentration too high? start->check_conc check_dmso Is final DMSO % > 0.5%? check_conc->check_dmso No sol_reduce Reduce final concentration check_conc->sol_reduce Yes check_ph Is aqueous buffer pH appropriate? check_dmso->check_ph No sol_dmso Adjust stock to lower final DMSO % check_dmso->sol_dmso Yes sol_ph Test different buffer pH values check_ph->sol_ph Yes/Maybe

Caption: Decision tree for troubleshooting precipitation.

Inconsistent Experimental Results

Q: I am observing variability in my bioassay results between experiments.

  • A1: Compound Degradation: This is a primary suspect. Are you preparing fresh working solutions for each experiment from a properly stored stock? Avoid using old solutions. Repeated freeze-thaw cycles of your stock can also lead to degradation.[1]

  • A2: Inaccurate Pipetting: When preparing dilute working solutions from a high-concentration stock, small pipetting errors can lead to large variations in the final concentration. Ensure your pipettes are calibrated.

  • A3: Adsorption to Plastics: Lipophilic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates). Consider using low-adhesion plastics or pre-rinsing tips with the solvent.

Analytical Issues (HPLC/LC-MS)

Q: I am seeing unexpected peaks or peak splitting in my HPLC chromatogram.

  • A1: Degradation Products: The additional peaks could be degradation products. This can occur if the sample was improperly stored or handled (e.g., exposed to light or high temperatures).

  • A2: Column Issues: Peak splitting can be caused by a contaminated or damaged column. Try flushing the column or using a new one.

  • A3: Mobile Phase Incompatibility: Ensure your compound is soluble in the mobile phase. If the sample is prepared in a strong solvent like DMSO, and the initial mobile phase is highly aqueous, the compound may precipitate on the column head, leading to poor peak shape. Whenever possible, dissolve the sample in the initial mobile phase.

References

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Validation & Comparative

A Researcher's Guide to Validating the Anticancer Activity of Novel 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Ursane-Type Triterpenoids

The quest for novel, efficacious, and safe anticancer agents is a cornerstone of modern oncological research. Natural products, with their inherent structural diversity and biological activity, represent a significant reservoir of potential therapeutic leads.[1][2] Among these, the ursane-type pentacyclic triterpenoids have emerged as a particularly promising class of compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[3][4] These molecules, exemplified by the well-studied ursolic acid, are known to modulate numerous signaling pathways involved in tumorigenesis, such as those regulating cell proliferation, apoptosis, and inflammation.[5][6]

This guide focuses on a specific, less-explored scaffold: 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid . While data on this particular parent compound is limited, its structural similarity to other bioactive ursane triterpenoids suggests a strong rationale for investigating the anticancer potential of its derivatives.[7][8] This document serves as a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on how to systematically validate the anticancer activity of novel derivatives of this parent compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for comparing the performance of these novel agents against established alternatives.

Comparative Landscape: Selecting Appropriate Benchmarks

To meaningfully assess the anticancer potential of novel this compound derivatives, it is imperative to compare their activity against relevant benchmark compounds. The choice of these comparators should be guided by both structural similarity and clinical relevance.

  • Parent Compound (Negative Control): The synthesized, unmodified this compound should be included to establish a baseline of activity.

  • Structural Analogs: Ursolic acid is an essential positive control due to its well-documented anticancer properties and shared ursane scaffold.[6] Asiatic acid, another related triterpenoid, can also serve as a valuable comparator.[9]

  • Standard Chemotherapeutic Agents: Including a clinically relevant chemotherapeutic agent, such as 5-Fluorouracil (5-FU) or Cisplatin , provides a direct comparison to the current standard of care for the selected cancer cell lines.[10]

Experimental Validation Workflow: A Step-by-Step Approach

The validation of a potential anticancer compound is a multi-step process that begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies. The following workflow provides a robust framework for this evaluation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis & Reporting A Compound Synthesis & Characterization B Selection of Cancer Cell Lines A->B Informed by literature C MTT/MTS Assay for Cell Viability B->C Parallel screening D Determination of IC50 Values C->D Dose-response curves E Apoptosis Assay (Annexin V/PI Staining) D->E At IC50 concentrations F Cell Cycle Analysis (Propidium Iodide Staining) D->F Time-course analysis G Western Blot for Key Signaling Proteins E->G F->G Investigate cell cycle regulators H Data Compilation & Statistical Analysis G->H I Generation of Comparison Tables & Figures H->I J Final Report & Publication I->J G cluster_0 Apoptotic Signaling A Ursane Derivative H Bcl-2 Family Proteins (Bax, Bak, Bcl-2) A->H Modulates B Mitochondrial Outer Membrane Permeabilization C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G H->B Regulates

Caption: The intrinsic apoptosis pathway often induced by ursane-type triterpenoids. [7]

Protocol: Cell Cycle Analysis

Flow cytometry with PI staining can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). [11]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution
Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.1 ± 3.220.5 ± 1.814.4 ± 1.3
Derivative 1 25.8 ± 2.115.3 ± 1.458.9 ± 4.5
Ursolic Acid 50.2 ± 3.822.1 ± 1.927.7 ± 2.3

The data for "Derivative 1" suggests a G2/M phase arrest, a common mechanism for anticancer drugs. [12]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the anticancer activity of novel this compound derivatives. By employing a logical progression of experiments, from broad cytotoxicity screening to mechanistic studies, researchers can robustly characterize the therapeutic potential of these compounds. The comparative data generated against structural analogs and standard chemotherapeutics is essential for identifying lead candidates with improved efficacy and selectivity.

Future research should focus on elucidating the specific molecular targets of the most promising derivatives through techniques such as Western blotting for key proteins in the apoptosis and cell cycle pathways (e.g., Bcl-2, Bax, caspases, cyclins, and CDKs). [10]Furthermore, in vivo studies using animal models are a critical next step to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these novel agents. The ursane scaffold holds significant promise, and rigorous, systematic investigation is key to unlocking its full therapeutic potential in the fight against cancer. [13]

References

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A Comparative Guide to the Structure-Activity Relationship of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid and its analogs. As researchers and drug development professionals, understanding how subtle molecular modifications influence biological activity is paramount. This document synthesizes findings from various studies on ursane-type triterpenoids to offer insights into the cytotoxic and anti-inflammatory potential of these compounds, providing a framework for future research and development. While specific experimental data on this compound is limited, we can infer its potential activities by comparing it with structurally similar and well-studied analogs.[1][2]

Introduction to this compound

This compound is a pentacyclic triterpenoid with an ursane skeleton.[2][3] This class of natural products is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][4] The specific functional groups of this compound—hydroxyl groups at C-3 and C-19, oxo groups at C-6 and C-23, and a carboxylic acid at C-28—are critical determinants of its potential bioactivity.[2]

Comparative Analysis of Cytotoxic Activity

The cytotoxic activity of ursane-type triterpenoids is significantly influenced by the presence and position of various functional groups.[5][6][7][8] Studies on a range of analogs have revealed key structural features that enhance their potential as anticancer agents.

Key Structural Features Influencing Cytotoxicity:
  • Hydroxyl Groups: The position and number of hydroxyl groups on the triterpene structure can affect both the potency and selectivity of cytotoxic activity.[9] For instance, corosolic acid, which possesses a hydroxyl group at C-2, has demonstrated potent cytotoxicity.[5][6][8]

  • Carboxylic Acid Moiety: A free carboxylic acid at C-28 is often essential for cytotoxic activity.[7][9] Esterification or glycosylation at this position generally leads to a decrease in activity.[7]

  • Oxo Groups: The presence of an oxo group, such as at C-1, has been shown to increase cytotoxic activity against various cancer cell lines.[5][6][7][8]

  • Glycosylation: The addition of sugar moieties, particularly at C-3, can have a variable effect. While some glycosylated triterpenes show potent cytotoxicity, others exhibit reduced activity.[5][6][7][8]

Comparative Data of Ursane-Type Triterpenoid Analogs
CompoundKey Structural FeaturesCytotoxic Activity (IC50)Cell Line(s)Reference
Ursolic Acid 3-OH, 28-COOHVaries by cell lineC6 glioma, A431[9]
Corosolic Acid 2-OH, 3-OH, 28-COOHPotentHepG2, AGS[5][6]
Asiatic Acid 2-OH, 3-OH, 23-OH, 28-COOHSignificantSkin tumor models[9]
α-Hederin 3-O-glycoside, 23-OH, 28-COOHPotentAGS[5][6]

Based on these comparisons, the presence of the C-28 carboxylic acid and multiple hydroxyl and oxo groups in this compound suggests it may possess cytotoxic properties. Further experimental validation is necessary to confirm this hypothesis.

Comparative Analysis of Anti-inflammatory Activity

Ursane-type triterpenoids are also recognized for their anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways.[10]

Key Structural Features Influencing Anti-inflammatory Activity:

The anti-inflammatory effects of these compounds are often linked to the inhibition of pathways such as NF-κB and the reduction of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[10][11][12] The specific arrangement of hydroxyl and other functional groups influences the potency of this inhibition. For example, corosolic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[13]

Experimental Protocols

To facilitate further research, detailed protocols for assessing the cytotoxic and anti-inflammatory activities of this compound analogs are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the percentage of NO production inhibition.[2]

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Cytotoxicity Ursane Skeleton Ursane Skeleton C3-OH C3-OH Ursane Skeleton->C3-OH Hydroxylation C28-COOH C28-COOH Ursane Skeleton->C28-COOH Carboxylation Other Substitutions Other Substitutions Ursane Skeleton->Other Substitutions e.g., Oxo, Glycosylation Cytotoxic Activity Cytotoxic Activity C3-OH->Cytotoxic Activity Modulates C28-COOH->Cytotoxic Activity Essential for Other Substitutions->Cytotoxic Activity Enhances/Modulates

Caption: Key structural features influencing the cytotoxic activity of ursane-type triterpenoids.

Experimental_Workflow_Anti_Inflammatory cluster_0 In Vitro Assay Seed Macrophages Seed Macrophages Pre-treat with Compound Pre-treat with Compound Seed Macrophages->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Measure NO Production Measure NO Production Stimulate with LPS->Measure NO Production Data Analysis Data Analysis Measure NO Production->Data Analysis

Caption: General experimental workflow for assessing in vitro anti-inflammatory activity.

Conclusion

The structure-activity relationship of this compound analogs reveals that specific functional groups and their placement on the ursane skeleton are crucial for their cytotoxic and anti-inflammatory activities. While direct experimental data for the title compound is sparse, a comparative analysis with well-characterized analogs like ursolic acid and corosolic acid provides a strong foundation for predicting its biological potential. The provided experimental protocols offer a standardized approach for the systematic evaluation of this and other novel triterpenoids, paving the way for the discovery of new therapeutic agents.

References

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A Comparative Guide to PTP1B Inhibitors: Evaluating Ursane Triterpenoids Against Other Prominent Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical target for metabolic and oncological diseases.[1][2] As a key negative regulator of insulin and leptin signaling pathways, its inhibition is a promising strategy to combat type 2 diabetes, obesity, and certain cancers.[1][3][4] This guide provides a comparative analysis of a specific class of natural product inhibitors, the ursane-type triterpenoids, against other well-characterized PTP1B inhibitors that have progressed to various stages of research and clinical evaluation.

A note on the focal compound: While this guide was initiated to evaluate 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, a comprehensive literature search did not yield specific data on its PTP1B inhibitory activity. Therefore, to provide a meaningful comparison within its chemical class, we will focus on Ursolic Acid , a structurally related and well-documented ursane-type triterpenoid PTP1B inhibitor, as a representative example.

The Central Role of PTP1B in Cellular Signaling

PTP1B functions by dephosphorylating tyrosine residues on key signaling proteins.[1] In the context of insulin signaling, PTP1B acts on the activated insulin receptor (IR) and its substrates (IRS), effectively dampening the downstream signals that lead to glucose uptake and utilization.[5] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[1][6] Consequently, inhibiting PTP1B is expected to prolong the phosphorylated, active state of these signaling molecules, thereby enhancing insulin sensitivity.[1]

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS PTP1B PTP1B IR->PTP1B dephosphorylates Insulin Insulin Insulin->IR binds PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates IRS->PTP1B dephosphorylates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K_Akt->GLUT4

Caption: Role of PTP1B in the Insulin Signaling Pathway.

Comparative Analysis of PTP1B Inhibitors

The development of PTP1B inhibitors has been challenging, primarily due to the highly conserved and charged nature of the active site, which makes achieving selectivity over other protein tyrosine phosphatases (PTPs), such as the closely related T-cell PTP (TCPTP), difficult.[3][7][8] Lack of selectivity can lead to undesirable side effects.[3] To overcome this, researchers have explored various chemical scaffolds and inhibitory mechanisms, from natural products to synthetic molecules that have entered clinical trials.

Inhibitor ClassRepresentative CompoundMechanism of ActionPotency (IC50/Ki)Selectivity over TCPTPClinical Stage
Ursane Triterpenoid Ursolic AcidCompetitive[9]IC50: 3.8 µM[9]Ki: 2.0 µM[9][10]Data not specifiedPreclinical
Aminosterol Trodusquemine (MSI-1436)Non-competitive, Allosteric[11][12]IC50: ~1 µM[11][13]~200-fold[11][13]Phase II Trials (Discontinued for some indications)[7][8]
pTyr Mimetic ErtiprotafibInduces Aggregation[8]IC50: >20 µM[8]Not specified, but has other targets (IKK-beta)[14]Phase II Trials (Discontinued)[5][8]
Dithiazolyl JTT-551Mixed-type[15][16]Ki: 0.22 µM[15][16][17]~42-fold[15][17]Preclinical/Clinical Trials[5][18]
Ursane-Type Triterpenoids (e.g., Ursolic Acid)

Ursolic acid is a pentacyclic triterpenoid found in numerous plants.[19] Studies have identified it as a direct inhibitor of PTP1B.[9][19]

  • Mechanism and Potency: Kinetic analyses have shown that ursolic acid acts as a competitive inhibitor of PTP1B, with a Ki value of 2.0 µM.[9][10] This suggests it directly competes with the substrate for binding at the enzyme's active site. Other related ursane triterpenes, such as corosolic acid, have also demonstrated PTP1B inhibition, albeit through a mixed-type mechanism.[9] The inhibitory activity of this class of compounds appears to be sensitive to the number and position of hydroxyl groups on the triterpene scaffold.[9][10]

  • Advantages and Limitations: As natural products, ursane triterpenoids offer diverse chemical scaffolds for further drug development. However, achieving high potency and, crucially, high selectivity remains a significant challenge for active-site-directed inhibitors. The bioavailability and pharmacokinetic properties of these compounds also require extensive optimization for therapeutic use.

Trodusquemine (MSI-1436)

Trodusquemine is a naturally occurring aminosterol that was initially isolated from the dogfish shark.[20] It represents a significant advancement in PTP1B inhibitor design.

  • Mechanism and Selectivity: Unlike ursolic acid, Trodusquemine is a non-competitive, allosteric inhibitor.[11][12] It binds to a site distinct from the catalytic pocket, a mechanism that confers a high degree of selectivity.[3][7] It exhibits an approximately 200-fold preference for PTP1B over the highly homologous TCPTP.[11][13] This allosteric inhibition is a key reason for its favorable selectivity profile, as allosteric sites are generally less conserved than active sites across protein families.[3]

  • In Vivo Efficacy: Trodusquemine has demonstrated significant efficacy in preclinical models, where it suppressed appetite, caused fat-specific weight loss, and improved insulin and leptin sensitivity in diet-induced obese mice.[21][22] It has been evaluated in clinical trials for diabetes, obesity, and even metastatic breast cancer.[7]

Ertiprotafib

Ertiprotafib was one of the first PTP1B inhibitors to enter clinical trials for type 2 diabetes.[5][8][14] Its development was ultimately discontinued due to unsatisfactory efficacy and adverse effects.[8]

  • Unconventional Mechanism: Initially thought to be a conventional active-site inhibitor, subsequent detailed mechanistic studies revealed a surprising mode of action.[8] Ertiprotafib was found to bind non-specifically to the catalytic domain of PTP1B, inducing protein aggregation.[8] This aggregation-based inhibition, rather than specific active-site or allosteric blockade, likely contributed to its clinical trial failures. It was also found to be a potent inhibitor of IkappaB kinase beta (IKK-beta), highlighting potential off-target effects.[14]

  • Lessons Learned: The case of Ertiprotafib serves as a crucial lesson in inhibitor development, emphasizing the need for thorough mechanistic validation beyond simple enzyme activity screening.[8]

JTT-551

JTT-551 is a cell-permeable, orally available dithiazolylmethylglycinate compound developed as a selective PTP1B inhibitor.[23]

  • Mechanism and Selectivity: JTT-551 is a reversible, mixed-type inhibitor of PTP1B with a Ki of 0.22 µM.[15][16][23] It demonstrates good selectivity, being approximately 42-fold more potent against PTP1B than TCPTP (Ki = 9.3 µM) and showing very low affinity for other phosphatases like CD45 and LAR (Ki > 30 µM).[15][17][23]

  • In Vitro and In Vivo Efficacy: In cellular assays, JTT-551 enhanced insulin-stimulated glucose uptake in L6 rat skeletal muscle cells.[15][23] In vivo studies using diabetic mouse models (ob/ob and db/db mice) showed that oral administration of JTT-551 reduced blood glucose levels and enhanced insulin receptor phosphorylation in the liver without causing weight gain.[15][16][17][23]

Experimental Protocol: In Vitro PTP1B Enzymatic Assay

The foundational step in identifying and characterizing PTP1B inhibitors is a robust in vitro enzymatic assay. The choice of methodology is critical for generating reliable and reproducible data. A common and straightforward method utilizes a colorimetric substrate, p-nitrophenyl phosphate (pNPP).

Principle: PTP1B catalyzes the hydrolysis of pNPP, producing p-nitrophenol (pNP), which has a distinct yellow color and can be quantified by measuring absorbance at 405-410 nm.[6][24] An inhibitor will reduce the rate of pNP formation.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition & Analysis A Prepare Assay Buffer (e.g., 50mM HEPES, pH 7.2, 100mM NaCl, 1mM DTT) E Add Assay Buffer, Inhibitor dilutions, and PTP1B Enzyme A->E B Prepare Inhibitor Stock (e.g., in DMSO) & Serially Dilute B->E C Prepare pNPP Substrate Stock (e.g., 100mM in buffer) G Initiate reaction by adding pNPP Substrate C->G D Prepare PTP1B Enzyme (Recombinant Human PTP1B) D->E F Pre-incubate at 37°C (e.g., 10-15 minutes) E->F F->G H Incubate at 37°C (e.g., 15-30 minutes) G->H I Stop reaction (e.g., with 1M NaOH) H->I J Read Absorbance at 405 nm on a plate reader I->J K Calculate % Inhibition vs. No-Inhibitor Control J->K L Plot Dose-Response Curve & Determine IC50 K->L

Caption: Workflow for an In Vitro PTP1B Inhibition Assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5. The inclusion of a reducing agent like DTT (1 mM) is crucial to maintain the catalytic cysteine of PTP1B in its active, reduced state.

    • Enzyme Solution: Dilute recombinant human PTP1B enzyme to the desired working concentration (e.g., 0.05-0.1 µg/mL) in cold assay buffer immediately before use. Keep on ice.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in assay buffer. The final concentration in the assay should be close to the Km value for pNPP to ensure assay sensitivity.

    • Inhibitor Solutions: Dissolve the test compounds (e.g., Ursolic Acid) in DMSO to create a high-concentration stock. Perform serial dilutions in assay buffer to generate a range of concentrations for IC50 determination. Include a DMSO-only control.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the appropriate inhibitor dilution or control solution.

    • Add 25 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH). This also enhances the color of the pNP product.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Self-Validation and Trustworthiness: This protocol includes essential controls for self-validation. A "no enzyme" control confirms that the substrate does not spontaneously hydrolyze, while a "no inhibitor" (DMSO only) control establishes the 100% activity baseline. To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the inhibitor and the substrate (pNPP), followed by analysis using Lineweaver-Burk plots.[25]

Conclusion

The quest for effective and selective PTP1B inhibitors has led to the exploration of diverse chemical entities. Ursane-type triterpenoids like ursolic acid represent a promising class of natural product-based inhibitors that target the enzyme's active site.[9] However, they face the inherent challenge of achieving high selectivity. In contrast, allosteric inhibitors like Trodusquemine (MSI-1436) have demonstrated a more successful path to clinical evaluation, largely due to their superior selectivity profile derived from targeting a less-conserved binding site.[7][11][12] The development of mixed-type inhibitors such as JTT-551 also shows promise, offering high potency and good selectivity.[15] The story of Ertiprotafib underscores the critical importance of in-depth mechanistic studies to avoid pursuing compounds with non-ideal modes of action like induced aggregation.[8][26] For researchers in the field, the path forward likely involves leveraging structural insights to design inhibitors that exploit unique features of the PTP1B enzyme, either at allosteric sites or by binding to both the active site and secondary, less-conserved pockets to enhance selectivity.[27][28]

References

  • What PTP1B inhibitors are in clinical trials currently?
  • Kumar, G. S., Page, R., & Peti, W. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PLoS One, 15(10), e0240044.
  • MSI-1436 (Trodusquemine) | PTP1B Inhibitor. MedchemExpress.com.
  • PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). (2007). Bioorganic & Medicinal Chemistry Letters, 17(10), 2728-30.
  • JTT 551 | Phosph
  • Na, M., et al. (2009).
  • What are PTP1B inhibitors and how do they work?
  • Ertiprotafib is a non-competitive inhibitor of PTP1B.
  • Zhou, D., et al. (2017). Protein tyrosine phosphatase 1B inhibitory activities of ursane-type triterpenes from Chinese raspberry, fruits of Rubus chingii. Journal of Agricultural and Food Chemistry, 65(38), 8379-8386.
  • PTP1B Inhibitor II, JTT-551 - Calbiochem. Merck Millipore.
  • MSI-1436 was a non-competitive inhibitor of PTP1B.
  • Kumar, G. S., Page, R., & Peti, W. (2020). The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib. PLoS One, 15(10), e0240044.
  • Fukuda, S., et al. (2010). Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551. Diabetes, Obesity and Metabolism, 12(4), 299-306.
  • Kumar, G. S., Page, R., & Peti, W. (2020).
  • Lantz, K. A., et al. (2010). Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice. Obesity (Silver Spring), 18(8), 1516-1523.
  • MSI-1436 lactate (Trodusquemine lactate) | PTP1B Inhibitor. MedchemExpress.com.
  • Fukuda, S., et al. (2010). Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551. Diabetes, Obesity and Metabolism, 12(4), 299-306.
  • Li, M., et al. (2024). Triterpenoids from the Leaves of Diospyros digyna and Their PTP1B Inhibitory Activity. Molecules, 29(1), 123.
  • Marycz, K., et al. (2022). The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses. Frontiers in Veterinary Science, 9, 966952.
  • PTP1B Inhibitor II, JTT-551. Sigma-Aldrich.
  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). International Journal of Molecular Sciences, 23(13), 7033.
  • Bhuia, M. S., et al. (2025). Diterpenes as PTP1B Inhibitors for the Treatment of Diabetes Mellitus 2 and Obesity: An in-depth Literature Review and Computational Study. Journal of Medicinal Chemistry and Therapeutics.
  • The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. (2014).
  • Summary of PTP1B inhibitors (undergone/undergoing clinical trials).
  • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. (2024). International Journal of Molecular Sciences, 25(13), 7033.
  • Diterpenes as PTP1B Inhibitors for the Treatment of Diabetes Mellitus 2 and Obesity: An in-depth Literature Review and Computational Study. (2025). Journal of Medicinal Chemistry and Therapeutics.
  • Inhibition of protein tyrosine phosphatase 1B by diterpenoids isolated from Acanthopanax koreanum.
  • Qin, Z., et al. (2015). Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound.
  • Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. (2014). Acta Pharmaceutica Sinica B, 4(3), 159-173.
  • Protein Tyrosine Phosphatase 1B Inhibitory Activity of 24-norursane Triterpenes Isolated From Weigela Subsessilis. (2007). Biological & Pharmaceutical Bulletin, 30(8), 1558-1561.
  • In vitro enzymatic assays of protein tyrosine phosphatase 1B. (2001). Current Protocols in Pharmacology, Chapter 2, Unit 2.8.
  • Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein. (2012). Chemical Research in Toxicology, 25(2), 467-475.
  • Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation. (2021). Computational Biology and Chemistry, 95, 107593.
  • Jin, T., et al. (2016).
  • Protein tyrosine phosphatase: Enzymatic assays.
  • Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. (2025). Journal of Microbiology and Biotechnology.
  • PTP1B (Catalytic Domain) Colorimetric Assay Kit. BPS Bioscience.
  • PTP1B Assay Kit, Colorimetric. Sigma-Aldrich.
  • Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B). (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2358-2363.

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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Development

In the realm of therapeutic development, the specificity of a candidate molecule for its intended biological target is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and are a leading cause of costly failures in later stages of drug development.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid , a pentacyclic triterpenoid of the ursane type.[3][4]

This compound belongs to a class of natural products known for a wide spectrum of bioactivities, including anti-inflammatory and anti-cancer effects, often attributed to their modulation of complex signaling pathways like NF-κB.[5][6][7][8] Given the structural similarity among ursane-type triterpenoids, a rigorous evaluation of cross-reactivity is not merely a regulatory requirement but a foundational step in understanding the molecule's true therapeutic potential and safety profile.

This document is intended for researchers, scientists, and drug development professionals. It will detail the necessary experimental designs, provide step-by-step protocols for key assays, and present a logical framework for data interpretation, grounded in established scientific principles.

Compound Profile: this compound

  • Structure: A C30 pentacyclic triterpenoid with an ursane skeleton. Key functional groups include hydroxyls at C3 and C19, oxo groups at C6 and C23, and a carboxyl group at C28. These features are critical determinants of its binding affinity and specificity.

  • Known Occurrences: It has been identified in plant species such as Uncaria tomentosa and Aria edulis.[3]

  • Predicted Biological Role: Like many triterpenoids, it is hypothesized to interact with proteins in inflammatory and cell survival pathways.[8][9] The NF-κB signaling cascade, a central regulator of inflammation, is a probable target for this class of molecules.[5][6]

The Rationale for Cross-Reactivity Studies

The central challenge arises from the structural homology shared among naturally occurring triterpenoids. An antibody or a protein target that binds to our compound of interest may also recognize other structurally related molecules, leading to a potential overestimation of concentration in immunoassays or unforeseen biological effects in vivo. Therefore, we must experimentally validate the specificity of our analytical methods and the selectivity of the compound's biological interactions.

Comparative Analysis: Structurally Related Triterpenoids

To conduct a meaningful cross-reactivity study, a panel of structurally similar compounds must be selected. The degree of cross-reactivity will be directly related to how closely the structure of the analogue mimics the parent compound.

Compound Name Key Structural Differences from Parent Compound Rationale for Inclusion
Asiatic Acid Lacks the C6 and C23 oxo groups; different hydroxylation pattern.A well-characterized ursane-type triterpenoid with known anti-inflammatory properties.[10][11]
Corosolic Acid Lacks the C6 and C23 oxo groups and the C19 hydroxyl group.Shares the core ursane skeleton but with fewer functional groups.[12]
Ursolic Acid Lacks the C6, C19, and C23 functional groups.A common and widely studied ursane triterpenoid, representing a foundational comparator.[12][13]
Madecassic Acid Features a different hydroxylation pattern compared to the parent compound.Another Centella asiatica-derived triterpenoid with significant biological activity.[14]
β-Boswellic Acid Different carboxyl group position and hydroxylation.Represents a variation in the core structure that can inform on the importance of functional group placement.[12]

Experimental Design & Methodologies

A multi-pronged approach using orthogonal methods is essential for a robust assessment of cross-reactivity. We will focus on two gold-standard techniques: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for immunoassay specificity and Surface Plasmon Resonance (SPR) for real-time binding kinetics.

Method 1: Competitive ELISA for Immunoassay Specificity

The competitive ELISA is the cornerstone for determining the specificity of an antibody developed against a small molecule (hapten) like our target compound. The principle relies on the competition between the free compound in a sample (or a standard) and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites.

Experimental Workflow: Competitive ELISA

The following diagram outlines the critical steps in the competitive ELISA protocol.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection p1 1. Antigen Coating: Plate is coated with Compound-BSA conjugate. p2 2. Washing: Remove unbound conjugate. p1->p2 p3 3. Blocking: Add blocking buffer (e.g., BSA) to prevent non-specific binding. p2->p3 a1 4. Competition: Add mixture of primary antibody and sample/standard. p3->a1 a2 5. Incubation: Free compound in sample competes with coated compound for antibody binding. a1->a2 a3 6. Washing: Remove unbound antibody and sample. a2->a3 d1 7. Add Enzyme-Conjugated Secondary Antibody. a3->d1 d2 8. Washing: Remove unbound secondary antibody. d1->d2 d3 9. Add Substrate (e.g., TMB): Color develops in inverse proportion to compound concentration. d2->d3 d4 10. Stop Reaction & Read Plate: Measure absorbance at 450 nm. d3->d4

Caption: Competitive ELISA workflow for small molecule quantification.

Detailed Protocol: Competitive ELISA [15][16][17][18]

Self-Validation System: This protocol incorporates essential controls for validation:

  • Zero Standard (B₀): Maximum signal, representing no competition.

  • Non-Specific Binding (NSB) Well: No primary antibody, to determine background signal.

  • Positive Control: A known concentration of the target compound.

  • Negative Control: A blank sample.

Step-by-Step Procedure:

  • Antigen Preparation & Coating:

    • Synthesize a conjugate of this compound with a carrier protein like Bovine Serum Albumin (BSA). This is necessary as small molecules (haptens) do not efficiently adsorb to ELISA plates on their own.

    • Dilute the conjugate to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of the standard compound and the potential cross-reactants.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/sample dilution with 50 µL of the primary antibody (at its optimal dilution) for 1 hour at room temperature.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 4 times.

    • Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2M H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Calculate the percentage of binding for each concentration relative to the maximum binding (B₀).

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of binding) for the parent compound and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Parent Compound / IC₅₀ of Test Compound) x 100

Method 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technology that provides real-time data on molecular interactions.[19][20][21] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the precise determination of binding affinity (Kᴅ), as well as association (ka) and dissociation (kd) rates.[22][23]

Conceptual Workflow: SPR Analysis
  • Ligand Immobilization: The target protein (e.g., a receptor or an antibody) is immobilized onto the SPR sensor chip surface.

  • Analyte Injection: A solution containing the small molecule (the analyte, in this case, our triterpenoid or a potential cross-reactant) is flowed over the chip surface.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time.

  • Dissociation Phase: The analyte solution is replaced with a buffer, and the dissociation of the complex is monitored.

  • Regeneration: A specific solution is used to remove the bound analyte, preparing the surface for the next cycle.

This method provides an orthogonal validation of the ELISA results and offers deeper insight into the binding kinetics, which is crucial for understanding the mechanism of action.

Data Interpretation & Hypothetical Results

The following table presents a hypothetical data set that could be generated from the experiments described above. This illustrates how to present the comparative data clearly.

Compound Hypothetical IC₅₀ (nM) from ELISA Calculated % Cross-Reactivity Hypothetical Affinity (Kᴅ) from SPR (nM)
This compound 50100% 45
Asiatic Acid1,2504.0%1,500
Corosolic Acid5,0001.0%6,200
Ursolic Acid> 20,000< 0.25%> 25,000
Madecassic Acid9805.1%1,100
β-Boswellic Acid15,0000.33%18,000

Interpretation:

  • In this hypothetical scenario, the antibody/target shows high specificity for the parent compound.

  • Madecassic acid and Asiatic acid show minor cross-reactivity, likely due to sharing a more similar hydroxylation pattern compared to the other compounds.

  • Ursolic acid, lacking several key functional groups, shows negligible cross-reactivity, highlighting the importance of these groups for recognition.

  • The SPR data corroborates the ELISA findings, with the affinity constant (Kᴅ) correlating inversely with the IC₅₀ values.

Biological Context: Potential Mechanism of Action

Many ursane-type triterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6][7] This pathway is a critical regulator of genes involved in inflammation and cell survival. Cross-reactivity at this level could mean that structurally similar compounds might produce similar, or confounding, biological effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Transcription Nucleus->Genes Activates Compound Triterpenoid (Hypothesized Target) Compound->IKK Inhibits

Sources

A Researcher's Guide to Navigating the Challenges of Reproducibility in Experiments with 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of novel therapeutic agents from natural sources is both promising and fraught with challenges. One such compound of interest is 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid , a pentacyclic triterpenoid found in plants such as Uncaria tomentosa and Aria edulis.[1] While its structural complexity suggests a potential for diverse biological activities, a significant hurdle to its development is the scarcity of publicly available, reproducible experimental data.

This guide provides a comprehensive comparison of this compound with its better-studied structural analogs: ursolic acid , corosolic acid , and asiatic acid . By examining the established bioactivities and experimental protocols of these related compounds, we aim to provide a framework for designing robust and reproducible experiments for our target molecule, while candidly addressing the current knowledge gaps.

The Critical Importance of Reproducibility in Natural Product Research

The "reproducibility crisis" is a well-documented phenomenon in scientific research, and the field of natural products is not immune.[2][3][4] The inherent variability of natural compounds, stemming from factors such as the source organism's genetics, environmental conditions, and extraction and purification methods, can significantly impact experimental outcomes. To ensure the validity and reliability of research findings, a meticulous approach to experimental design and execution is paramount.

Key factors that can influence the reproducibility of experiments involving triterpenoids include:

  • Compound Purity and Characterization: The presence of even minor impurities can drastically alter biological activity. It is crucial to use highly purified compounds (ideally >95%) and to thoroughly characterize them using techniques like NMR and mass spectrometry.

  • Standardized Protocols: Variations in cell culture conditions, reagent concentrations, incubation times, and analytical methods can lead to disparate results. The use of detailed, standardized protocols is essential.

  • Cell Line Authentication: The genetic drift and misidentification of cell lines are common sources of irreproducibility. Regular authentication of cell lines is a critical quality control measure.

  • Appropriate Controls: The inclusion of positive and negative controls in every experiment is fundamental for validating the assay and ensuring that the observed effects are specific to the test compound.

  • Transparent Reporting: Detailed documentation of all experimental procedures, including the source and purity of the compound, cell line authentication, and statistical methods, is necessary for others to replicate the findings.

Comparative Analysis of this compound and Its Analogs

While specific experimental data for this compound is limited, we can infer its potential biological activities by examining its structurally related counterparts. The following sections provide a comparative overview of their known bioactivities and the experimental protocols used to assess them.

Physicochemical Properties
PropertyThis compoundUrsolic AcidCorosolic AcidAsiatic Acid
Molecular Formula C₃₀H₄₄O₆C₃₀H₄₈O₃C₃₀H₄₈O₄C₃₀H₄₈O₅
Molecular Weight 500.7 g/mol [1]456.7 g/mol 472.7 g/mol 488.7 g/mol
Structure Ursane-type triterpenoid with hydroxyl groups at C3 and C19, and oxo groups at C6 and C23.[1]Ursane-type triterpenoid with a hydroxyl group at C3.Ursane-type triterpenoid with hydroxyl groups at C2 and C3.Ursane-type triterpenoid with hydroxyl groups at C2, C3, and C23.

Potential Biological Activities and Experimental Protocols

Based on the activities of its analogs, this compound is hypothesized to possess anticancer, anti-inflammatory, and anti-diabetic properties. The following are established experimental protocols for evaluating these activities, which can be adapted for the target compound.

Anticancer Activity

Ursolic acid and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. While one study indicated that a structurally similar compound, 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid, did not show significant activity against HepG2 and MCF-7 cells, the specific substitution pattern of our target molecule may confer different properties.

Comparative Cytotoxicity Data (IC₅₀ values in µM)

Cancer Cell LineUrsolic AcidAsiatic AcidCorosolic Acid
MCF-7 (Breast) 9.02 - 29.2~50-
MDA-MB-231 (Breast) 7.96 - 24.0--
A549 (Lung) ~12--
HepG2 (Liver) --10.5 ± 1.3
PC-3 (Prostate) ---
HCT116 (Colon) -27.8 ± 1-

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • This compound (and comparator compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow for In Vitro Cytotoxicity and Apoptosis Evaluation

G cluster_workflow In Vitro Evaluation Workflow start Cancer Cell Culture treatment Treat with Triterpenoid (e.g., this compound) start->treatment mtt MTT Assay for Cell Viability (IC50) treatment->mtt apoptosis Apoptosis Assays treatment->apoptosis data Data Analysis and Comparison mtt->data western Western Blot for Apoptotic Proteins (Caspases, Bcl-2 family) apoptosis->western flow Flow Cytometry (Annexin V/PI staining) apoptosis->flow western->data flow->data

Caption: General workflow for in vitro evaluation of anticancer activity.

Anti-inflammatory Activity

Many triterpenoids exhibit anti-inflammatory properties by modulating key inflammatory pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_pathway Proposed Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->Inflammation induces Triterpenoid 3,19-Dihydroxy-6,23-dioxo -12-ursen-28-oic acid Triterpenoid->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Anti-diabetic Activity

A structural analog, 3β,6β,19α-trihydroxyurs-12-en-28-oic acid, has been identified as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, suggesting potential anti-diabetic activity. Corosolic acid is also well-known for its anti-diabetic effects.

Experimental Protocol: PTP1B Inhibition Assay

This is an in vitro enzyme inhibition assay to determine the inhibitory activity of a compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer

  • This compound

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, PTP1B enzyme, and various concentrations of the test compound.

  • Incubation: Incubate the mixture for a specific time at a controlled temperature.

  • Substrate Addition: Initiate the reaction by adding the pNPP substrate.

  • Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of PTP1B inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

While this compound remains a molecule with underexplored therapeutic potential, the established bioactivities of its structural analogs provide a strong rationale for its further investigation. This guide offers a starting point for researchers by providing robust, reproducible experimental protocols for assessing its potential anticancer, anti-inflammatory, and anti-diabetic properties.

It is imperative that future research on this compound adheres to the principles of scientific rigor and transparency. The publication of detailed experimental methodologies and the open sharing of data will be crucial for building a reliable body of evidence and accelerating the translation of this promising natural product from the laboratory to the clinic. The scientific community is encouraged to undertake comprehensive studies to elucidate the specific biological activities and mechanisms of action of this compound, thereby contributing to the development of novel and effective therapies.

References

  • Begley, C. G., & Ellis, L. M. (2012). Drug development: Raise standards for preclinical cancer research.
  • Collins, F. S., & Tabak, L. A. (2014). NIH plans to enhance reproducibility.
  • Prinz, F., Schlange, T., & Asadullah, K. (2011). Believe it or not: how much can we rely on published data on potential drug targets? Nature Reviews Drug Discovery, 10(9), 712–712.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15460490, this compound. Retrieved January 16, 2026 from [Link].

  • Miura, T., Itoh, Y., Iwamoto, N., Kato, M., & Ishida, T. (2001). Antidiabetic activity of corosolic acid in KK-Ay diabetic mice. Biological and Pharmaceutical Bulletin, 24(6), 720-722.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. As a complex triterpenoid, this compound requires careful handling not only during its application in research and development but also through to its final disposition. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.

Core Principle: Hazard Assessment and Waste Classification

For many novel or specialized research chemicals like this compound, comprehensive toxicological and ecotoxicological data may not be publicly available. The Safety Data Sheet (SDS) for the broader "Saponins" class often states that toxicological properties have not been fully investigated.[1][2] In such cases, the precautionary principle must be applied.

The U.S. Environmental Protection Agency (EPA) mandates that the chemical waste generator is responsible for determining if a discarded chemical is classified as hazardous waste.[1][2][3] Given the lack of specific safety data, This compound and all associated contaminated materials must be managed as hazardous waste. This approach ensures the highest level of safety and compliance.

Physicochemical Properties Summary

A clear understanding of a compound's properties is foundational to its safe handling. The table below summarizes the known physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₃₀H₄₄O₆[4][5]
Molecular Weight 500.7 g/mol [4][5]
Appearance Solid (Assumed)N/A
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[6][7]
XLogP3 3.5 - 4.27[4][5]

Prohibited Disposal Methods: A Critical Safety Directive

To prevent environmental contamination and potential infrastructure damage, certain disposal methods are strictly forbidden.

  • Sewer/Drain Disposal: Absolutely Prohibited. The molecular complexity and non-negligible lipophilicity (indicated by the XLogP3 value) suggest that this compound is not readily biodegradable by conventional wastewater treatment processes.[8] Disposing organic compounds down the drain is a violation of regulations and can lead to the contamination of waterways.[9][10]

  • Standard Trash Disposal: Absolutely Prohibited. Discarding chemical waste in the regular trash can introduce uncharacterized substances into municipal landfills, potentially leading to leachate contamination of soil and groundwater. All contaminated lab materials (e.g., gloves, weigh paper, pipette tips) must also be treated as hazardous waste.

Standard Operating Procedure (SOP) for Compliant Disposal

This section provides a step-by-step methodology for the collection and disposal of this compound waste. The causality behind these steps is rooted in federal and local regulations designed to ensure safety and environmental protection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing:

  • Standard laboratory coat

  • Chemical splash goggles

  • Chemically resistant gloves (e.g., nitrile)

Step 2: Segregate Waste at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect pure, unused this compound and any contaminated disposable labware (e.g., weighing boats, contaminated wipes, gloves) in a designated hazardous solid waste container.

  • Liquid Waste: Solutions of the compound (e.g., in DMSO, methanol, or ethanol) must be collected in a separate, compatible hazardous liquid waste container.[3] Do not mix this waste stream with incompatible wastes like acids or oxidizers.[8]

Step 3: Utilize Correct Waste Containers and Labeling

Container integrity and accurate labeling are mandated by law.

  • Container Selection: Use a container made of a material that does not react with the waste. For liquid waste, ensure the container has a secure, leak-proof screw cap.[8] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[3]

  • Labeling: Immediately label the waste container. The label must, at a minimum, include the words "Hazardous Waste" and the full, unambiguous chemical name: "this compound." [11] Also, list any solvents present in liquid waste.

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated SAA pending pickup.

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[8][11]

  • Storage Conditions: Keep waste containers securely capped at all times, except when adding waste.[8] Store in a well-ventilated area, away from ignition sources, and ensure incompatible waste types are physically separated.[8]

Step 5: Arrange for Final Disposal via Authorized Personnel

The final disposition of hazardous waste must be handled by trained professionals.

  • Contact EH&S: Follow your institution's specific procedures to request a waste pickup from your Environmental Health & Safety (EH&S) department or equivalent authority.

  • Licensed Contractor: Your institution will have a contract with a licensed chemical waste disposal vendor.[3] This vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable final disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction.[11]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper management of waste generated from this compound.

G cluster_0 cluster_1 Solid Waste Stream cluster_2 Liquid Waste Stream start Waste Generated (Solid or Liquid) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess solid_container Collect in Lined Solid Waste Bin assess->solid_container Solid or Contaminated Labware liquid_container Collect in Compatible Liquid Waste Container assess->liquid_container Solution (e.g., in DMSO) prohibited PROHIBITED DISPOSAL assess->prohibited solid_label Label as Hazardous Waste: 'this compound' solid_container->solid_label store Step 3: Store Securely in Satellite Accumulation Area (SAA) solid_label->store liquid_label Label as Hazardous Waste: List Compound & All Solvents liquid_container->liquid_label liquid_label->store contact Step 4: Contact EH&S for Pickup Request store->contact drain Drain / Sewer prohibited->drain trash Regular Trash prohibited->trash

Caption: Decision workflow for the proper disposal of this compound.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2018). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2024). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]

  • This compound | CAS 261768-88-1. ScreenLib. Available at: [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Available at: [Link]

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A Senior Application Scientist's Guide to Handling 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide provides essential safety and handling protocols for 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid (CAS No. 261768-88-1).[1][2] As a derivative of Ursolic Acid, this pentacyclic triterpenoid belongs to a class of compounds known for a wide range of pharmacological activities, including cytotoxic and anti-tumor properties.[3][4][5][6] Given that the specific toxicological properties of this particular derivative are not extensively documented, we must proceed with a high degree of caution, treating it as a potent compound.

The primary risks associated with this and similar compounds, particularly in powdered form, are inhalation of airborne particles and inadvertent ingestion or skin contact.[7][8][9] This guide is structured to provide a comprehensive operational framework, moving from hazard assessment to procedural specifics and waste disposal, ensuring your work is conducted under the highest safety standards.

Hazard Assessment & The Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, a foundational understanding of risk mitigation is paramount. The "Hierarchy of Controls" is a systematic approach to minimizing or eliminating exposure to hazards. PPE, while essential, is the last line of defense.

  • Elimination/Substitution: In a research context, this is often not feasible. However, always consider if a less hazardous analogue could achieve the same experimental goal.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For a potent powder like this, engineering controls are non-negotiable.

    • Primary Containment: All handling of the solid compound (weighing, aliquoting, preparing stock solutions) must be performed within a certified chemical fume hood or, preferably, a ventilated balance safety enclosure (VBSE) or glovebox.[10] These systems are specifically designed to control powders and prevent them from becoming airborne in the lab.[9]

    • Ventilation: Ensure general laboratory ventilation is functioning correctly to dilute any fugitive emissions.

  • Administrative Controls: These are the procedures and policies that dictate how work is done.

    • Restricted Access: Designate specific areas for handling the compound.

    • Training: All personnel must be trained on the specific hazards and the procedures outlined in this guide.[11][12][13]

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. The subsequent sections will detail the specific PPE required.

Hierarchy_of_Controls cluster_0 The Hierarchy of Controls for Potent Compounds Elimination Elimination (Remove the Hazard) Substitution Substitution (Replace with a Safer Alternative) Elimination->Substitution Engineering Engineering Controls (Isolate People from Hazard) e.g., Fume Hood, Glovebox Substitution->Engineering Administrative Administrative Controls (Change How People Work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (Protect the Worker with Gear) e.g., Gloves, Respirator Administrative->PPE label_least Least Effective label_most Most Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Required Personal Protective Equipment (PPE)

A risk assessment must be performed for each specific task to determine the appropriate level of PPE.[11][14] The following are the minimum requirements for handling this compound.

  • Body Protection: A buttoned, long-sleeved laboratory coat is mandatory. For tasks with a higher risk of splashes (e.g., large volume solution transfers), consider a chemically resistant apron over the lab coat.[12]

  • Eye and Face Protection: ANSI Z87-marked safety glasses with side shields are the minimum requirement for any work in the laboratory.[14] When handling the powder or concentrated solutions outside of a glovebox, chemical splash goggles should be worn. If there is a significant splash hazard, a face shield must be worn in addition to goggles.[14]

  • Hand Protection: Glove selection is critical and depends on the task and the solvents being used.[15][16][17] Since this compound is often dissolved in solvents like DMSO, methanol, or ethanol,[1][18] glove choice must be resistant to both the compound and the solvent.

    • For Handling Powder (Dry): Double-gloving is required. Use two pairs of nitrile gloves. This protects against contamination in case the outer glove is breached.

    • For Handling Solutions: The choice of glove depends on the solvent. Nitrile gloves are a good general-purpose choice for incidental contact with many solvents, oils, and some acids.[15][19] However, for extended contact or immersion, a more robust glove may be necessary. Always check the manufacturer's compatibility chart.[17]

Glove MaterialRecommended UseKey Considerations
Nitrile Excellent for handling powders (double-gloved) and for incidental contact (splashes) with many common solvents (alcohols, DMSO).Preferred over latex to avoid allergies. Visibly tears when punctured.[15]
Neoprene Good for work with acids, bases, alcohols, and hydraulic fluids.Offers good dexterity and tear resistance.[19]
Butyl Rubber Excellent resistance to highly corrosive acids, ketones, and esters.Recommended for extended contact with hazardous materials. May be less dexterous.[19]

Important Glove Usage Practices:

  • Inspect gloves for any rips or punctures before use.[16]

  • Remove and replace gloves immediately if a splash occurs.[15]

  • Never reuse disposable gloves.[15]

  • Remove gloves before touching common items like doorknobs, phones, or keyboards.

  • Respiratory Protection:

    • When handling the powder within a certified and properly functioning engineering control (fume hood, VBSE), respiratory protection is typically not required.

    • In the event of a spill outside of a containment device, or if engineering controls are not available or fail, respiratory protection is mandatory. A minimum of a NIOSH-approved N95 respirator should be used to protect against airborne particulates. If organic solvents are present in the spill, a respirator with organic vapor cartridges would be necessary. All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training, as per OSHA standards (29 CFR 1910.134).[20]

Operational and Disposal Plans

Adherence to strict, step-by-step procedures is essential for safety.

Step-by-Step Protocol: Weighing and Preparing a Stock Solution

This protocol must be performed inside a chemical fume hood or ventilated balance enclosure.

  • Preparation: Don all required PPE (lab coat, goggles, double nitrile gloves). Cover the work surface with a disposable, absorbent bench liner.[7]

  • Tare Balance: Place weigh paper on the analytical balance and tare it.

  • Weighing: Carefully transfer the desired amount of powdered this compound to the weigh paper using a clean spatula. Perform this action gently to minimize the creation of airborne dust.[7]

  • Transfer: Carefully transfer the weighed powder into an appropriately sized volumetric flask.

  • Solubilization: Using a small amount of the desired solvent (e.g., DMSO), rinse the weigh paper and spatula into the flask to ensure a complete and quantitative transfer. Add solvent to bring the compound into solution, cap, and swirl or vortex gently.[7] Finally, add solvent to the final volume mark.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, preparation date, and your initials.[7]

  • Immediate Cleanup: Dispose of the contaminated weigh paper and outer gloves in the designated solid hazardous waste container before leaving the containment area.

Workflow_Stock_Solution start Start: Prepare Workspace in Fume Hood don_ppe Don PPE: Lab Coat, Goggles, Double Nitrile Gloves start->don_ppe weigh Weigh Compound on Analytical Balance don_ppe->weigh transfer Transfer Powder to Volumetric Flask weigh->transfer solubilize Add Solvent, Rinse Weigh Paper, Dissolve Compound transfer->solubilize label_flask Label Solution Clearly solubilize->label_flask cleanup Dispose of Contaminated Disposables in Waste label_flask->cleanup end End: Store Solution Properly cleanup->end

Caption: Workflow for Preparing a Potent Compound Stock Solution.[7]

Spill and Emergency Procedures
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large, flammable, or produces significant aerosols, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill if you are not trained to do so. Contact your institution's Environmental Health & Safety (EHS) department.

  • Small Spill Cleanup (Powder):

    • Do NOT dry sweep.

    • Gently cover the spill with absorbent pads.

    • Carefully wet the pads with a suitable solvent (like water or ethanol, if compatible) to prevent dust generation.

    • Wipe the area from the outside in, placing all contaminated materials into a labeled hazardous waste bag.

  • Small Spill Cleanup (Liquid):

    • Use a chemical spill kit to absorb the liquid.

    • Wipe the area from the outside in, placing all materials into a hazardous waste bag.

  • Decontaminate: Wipe the spill area down with an appropriate decontaminating solution or solvent.[7]

  • Personal Contamination:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eyes: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

Waste Disposal

Due to its potential cytotoxic properties, all waste contaminated with this compound must be treated as hazardous chemical waste.[21][22][23]

  • Solid Waste: All contaminated disposable items (gloves, weigh paper, bench liners, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7] In many jurisdictions, waste contaminated with cytotoxic compounds is placed in specific color-coded containers (e.g., purple or yellow with a purple lid).[22][23]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[21]

  • Final Disposal: All cytotoxic waste must be disposed of through your institution's EHS department, typically via high-temperature incineration.[21][22]

By adhering to these rigorous safety protocols, you can confidently and safely advance your critical research while ensuring the protection of yourself, your colleagues, and the environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Glove Selection Guide. University of California, Berkeley | Office of Environment, Health & Safety. [Link]

  • Guidelines for the Selection of Chemical-Resistant Gloves. Princeton University | Environmental Health & Safety. [Link]

  • OSHA Glove Selection Chart. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington | Environmental Health & Safety. [Link]

  • Glove Selection Guide. The University of British Columbia | Safety & Risk Services. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Novus Environmental. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]

  • How to Dispose of Cytotoxic Waste Safely. Stericycle UK. [Link]

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC). [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]

  • Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives. MDPI. [Link]

  • Control of Exposure to Potent Compounds. Agno Pharmaceuticals. [Link]

  • This compound. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.